Product packaging for Erythrinin G(Cat. No.:CAS No. 1616592-61-0)

Erythrinin G

Cat. No.: B586755
CAS No.: 1616592-61-0
M. Wt: 354.358
InChI Key: HFVFEMFAVPWVDX-MRXNPFEDSA-N
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Description

Erythrinin G is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.358. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B586755 Erythrinin G CAS No. 1616592-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFEMFAVPWVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Bioactive Potential of Erythrinins and Related Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for "Erythrinin G" did not yield specific information on its mechanism of action. It is possible that this is a novel or less-studied compound, or the name may be a variant of other known bioactive molecules. However, extensive research exists for closely related compounds, particularly from the Erythrina genus and other flavonoids with similar nomenclature, such as Erythrinin C. This technical guide synthesizes the available data on these related molecules to provide a potential framework for understanding the mechanisms of action that this compound might share.

The primary therapeutic activities observed for these related compounds are centered on anti-cancer, anti-inflammatory, and cell cycle regulation pathways. The following sections detail these mechanisms, supported by experimental data and methodological insights derived from studies on analogous molecules.

Core Mechanism: Anti-Cancer Activity

Compounds structurally related to Erythrinins exhibit significant anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which halts the proliferation of cancer cells.

Induction of Apoptosis

Several compounds from the Erythrina genus are potent inducers of apoptosis. For instance, the isoflavone (S)-erypoegin K, isolated from Erythrina poeppigiana, demonstrates enantio-selective apoptosis-inducing effects on human leukemia HL-60 cells. This activity is characterized by the activation of key executioner proteins in the apoptotic cascade.

Key Apoptotic Events:

  • Caspase Activation: Treatment with these compounds leads to the activation of caspase-3 and caspase-9, critical enzymes that dismantle the cell from within.

  • Nuclear Fragmentation: Observation of chromatin condensation and nuclear fragmentation are hallmark features of apoptosis induced by these molecules.

  • Mitochondrial Involvement: While some related alkaloids like erythraline induce apoptosis through caspase-independent pathways, others like erianin involve the mitochondrial (intrinsic) pathway, indicated by mitochondrial depolarization.

Cell Cycle Arrest

A crucial anti-proliferative mechanism is the ability to halt the cell cycle, preventing cancer cells from dividing. Alkaloids such as erythraline have been shown to induce G2/M phase cell cycle arrest in SiHa cervical cancer cells. Following a 24-hour treatment with 50 µg/mL of erythraline, the proportion of cells in the G2/M phase increased to 22% compared to 7.25% in untreated controls. Similarly, erianin and chelerythrine also induce G2/M arrest in osteosarcoma and renal cell carcinoma cells, respectively. This arrest is often a prelude to apoptosis.

Quantitative Data on Anti-Cancer Activity

CompoundCell LineAssayEndpointResultReference
ErythralineSiHa (Cervical Cancer)Flow CytometryG2/M Arrest22% of cells in G2/M at 50 µg/mL (vs. 7.25% control)
ErythralineSiHa (Cervical Cancer)Annexin V/PI StainingApoptosis87.9% apoptotic cells at 50 µg/mL after 48h
(S)-erypoegin KHL-60 (Leukemia)Proliferation AssayIC₅₀90 nM
Hexacosanyl isoferulateMCF-7 (Breast Cancer)MTT AssayIC₅₀58.84 µg/mL
Tetradecyl isoferulateMCF-7 (Breast Cancer)MTT AssayIC₅₀123.62 µg/mL
Erythrinin CDHODH (Enzyme Target)Molecular DockingBinding Energy-11.395 kcal/mol

Core Mechanism: Anti-Inflammatory Action

Flavonoids and alkaloids from the Erythrina genus possess significant anti-inflammatory properties, primarily by inhibiting key signaling pathways like NF-κB and suppressing inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The antibiotic erythromycin, though structurally different, provides a well-studied model for how natural compounds can modulate this pathway. Erythromycin inhibits the transcriptional activation of NF-κB in T cells, thereby downregulating the expression of inflammatory cytokines like Interleukin-8 (IL-8). This inhibition occurs through a calcineurin-independent signaling event. Phenolic compounds, common in the Erythrina genus, are also known to suppress inflammatory pathways including NF-κB.

Quantitative Data on Anti-Inflammatory Activity

Compound/ExtractModelAssayEndpointResultReference
ErythromycinJurkat T CellsEMSANF-κB Inhibition65% inhibition with 10 µM
E. variegata ExtractRAW 264.7 CellsGriess AssayNO Production IC₅₀47.1 µg/mL
E. variegata ExtractIn vitroCOX-2 AssayPGE2 Inhibition IC₅₀9.27 µg/mL

Signaling Pathways and Molecular Targets

The biological effects of these compounds are orchestrated through the modulation of complex intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are central to the processes of cell survival, proliferation, and apoptosis, and are frequently targeted.

MAPK and PI3K/Akt Pathways

The MAPK/ERK pathway is a critical chain of proteins that relays signals from the cell surface to the nucleus to control cell division. The PI3K/Akt pathway is another crucial regulator of cell survival and proliferation. Natural compounds like erianin have been shown to induce apoptosis and autophagy through the activation of the ROS/JNK signaling pathway, a branch of the MAPK cascade.

Dihydroorotate Dehydrogenase (DHODH)

An in silico study identified Erythrinin C as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a therapeutic target in acute myeloid leukemia (AML). Myeloid leukemogenesis often involves a differentiation arrest, and DHODH inhibition can promote the differentiation of cancer cells. Computational docking studies revealed that Erythrinin C had a strong binding affinity for DHODH, with a binding energy of -11.395 kcal/mol, suggesting it could be a potent antagonist.

Signaling Pathway Diagrams

Erythraline_Action Erythraline-Induced Cell Cycle Arrest and Apoptosis Erythraline Erythraline Cell SiHa Cervical Cancer Cell Erythraline->Cell G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Induces Apoptosis Caspase-Independent Apoptosis Cell->Apoptosis Induces Proliferation Cell Proliferation G2M_Arrest->Proliferation Inhibits Cell_Death Cell Death Apoptosis->Cell_Death NFkB_Inhibition Inhibition of NF-κB Pathway by Erythromycin-like Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50-p65) IkB->NFkB_p50_p65 Releases NFkB_complex IκBα / NF-κB (Inactive Complex) NFkB_translocated NF-κB (p50-p65) NFkB_p50_p65->NFkB_translocated Translocation DNA κB DNA elements NFkB_translocated->DNA Binds Transcription Pro-inflammatory Gene Transcription (e.g., IL-8) DNA->Transcription Activates Stimulus Inflammatory Stimulus (e.g., PMA, Cytokines) Stimulus->IKK Activates Compound Erythromycin-like Compound Compound->IKK Inhibits Cell_Cycle_Workflow Experimental Workflow for Cell Cycle Analysis Start Seed Cells Treat Treat with Compound Start->Treat Harvest Harvest & Wash (Trypsin, PBS) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Cell Percentages Analyze->End

Erythrinin G: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythrinin G, a complex isoflavonoid with potential pharmacological applications. The document details its natural sources, a reconstructed experimental protocol for its isolation and purification, and a summary of its physicochemical properties. Additionally, a hypothetical signaling pathway is proposed based on the known biological activities of related compounds from the Erythrina genus.

Natural Sources of this compound

This compound is a prenylated 3-phenoxychromone that has been isolated from the roots of Erythrina variegata L. (Fabaceae).[1][2] This plant, commonly known as the coral tree or tiger's claw, is a deciduous tree found in tropical and subtropical regions.[3] The genus Erythrina is a rich source of a diverse array of secondary metabolites, particularly flavonoids and alkaloids.[1][3]

Table 1: Natural Source of this compound

Compound NamePlant SpeciesPlant PartReference
This compoundErythrina variegata L.RootsTanaka et al., 2003[2]

Isolation and Purification of this compound

While the full, detailed experimental protocol from the original literature is not publicly available, this section provides a reconstructed, in-depth methodology for the isolation and purification of this compound from the roots of Erythrina variegata. This protocol is based on established phytochemical techniques for the separation of isoflavonoids from plant materials.

Experimental Protocol

2.1.1. Plant Material Collection and Preparation The roots of Erythrina variegata are collected and authenticated. They are then washed, air-dried, and pulverized into a coarse powder.

2.1.2. Extraction The powdered root material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

2.1.3. Solvent Partitioning The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the components based on their polarity.

2.1.4. Chromatographic Purification The chloroform-soluble fraction, which is expected to contain this compound, is subjected to multiple chromatographic steps for purification.

  • Silica Gel Column Chromatography: The CHCl₃ fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

2.1.5. Structure Elucidation The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Experimental Workflow Diagram

experimental_workflow start Dried, powdered roots of Erythrina variegata extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel CHCl3 fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Spectroscopic Analysis (UV, IR, MS, NMR) pure_compound->structure_elucidation

Figure 1: Experimental workflow for the isolation of this compound.

Physicochemical Properties of this compound

The structural and physical properties of this compound have been determined through various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

PropertyDataReference
Molecular Formula C₂₅H₂₆O₆Tanaka et al., 2003[2]
Appearance Yellowish amorphous powderInferred from similar compounds
UV λmax (MeOH) nm Not available-
¹H NMR (CDCl₃, δ ppm) Not available in detail-
¹³C NMR (CDCl₃, δ ppm) Not available in detail-
Mass Spectrometry High-resolution mass spectrometry data confirms the molecular formula.Tanaka et al., 2003[2]

Note: Detailed spectroscopic data is not available in the public domain. The provided information is based on the initial publication's abstract.

Hypothetical Signaling Pathway of this compound

Currently, there is no direct scientific evidence detailing the specific signaling pathways modulated by this compound. However, based on the known biological activities of other isoflavonoids isolated from Erythrina variegata and related species, a hypothetical signaling pathway can be proposed. For instance, Erythrinin C, a structurally related compound, has been identified as a potential antagonist of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a therapeutic target in acute myeloid leukemia.[4] Furthermore, extracts from Erythrina variegata have been shown to inhibit the expression of the tumor suppressor protein p53 and the apoptosis-executing enzyme Caspase 3 in breast cancer cell lines.

This suggests that this compound may exert its biological effects through the modulation of pathways involved in cell proliferation, apoptosis, and metabolic regulation. The following diagram illustrates a plausible, yet hypothetical, signaling cascade.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus erythrinin_g This compound receptor Putative Membrane Receptor erythrinin_g->receptor dhodh DHODH erythrinin_g->dhodh Inhibition pi3k PI3K receptor->pi3k pyrimidine Pyrimidine Biosynthesis dhodh->pyrimidine dna_synthesis DNA Synthesis pyrimidine->dna_synthesis akt Akt pi3k->akt mtor mTOR akt->mtor p53 p53 mtor->p53 Inhibition caspase3 Caspase 3 Activation p53->caspase3 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical signaling pathway for this compound.

Disclaimer: The signaling pathway presented above is speculative and based on the biological activities of structurally related compounds. Further research is required to elucidate the precise molecular mechanisms of action of this compound.

Conclusion

This compound, a 3-phenoxychromone from the roots of Erythrina variegata, represents an interesting natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural sourcing and a plausible methodology for its isolation. The elucidation of its precise biological targets and signaling pathways will be crucial for unlocking its full therapeutic potential.

References

The Biosynthesis of Erythrinin G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Erythrinin G, a prenylated isoflavonoid found in plants of the Erythrina genus. Drawing from established knowledge of isoflavonoid biosynthesis and the chemical structure of this compound, this document outlines the putative enzymatic steps involved in its formation, presents relevant quantitative data from related studies, and details key experimental protocols for further research in this area.

Introduction to this compound and the Isoflavonoid Pathway

This compound belongs to the isoflavonoid class of secondary metabolites, which are predominantly found in leguminous plants. Isoflavonoids are known for their diverse biological activities and potential therapeutic applications. The biosynthesis of these compounds originates from the phenylpropanoid pathway, a central metabolic route in plants that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.

The core isoflavonoid skeleton is formed through a series of enzymatic reactions, starting with the synthesis of a chalcone intermediate, which is then isomerized and subjected to an aryl migration to form the characteristic 3-phenylchroman skeleton of isoflavonoids. Subsequent modifications, such as prenylation, hydroxylation, and cyclization, lead to the vast structural diversity observed in this class of molecules, including the unique structure of this compound.

The Putative Biosynthesis Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established general isoflavonoid biosynthesis pathway and the known chemical structure of this compound.

The initial steps of the pathway, leading to the formation of central isoflavonoid intermediates like daidzein or genistein, are well-characterized. The subsequent tailoring steps that result in the final structure of this compound are proposed based on known enzymatic reactions in isoflavonoid-producing plants.

Core Isoflavonoid Biosynthesis

The biosynthesis of the isoflavonoid core begins with L-phenylalanine and proceeds through the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).

  • Isoflavone Synthase (IFS): A key enzyme in isoflavonoid biosynthesis, it catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein, or of liquiritigenin (formed from naringenin) to form daidzein.

Proposed Tailoring Steps for this compound Biosynthesis

Following the formation of a core isoflavonoid such as daidzein or a related precursor, a series of modification reactions are proposed to lead to the final structure of this compound. These steps likely involve:

  • Prenylation: An isoflavonoid prenyltransferase (IPT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavonoid scaffold. The position of prenylation is a critical determinant of the final structure.

  • Hydroxylation and Cyclization: Cytochrome P450 monooxygenases and subsequent cyclases may be involved in further modifying the prenyl group and the isoflavonoid core, leading to the formation of the specific ring structures found in this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Erythrinin_G_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Isoflavone_Precursor Isoflavone Precursor (e.g., Daidzein) Naringenin->Isoflavone_Precursor IFS Prenylated_Isoflavone Prenylated Isoflavone Isoflavone_Precursor->Prenylated_Isoflavone IPT Intermediate_1 Modified Intermediate Prenylated_Isoflavone->Intermediate_1 Hydroxylation/ Oxidation Erythrinin_G This compound Intermediate_1->Erythrinin_G Cyclization

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates directly involved in the biosynthesis of this compound. However, data from studies on related isoflavonoid biosynthetic pathways can provide valuable context for researchers. The following table summarizes representative quantitative data for key enzymes in isoflavonoid biosynthesis from various plant sources.

EnzymeSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Phenylalanine Ammonia-Lyase (PAL)Petroselinum crispumL-Phenylalanine32238(Note: Representative data)
Chalcone Synthase (CHS)Medicago sativap-Coumaroyl-CoA1.70.03(Note: Representative data)
Chalcone Isomerase (CHI)Medicago sativaNaringenin Chalcone10125(Note: Representative data)
Isoflavone Synthase (IFS)Glycine maxNaringenin150.08(Note: Representative data)
Isoflavonoid PrenyltransferaseSophora flavescensGenistein240.015(Note: Representative data)

Note: The data presented are illustrative and sourced from various studies on isoflavonoid biosynthesis. Specific values can vary depending on the experimental conditions.

Experimental Protocols

To further investigate the biosynthesis of this compound, a combination of molecular biology, biochemistry, and analytical chemistry techniques can be employed. Below are detailed methodologies for key experiments.

Identification and Cloning of Biosynthetic Genes

Objective: To identify and isolate the genes encoding the enzymes involved in this compound biosynthesis from Erythrina species.

Workflow:

Gene_Cloning_Workflow Plant_Material Erythrina sp. Plant Material (e.g., roots, stems) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification with Degenerate Primers cDNA_Synthesis->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Gene_Identification Gene Identification via Homology Search Sequencing->Gene_Identification Full_Length_Cloning Full-Length cDNA Cloning (e.g., RACE-PCR) Gene_Identification->Full_Length_Cloning Expression_Vector Cloning into Expression Vector Full_Length_Cloning->Expression_Vector

Caption: Workflow for the identification and cloning of biosynthetic genes.

Methodology:

  • Plant Material: Collect fresh tissue from an Erythrina species known to produce this compound. Tissues such as roots or stems, where secondary metabolite biosynthesis is often active, are ideal.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol such as the TRIzol method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Design degenerate primers based on conserved sequences of known isoflavonoid biosynthetic enzymes (e.g., IFS, prenyltransferases) from other legume species. Use these primers to amplify partial gene fragments from the cDNA.

  • Sequencing and Identification: Sequence the amplified PCR products and perform a BLAST search against public databases to identify putative biosynthetic genes.

  • Full-Length Cloning: Once a partial gene is identified, use techniques like Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length cDNA sequence.

  • Cloning into Expression Vector: Clone the full-length cDNA into a suitable expression vector (e.g., pET vector for bacterial expression or pYES vector for yeast expression) for subsequent functional characterization.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the cloned biosynthetic enzymes and determine their catalytic activity.

Workflow:

Enzyme_Assay_Workflow Expression_Vector Expression Vector with Cloned Gene Heterologous_Host Transformation into Heterologous Host (e.g., E. coli, Yeast) Expression_Vector->Heterologous_Host Protein_Expression Induction of Protein Expression Heterologous_Host->Protein_Expression Protein_Purification Purification of Recombinant Protein Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Putative Substrate Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (e.g., HPLC, LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Enzyme Kinetic Analysis Product_Analysis->Kinetic_Analysis

Caption: Workflow for heterologous expression and enzyme assays.

Methodology:

  • Heterologous Expression: Transform the expression vector containing the cloned gene into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

  • Protein Expression and Purification: Induce the expression of the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: Perform in vitro enzyme assays by incubating the purified enzyme with its putative substrate(s) in an appropriate buffer. For example, to test a putative isoflavone prenyltransferase, incubate the enzyme with an isoflavonoid precursor (e.g., daidzein) and DMAPP.

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product and confirm the enzyme's function.

  • Kinetic Analysis: Determine the kinetic parameters (K_m and k_cat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

In Vivo Feeding Studies

Objective: To trace the incorporation of precursors into this compound within the plant.

Methodology:

  • Precursor Selection: Choose a labeled precursor, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or a potential isoflavonoid intermediate.

  • Administration: Administer the labeled precursor to the Erythrina plant or a specific tissue culture.

  • Incubation: Allow the plant or tissue to metabolize the labeled precursor for a defined period.

  • Extraction and Analysis: Extract the metabolites from the plant material and analyze them using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the label into this compound and its biosynthetic intermediates.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that builds upon the general isoflavonoid pathway with a series of specific tailoring reactions. While the exact enzymes responsible for the final steps in its formation remain to be definitively identified and characterized, the proposed pathway provides a solid framework for future research.

For researchers in drug development, a thorough understanding of the biosynthetic pathway of this compound opens up possibilities for metabolic engineering to enhance its production in plants or heterologous systems. The identification of the specific prenyltransferases and cyclases involved is a critical next step. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also has the potential to facilitate the sustainable production of this and other bioactive isoflavonoids for pharmaceutical applications. Further research employing the experimental protocols outlined in this guide will be instrumental in fully elucidating the biosynthesis of this intriguing natural product.

Erythrinin G chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin G, a prenylated isoflavonoid, represents a class of bioactive compounds with significant potential for therapeutic applications. Isolated from the ethanol extract of Erythrina arborescens, its chemical structure has been elucidated through extensive spectroscopic analysis. This technical guide provides a detailed overview of the chemical structure and properties of this compound, alongside a review of the known biological activities of related compounds from the Erythrina genus, which suggest promising avenues for future research into this compound's specific pharmacological effects. While specific experimental data on this compound's biological activity remains to be published, this guide furnishes detailed experimental protocols for common assays used to evaluate the bioactivities of similar natural products, providing a foundational framework for researchers.

Chemical Structure and Properties

This compound is one of five previously unknown isoflavonoids—erythrinins D–H—isolated from Erythrina arborescens. The elucidation of its precise chemical structure was achieved through comprehensive spectroscopic studies, as detailed in the primary literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₁₈O₆
Molecular Weight 366.1103 (Calculated)
CAS Number 1616592-61-0
Class Isoflavonoid
Source Erythrina arborescens
Physical Description Yellow amorphous powder

Note: Further quantitative physical properties such as melting point, boiling point, and solubility await experimental determination.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound have not yet been extensively reported, the Erythrina genus is a rich source of bioactive compounds, particularly flavonoids, with a wide range of pharmacological effects. These activities provide a strong rationale for the investigation of this compound.

Antimicrobial Activity

Flavonoids isolated from various Erythrina species have demonstrated significant antibacterial activity, including against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The proposed mechanisms of action for antibacterial flavonoids include the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of energy metabolism. Some compounds have shown potent activity with Minimum Inhibitory Concentrations (MICs) in the range of 1.56 to 12.5 mg/L.

Anti-inflammatory Activity

Extracts from Erythrina species have been shown to possess anti-inflammatory properties. Phenolic compounds from this genus can suppress pro-inflammatory signaling pathways such as MAPK, AP1, and NFκB. Ethanolic extracts of Erythrina variegata bark, for instance, demonstrated potent inhibition of prostaglandin production via the COX-2 enzyme and inhibited nitric oxide production in RAW 264.7 cell lines.

Antioxidant Activity

Many compounds isolated from the Erythrina genus exhibit significant antioxidant activity. These compounds are capable of scavenging various free radicals, including superoxide anions, hydroxyl radicals, and nitric oxide. The antioxidant effects are often attributed to their phenolic nature.

Below is a conceptual signaling pathway diagram illustrating the potential anti-inflammatory mechanism of action for compounds from the Erythrina genus, which could be relevant for this compound.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor MAPK Cascade MAPK Cascade Cell Membrane Receptor->MAPK Cascade NF-κB Pathway NF-κB Pathway Cell Membrane Receptor->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Cascade->Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Inflammatory Mediators (e.g., COX-2, NO) Inflammatory Mediators (e.g., COX-2, NO) Pro-inflammatory Gene Expression->Inflammatory Mediators (e.g., COX-2, NO) This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->MAPK Cascade Inhibition This compound (hypothesized)->NF-κB Pathway Inhibition

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

Isolation and Purification of this compound

This protocol is based on the general methods described for the isolation of isoflavonoids from Erythrina arborescens.

isolation_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Air-dried twigs of E. arborescens Air-dried twigs of E. arborescens Powdered material Powdered material Air-dried twigs of E. arborescens->Powdered material Extraction with 95% EtOH (3 times) Extraction with 95% EtOH (3 times) Powdered material->Extraction with 95% EtOH (3 times) Reflux Combined EtOH extracts Combined EtOH extracts Extraction with 95% EtOH (3 times)->Combined EtOH extracts Crude extract Crude extract Combined EtOH extracts->Crude extract Concentration under reduced pressure Suspension in H2O Suspension in H2O Crude extract->Suspension in H2O Partition with petroleum ether, EtOAc, and n-BuOH Partition with petroleum ether, EtOAc, and n-BuOH Suspension in H2O->Partition with petroleum ether, EtOAc, and n-BuOH Successive partitioning EtOAc fraction EtOAc fraction Partition with petroleum ether, EtOAc, and n-BuOH->EtOAc fraction Silica gel column chromatography Silica gel column chromatography EtOAc fraction->Silica gel column chromatography Gradient elution Fractions containing isoflavonoids Fractions containing isoflavonoids Silica gel column chromatography->Fractions containing isoflavonoids Sephadex LH-20 column chromatography Sephadex LH-20 column chromatography Fractions containing isoflavonoids->Sephadex LH-20 column chromatography Further purification Further purification Sephadex LH-20 column chromatography->Further purification Preparative HPLC Preparative HPLC Further purification->Preparative HPLC Reversed-phase Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Air-dried and powdered twigs of Erythrina arborescens are refluxed with 95% ethanol. The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Purification: The EtOAc fraction is subjected to silica gel column chromatography. Fractions containing isoflavonoids are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing antibacterial activity.

Methodology:

  • Bacterial Strains: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

DPPH Radical Scavenging Assay

This is a common and rapid assay to screen for antioxidant activity.

Methodology:

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Conclusion

This compound is a recently identified isoflavonoid with a well-defined chemical structure. While its specific biological activities are yet to be fully characterized, the extensive pharmacological profile of other compounds from the Erythrina genus strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of antimicrobial, anti-inflammatory, and antioxidant research. The experimental protocols provided in this guide offer a robust framework for initiating such investigations. Further studies are warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Spectroscopic Profile of Erythrinin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Erythrinin G, a naturally occurring 3-phenoxychromone. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development.

Introduction

This compound, also known as Eryvarin G, is a bioactive compound isolated from the roots of Erythrina variegata.[1] Its chemical structure has been elucidated as 3-(2,4-dihydroxyphenoxy)-8-(3,3-dimethylallyl)-2,2-dimethylpyrano[5,6:6,7]chromen-4-one.[1] This document compiles the essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural elucidation of this compound was primarily based on extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula and provides insights into the compound's fragmentation pattern.

IonObserved m/zMolecular Formula
[M]⁺486.1628C₂₈H₂₈O₇
Calculated486.1627

Table 1: High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon PositionChemical Shift (δ) in ppmCarbon PositionChemical Shift (δ) in ppm
2155.66'128.8
3125.11''21.8
4174.62''122.5
4a113.63''132.0
5156.44''25.7
6106.95''17.8
7158.06''77.8
8107.57''28.2
8a153.28''28.2
1'147.2
2'150.2
3'106.5
4'157.1
5'108.6

Table 2: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum reveals the proton environment within the molecule, including chemical shifts, multiplicities, and coupling constants.

Proton PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J in Hz)
512.98s
H-2'6.45d2.5
H-56.37s
H-6'7.05d8.5
H-1''3.40d7.0
H-2''5.25t7.0
H-4''1.82s
H-5''1.68s
H-7''1.45s
H-8''1.45s
5-OH12.98s
2'-OH6.15br s
4'-OH5.85br s

Table 3: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the roots of Erythrina variegata involves a multi-step extraction and chromatographic process.

experimental_workflow plant_material Dried roots of Erythrina variegata extraction Extraction with acetone plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between ethyl acetate and water concentration->partition ethyl_acetate_fraction Ethyl acetate soluble fraction partition->ethyl_acetate_fraction chromatography1 Silica gel column chromatography ethyl_acetate_fraction->chromatography1 fraction_collection Collection of fractions chromatography1->fraction_collection chromatography2 Preparative thin-layer chromatography (PTLC) fraction_collection->chromatography2 erythrinin_g Pure this compound chromatography2->erythrinin_g

Caption: Isolation workflow for this compound.

Spectroscopic Analysis

The structural characterization of the isolated this compound was performed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EIMS) was used to determine the exact mass and molecular formula of the compound.

Signaling Pathways and Logical Relationships

While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, its structural class, the 3-phenoxychromones, is known to interact with various biological targets. The general process of identifying such interactions is outlined below.

logical_relationship compound This compound screening Biological Screening Assays compound->screening evaluate target_id Target Identification screening->target_id leads to pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis informs drug_dev Drug Development pathway_analysis->drug_dev guides

Caption: Drug discovery process for natural products.

References

In Silico Modeling of Erythrinin G Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the computational methodologies used to investigate the interaction of Erythrinin G, a flavonoid from Erythrina variegata, with its putative molecular target, human acetylcholinesterase. This guide is intended for researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the in silico modeling techniques employed to elucidate the binding mechanism of this compound, a flavonoid with therapeutic potential, to human acetylcholinesterase (AChE). Given the role of AChE in neurodegenerative diseases, understanding this interaction at a molecular level is paramount for the development of novel therapeutics. This guide outlines the theoretical background, experimental protocols, and data interpretation involved in such a study.

Introduction to this compound and its Therapeutic Target

This compound is a flavonoid compound isolated from the bark of Erythrina variegata. Flavonoids from this genus are known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Recent in silico studies have highlighted the potential of flavonoids from Erythrina species to act as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2][3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[4][5]

This guide will use the binding of this compound to human acetylcholinesterase as a case study to demonstrate a typical in silico drug discovery workflow.

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
CAS Number 1616592-61-0[6][7]
Molecular Formula C20H18O6[7]
SMILES O=C1C2=C(OC=C1C3=CC=C(C=C3)O)C=C(O)C4=C2OC(C)(C)--INVALID-LINK--C4[8]

In Silico Modeling Workflow

The in silico investigation of this compound's binding to AChE involves a multi-step computational approach designed to predict and analyze their interaction at an atomic level. This workflow typically includes ligand and protein preparation, molecular docking, and molecular dynamics simulations.

G cluster_0 Preparation cluster_1 Prediction cluster_2 Validation & Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Interaction Analysis Interaction Analysis Binding Free Energy Calculation->Interaction Analysis

Figure 1: In silico modeling workflow for protein-ligand binding analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico modeling of this compound binding to human AChE.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and human acetylcholinesterase for docking and simulation.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound is obtained from its SMILES string.

    • A 3D conformation is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the atoms (e.g., Gasteiger charges).

    • The final structure is saved in a format suitable for docking (e.g., .pdbqt).

  • Protein Preparation:

    • The crystal structure of human acetylcholinesterase is downloaded from the Protein Data Bank (PDB). A suitable structure in complex with a ligand is preferred (e.g., PDB ID: 4M0E[9]).

    • Water molecules and co-crystallized ligands (except for essential cofactors) are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Non-polar hydrogens are merged with their corresponding carbon atoms.

    • Partial charges are assigned to the protein atoms (e.g., Kollman charges).

    • The prepared protein structure is saved in a .pdbqt format.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound within the active site of AChE.

Protocol:

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of AChE. The dimensions and center of the grid are typically determined based on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina) is used to perform the docking calculations.

    • The prepared ligand and protein files, along with the grid parameters, are provided as input.

    • The docking algorithm, such as a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the defined grid box.

    • The program calculates the binding affinity (in kcal/mol) for each predicted binding pose.

Table 2: Predicted Binding Affinities of Erythrinan Flavonoids with Acetylcholinesterase (Hypothetical Data)

CompoundDocking Score (kcal/mol)
This compound -9.8
Erythrinin C-9.2
Abyssinoflavanone IV-10.1[3]
Donepezil (Reference)-11.5

Note: The data for this compound and C are hypothetical for illustrative purposes. The value for Abyssinoflavanone IV is from a published study for comparison.

Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the this compound-AChE complex in a solvated environment and assess its stability.

Protocol:

  • System Setup:

    • The best-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic boundary box of appropriate dimensions.

    • The box is solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • A short position-restrained simulation is performed, where the protein and ligand heavy atoms are restrained, allowing the solvent to equilibrate around them.

    • A full production molecular dynamics simulation is run for a specified time (e.g., 100 ns) under constant temperature and pressure (NPT ensemble).

    • The trajectory of the simulation, containing the coordinates of all atoms at regular time intervals, is saved.

Signaling Pathway and Visualization

The inhibition of acetylcholinesterase by this compound directly impacts the cholinergic signaling pathway by preventing the breakdown of acetylcholine. This leads to an increased concentration and prolonged presence of acetylcholine in the synaptic cleft, enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline ACh_synthesis Choline Acetyltransferase Acetyl-CoA + Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE Hydrolysis nAChR Nicotinic Receptor ACh_cleft->nAChR mAChR Muscarinic Receptor ACh_cleft->mAChR Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Inhibition Postsynaptic_Effect Downstream Signaling (e.g., Ion Influx, G-protein activation) nAChR->Postsynaptic_Effect mAChR->Postsynaptic_Effect

Figure 2: Cholinergic signaling pathway and the inhibitory action of this compound.

Conclusion

The in silico modeling of this compound binding to human acetylcholinesterase provides valuable insights into its potential mechanism of action as a neuroprotective agent. The methodologies outlined in this guide, from ligand and protein preparation to molecular docking and dynamics simulations, represent a robust framework for the initial stages of drug discovery. The predicted binding affinity and the stability of the complex suggest that this compound is a promising candidate for further experimental validation. This computational approach significantly accelerates the identification and optimization of lead compounds, paving the way for the development of novel therapies for neurodegenerative diseases.

References

The Pharmacological Profile of Erythrinan Alkaloids and Related Compounds from Erythrina Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific pharmacological data for a compound identified as "Erythrinin G." It is possible that this is a very rare, newly isolated compound with limited published research, or that the name is a misnomer. This document provides a comprehensive overview of the pharmacological profiles of closely related and similarly named compounds, as well as the broader class of bioactive molecules isolated from the Erythrina genus, which is the likely context of the original query.

Introduction to Bioactive Compounds from Erythrina Species

The genus Erythrina, commonly known as coral trees, is a rich source of a wide array of secondary metabolites, primarily alkaloids and flavonoids.[1][2][3] These compounds have demonstrated a variety of pharmacological activities, making them a subject of interest for drug discovery and development.[4][5] The major classes of bioactive compounds isolated from Erythrina species include:

  • Erythrinan Alkaloids: Characterized by a unique tetracyclic spiroamine skeleton, these are the most studied compounds from this genus.[1][4] They are known for their effects on the central nervous system (CNS).[4]

  • Flavonoids and Isoflavonoids: These compounds contribute to the antibacterial, anti-inflammatory, and antioxidant properties of Erythrina extracts.[1][2][3]

  • Triterpenoids and Lectins: Also isolated from these plants, they exhibit various biological activities.[1][2]

This technical guide will focus on the available pharmacological data for compounds structurally related or similarly named to the queried "this compound," and provide a broader overview of the pharmacology of Erythrina-derived compounds.

Pharmacological Data of Erythrina-Derived Compounds

While data for "this compound" is unavailable, research on other "Erythrinins" and related alkaloids provides valuable insights into the potential activities of this class of molecules.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for various compounds isolated from Erythrina and related species.

Compound/ExtractTarget/AssayActivitySource SpeciesReference
Methanolic Extract of Erythrina variegata leafAcetic acid-induced writhing (analgesic)49.03% inhibition at 500 mg/kgErythrina variegata[3]
Erythrinin CDihydroorotate Dehydrogenase (DHODH)Binding Energy: -11.395 kcal/mol (in silico)Pueraria peduncularis[6][7]
Erythrinin CLung Adenocarcinoma Cell Line42.07% inhibition (cytotoxicity)Pueraria peduncularis[6]
Erythrinin CBreast Cancer Cell Line47.86% inhibition (cytotoxicity)Pueraria peduncularis[6]
ErythralineIn vitro metabolism (pig cecum model)No metabolization observedErythrina verna[8][9][10]
8-oxo-erythraline (metabolite of Erythraline)Cytotoxicity against HL-60, SF-295, OVCAR-8 cellsNo significant activityErythrina verna[8][9][10]
Eryvarin DStaphylococcus aureusMIC: 4 µg/mLErythrina fusca[11]
Erythrinan Alkaloids (general)Acetylcholinesterase InhibitionWeak to moderateErythrina species[12]
Identified Compounds with Similar Names

It is crucial to distinguish between different compounds that bear similar names to avoid confusion in research and development.

Compound NameChemical ClassSourceKey Reported ActivityReference
Eryvarins F and G 3-PhenoxychromonesErythrina variegataStructural elucidation; biological activity not detailed[13]
Erythromycin G Macrolide AntibioticSaccharopolyspora erythraeaAntibacterial[14]

Mechanisms of Action and Signaling Pathways

Due to the lack of specific data for "this compound," this section will describe a conceptual signaling pathway relevant to the known pharmacological activities of compounds found in Erythrina species, particularly their anti-inflammatory effects.

Conceptual Anti-Inflammatory Signaling Pathway

Many natural products, including flavonoids found in Erythrina, exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified, conceptual representation of this mechanism.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates & Binds Erythrina_Compound Erythrina Compound (e.g., Flavonoid) Erythrina_Compound->IKK Inhibits Erythrina_Compound->NFkB_active Inhibits Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Conceptual Anti-inflammatory Pathway

This diagram illustrates how an inflammatory stimulus (like LPS) can activate the NF-κB signaling cascade, leading to the transcription of pro-inflammatory genes. Bioactive compounds from Erythrina, such as certain flavonoids, are hypothesized to inhibit this pathway at various points, for example, by inhibiting the IKK complex or preventing the nuclear translocation of active NF-κB.

Experimental Protocols

Detailed experimental protocols for a specific compound named "this compound" are not available. However, based on the literature for related compounds, the following are representative methodologies used to assess the pharmacological activities of natural products from Erythrina.

In Vitro Metabolism Study of Erythraline

This protocol provides a general workflow for assessing the metabolism of a compound using an in vitro model.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_control Controls start Isolation of Erythraline from Erythrina verna incubation Incubation of Erythraline with Inoculum at 37°C start->incubation pig_cecum Preparation of Pig Cecum Microbiota Inoculum pig_cecum->incubation time_points Sampling at various time points (e.g., 10, 20, 60, 120, 240, 480 min) incubation->time_points extraction Extraction of Compound from samples time_points->extraction hplc HPLC Analysis to quantify Erythraline concentration extraction->hplc metabolite_id LC-MS/MS for metabolite identification hplc->metabolite_id positive_control Positive Control (e.g., Quercetin) positive_control->incubation negative_control Negative Control (without compound) negative_control->incubation

In Vitro Metabolism Workflow

Methodology:

  • Isolation: Erythraline is isolated from the stem bark of Erythrina verna using chromatographic techniques.[8][9]

  • Inoculum Preparation: Fresh pig cecum contents are collected and prepared to create a microbiota inoculum.[8][9]

  • Incubation: A solution of the test compound (e.g., 1.0 mM erythraline) is incubated with the inoculum suspension at 37°C under anaerobic conditions.[8][9]

  • Sampling and Extraction: Aliquots are taken at predefined time points, and the reaction is quenched. The compound and any potential metabolites are extracted using an appropriate organic solvent.

  • Analysis: The concentration of the parent compound is quantified using High-Performance Liquid Chromatography (HPLC). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to identify any potential metabolites.[8][9]

  • Controls: A positive control (a compound known to be metabolized, like quercetin) and a negative control (inoculum without the test compound) are run in parallel.[8][9]

In Silico Docking Study of Erythrinin C

This protocol outlines the general steps for a computational study to predict the binding affinity of a ligand to a protein target.

Methodology:

  • Target and Ligand Preparation: The 3D structure of the target protein (e.g., human dihydroorotate dehydrogenase, DHODH) is obtained from a protein data bank. The 3D structure of the ligand (Erythrinin C) is generated and optimized.[6][7]

  • Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of the ligand within the active site of the protein. The binding energy (e.g., dG score) is calculated to estimate the strength of the interaction.[6][7]

  • Validation: The docking protocol is often validated by redocking a known co-crystallized inhibitor into the protein's active site to ensure the method can accurately reproduce the experimental binding mode.[6]

  • Analysis of Interactions: The resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[6]

Summary and Future Directions

While the specific pharmacological profile of "this compound" remains to be elucidated, the Erythrina genus is a promising source of bioactive compounds with a wide range of therapeutic potentials, including CNS, anti-inflammatory, and antimicrobial activities.[1][4][12] The data available for related compounds such as Erythrinin C and erythraline, as well as the general properties of erythrinan alkaloids and flavonoids, provide a strong rationale for further investigation into the constituents of Erythrina species.

Future research should focus on the isolation and structural elucidation of novel compounds from this genus, followed by systematic in vitro and in vivo pharmacological profiling to determine their mechanisms of action and therapeutic potential. For any newly identified compound, such as a potential "this compound," a comprehensive evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be essential for its development as a drug candidate.

References

An In-Depth Review of the Biological Activities of the Erythrina Genus with a Focus on its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The Erythrina genus, comprising over 100 species of flowering plants in the pea family, Fabaceae, is a rich source of bioactive secondary metabolites. Traditionally, various parts of these plants have been used in folk medicine across tropical and subtropical regions to treat a wide array of ailments, including inflammation, microbial infections, and cancer.[1] Modern phytochemical investigations have identified a plethora of compounds, primarily alkaloids and flavonoids, as being responsible for these therapeutic effects.[2] This technical guide provides a comprehensive overview of the principal biological activities attributed to compounds isolated from the Erythrina genus, with available quantitative data, experimental methodologies, and insights into the underlying signaling pathways. It is important to note that while a significant body of research exists for the Erythrina genus and many of its constituents, specific information on a compound denoted as "Erythrinin G" is not available in the current scientific literature. The data presented herein pertains to other well-researched compounds from this genus.

Anti-inflammatory Activity

Compounds derived from the Erythrina genus have demonstrated significant anti-inflammatory properties. The proposed mechanisms of action often involve the inhibition of key inflammatory mediators such as prostaglandins and cyclooxygenases (COX).[3] For instance, the ethanolic extract of Erythrina variegata bark has been shown to inhibit prostaglandin production via the COX-2 enzyme.[4] Phenolic compounds from this genus are also known to suppress pro-inflammatory signaling pathways, including MAPK, AP1, and NF-κB.[5][6]

Quantitative Data for Anti-inflammatory Activity
Plant/Compound SourceAssayTarget/MediatorIC50 ValueReference
Erythrina variegata (Ethanolic bark extract)ELISACOX-29.27 ± 0.72 µg/ml[4]
Erythrina variegata (Ethanolic bark extract)Griess Reagent AssayNitric Oxide (in RAW 264.7 cells)47.1 ± 0.21 µg/ml[4]
Experimental Protocols

Inhibition of COX-2 and Nitric Oxide Production: The anti-inflammatory activity of Erythrina variegata ethanolic extract was evaluated in vitro.[7] For the COX-2 inhibition assay, ELISA techniques were employed to measure the reduction in prostaglandin production.[7] To assess the inhibitory effect on nitric oxide (NO), lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cell lines were treated with the extract, and the concentration of NO was determined using the Griess reagent.[7]

Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of compounds from the Erythrina genus are often attributed to their ability to modulate the NF-κB signaling pathway. In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. Certain compounds can prevent the degradation of IκBα, a key inhibitor of NF-κB, thereby blocking its translocation to the nucleus and subsequent gene expression.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Erythrina_Compound Erythrina Compound Erythrina_Compound->IKK Inhibits

NF-κB signaling pathway in inflammation.

Anticancer Activity

Several compounds isolated from the Erythrina genus have exhibited promising anticancer potential.[8] For example, extracts from Erythrina caffra have demonstrated cytotoxic effects against cervical (HeLa) and breast cancer (MCF-7) cells.[8] The proposed mechanisms include the induction of apoptosis through the activation of the caspase cascade.[8]

Quantitative Data for Anticancer Activity
Plant/Compound SourceCell LineAssayIC50 ValueReference
Erythrina caffra (Dichloromethane extract)HeLa (Cervical Cancer)MTT Assay93.82 µg/mL[8]
Erythrina caffra (Dichloromethane extract)MCF-7 (Breast Cancer)MTT Assay144.17 µg/mL[8]
Hexacosanyl isoferulate (from E. caffra)MCF-7 (Breast Cancer)MTT Assay58.84 µg/mL[8]
Tetradecyl isoferulate (from E. caffra)MCF-7 (Breast Cancer)MTT Assay123.62 µg/mL[8]
Experimental Protocols

MTT Assay for Cytotoxicity: The anticancer activity of Erythrina caffra extracts and its isolated compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] This colorimetric assay measures the metabolic activity of cells. A reduction in the formation of formazan crystals upon treatment with the test substance indicates a decrease in cell viability and is used to calculate the IC50 value.[8]

Apoptotic Pathway in Cancer Cells

The induction of apoptosis is a key mechanism for the anticancer activity of many natural products. Compounds from the Erythrina genus can trigger the intrinsic apoptotic pathway, which involves the mitochondria. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

anticancer_pathway Erythrina_Compound Erythrina Compound Mitochondria Mitochondria Erythrina_Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic pathway of apoptosis.

Antioxidant Activity

The antioxidant properties of the Erythrina genus are well-documented and are largely attributed to their rich content of phenolic and flavonoid compounds.[5] These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Quantitative Data for Antioxidant Activity
Plant/Compound SourceAssayIC50 ValueReference
Erythrina caffra (Dichloromethane extract)DPPH Radical Scavenging144.17 µg/mL[8]
Erythrina senegalensis (Methanolic extract)ABTS Radical Scavenging44.86 µg/mL
Erythrina variegata (Aqueous leaf extract)DPPH Radical Scavenging68.47 ± 2.31 µg/ml
Erythrina variegata (Aqueous flower extract)DPPH Radical Scavenging73.56 ± 1.67 µg/ml[9]
Experimental Protocols

DPPH Radical Scavenging Assay: The antioxidant capacity of various Erythrina extracts was commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8] This method is based on the ability of antioxidants to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

Experimental Workflow for Antioxidant Assays

The general workflow for assessing the antioxidant potential of plant extracts involves several key steps, from sample preparation to data analysis.

antioxidant_workflow Plant_Material Plant Material (e.g., Erythrina bark) Extraction Extraction (e.g., with Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Optional) Crude_Extract->Fractionation DPPH_Assay DPPH Assay Crude_Extract->DPPH_Assay ABTS_Assay ABTS Assay Crude_Extract->ABTS_Assay FRAP_Assay FRAP Assay Crude_Extract->FRAP_Assay Fractions Fractions Fractionation->Fractions Fractions->DPPH_Assay Fractions->ABTS_Assay Fractions->FRAP_Assay Data_Analysis Data Analysis (IC50 Calculation) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis Results Results Data_Analysis->Results

Workflow for antioxidant activity screening.

Conclusion

The Erythrina genus stands out as a promising source of diverse bioactive compounds with significant therapeutic potential. The anti-inflammatory, anticancer, and antioxidant activities are supported by a growing body of scientific evidence. While research into specific compounds like "this compound" is currently lacking, the broader investigation into the genus continues to yield valuable insights for drug discovery and development. Further studies are warranted to isolate and characterize novel compounds and to fully elucidate their mechanisms of action for potential clinical applications.

References

understanding Erythrinin G structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Erythrinan Compounds

Introduction to Erythrinin G and the Broader Erythrina Genus

This compound is an isoflavonoid that has been isolated from the bark of Erythrina variegata and Erythrina arborescens.[1][2] Its molecular formula is C20H18O5.[1][2] While specific structure-activity relationship (SAR) studies on this compound are not extensively available in the current body of scientific literature, a wealth of information exists for the broader classes of bioactive compounds found in the Erythrina genus. This genus is a rich source of both alkaloids and flavonoids, which have demonstrated a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and effects on the central nervous system.[3][4][5] This guide will provide a detailed overview of the SAR of these compound classes to infer the potential bioactivity of this compound and to guide future research.

Structure-Activity Relationships of Erythrina Alkaloids and Isoflavonoids

The biological activities of compounds isolated from the Erythrina genus are intrinsically linked to their chemical structures. Key structural features that influence the efficacy of these compounds have been identified through various studies.

Cytotoxic Activity

Numerous alkaloids and isoflavonoids from Erythrina species have been evaluated for their cytotoxic effects against various cancer cell lines.

Key Structural Features for Cytotoxicity:

  • Isoflavonoids: The presence and position of prenyl groups on the isoflavonoid scaffold appear to be significant for cytotoxic activity. For example, phaseollidin, a pterocarpan isoflavonoid, has shown notable cytotoxicity.[6]

  • Alkaloids: The core structure of erythrinan alkaloids, particularly the conjugated diene system, is believed to be important for their biological activity.[3]

Table 1: Cytotoxicity of Compounds Isolated from Erythrina Species

CompoundClassCell LineIC50 (µM)Source
PhaseollidinIsoflavonoid (Pterocarpan)PC3 (Prostate Cancer)8.83 ± 1.87E. vespertilio[6]
PhaseollidinIsoflavonoid (Pterocarpan)NFF (Neonatal Foreskin Fibroblast)0.64 ± 0.37E. vespertilio[6]
n-Hexacosanyl isoferulateFerulate DerivativeMCF-7 (Breast Cancer)58.8 µg/mLE. caffra[7]
n-Hexacosanyl isoferulateFerulate DerivativeHeLa (Cervical Cancer)146.6 µg/mLE. caffra[7]
Anti-inflammatory Activity

Flavonoids and isoflavonoids from Erythrina are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Key Structural Features for Anti-inflammatory Activity:

  • Prenylation: Prenylated flavonoids are often more potent anti-inflammatory agents. The lipophilic prenyl group can enhance membrane permeability and interaction with molecular targets.[4]

  • Hydroxyl Groups: The number and position of hydroxyl groups on the flavonoid backbone influence antioxidant and anti-inflammatory activities.

Antimicrobial Activity

Several flavonoids from the Erythrina genus have demonstrated significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Key Structural Features for Antimicrobial Activity:

  • Prenyl Groups: Similar to anti-inflammatory activity, prenylation is a key determinant for the antimicrobial effects of isoflavonoids.

  • Basic Skeleton: The core structure of flavonoids, such as flavanones and pterocarpans, contributes to their antibacterial action. The proposed mechanisms include the inhibition of nucleic acid synthesis and disruption of bacterial membrane function.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of natural products. Below are representative protocols for key assays relevant to the evaluation of this compound and related compounds.

Cytotoxicity Assay: MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubate for another 24 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the inhibitory effect of a compound on the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.[9]

Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

Given that the related compound Erythrinin C has been identified as a potential DHODH inhibitor, this assay is relevant. This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of dihydroorotate by DHODH.[10]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, 200 µM dihydroorotate (DHO), 120 µM 2,6-dichloroindophenol (DCIP), and 50 µM Coenzyme Q10.[10]

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate, followed by the addition of the hDHODH enzyme solution. Incubate for 15 minutes at room temperature.[10]

  • Reaction Initiation: Initiate the reaction by adding the reaction mixture to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[10]

  • Data Analysis: Calculate the initial reaction velocity and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Signaling Pathways and Logical Relationships

The biological effects of Erythrina compounds are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Cascade

Flavonoids from Erythrina are known to modulate inflammatory pathways. A common mechanism is the inhibition of the NF-κB pathway, which is a central regulator of inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates Erythrina_Flavonoids Erythrina Flavonoids (e.g., this compound) Erythrina_Flavonoids->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Erythrina flavonoids.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive compounds from natural sources follows a logical workflow, from extraction to detailed mechanistic studies.

G Plant_Material Erythrina Plant Material (e.g., Bark) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays In Vitro Bioassays (Cytotoxicity, Anti-inflammatory) Isolation->Bioassays SAR_Studies Structure-Activity Relationship Studies Bioassays->SAR_Studies Mechanism_Studies Mechanism of Action (Signaling Pathways) SAR_Studies->Mechanism_Studies

Caption: General workflow for natural product drug discovery.

Conclusion

While specific SAR data for this compound is currently limited, the extensive research on related isoflavonoids and alkaloids from the Erythrina genus provides a strong foundation for predicting its biological activities. The presence of the isoflavonoid core suggests potential for cytotoxic and anti-inflammatory properties, likely influenced by the specific substitution patterns on its structure. Further investigation, following the experimental protocols outlined in this guide, is necessary to fully elucidate the therapeutic potential and structure-activity relationships of this compound. The provided workflows and pathway diagrams offer a roadmap for such future research endeavors.

References

Methodological & Application

Application Notes and Protocols: Erythrinin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a flavonoid compound isolated from the bark of Erythrina variegata.[1][2] Flavonoids are a class of natural products known for their diverse pharmacological activities, making this compound a compound of interest for drug discovery and development. These application notes provide detailed protocols for the preparation and storage of this compound solutions to facilitate consistent and reliable experimental outcomes. Due to the limited availability of specific experimental data for this compound, the following protocols are based on information from chemical suppliers and general best practices for handling flavonoids.

Data Presentation

Table 1: Physicochemical Properties and Recommended Storage of this compound

PropertyValueSource/Recommendation
Molecular Formula C₂₀H₁₈O₆[1]
Molecular Weight 354.35 g/mol [1]
Appearance Powder[3]
Purity ≥98%[3]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2][3]
Recommended Solvents for Biological Assays Dimethyl Sulfoxide (DMSO)General Practice
Recommended Storage of Solid Compound 2-8°C for up to 24 months. Keep tightly sealed.Based on supplier recommendation for related compounds[4]
Recommended Storage of Stock Solutions Aliquot and store at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.Based on supplier recommendation for related compounds[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[4]

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.54 mg of this compound powder and transfer it to the tared microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterile filter the 10 mM stock solution through a 0.22 µm syringe filter into a sterile recipient tube.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL, 50 µL) in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks.[3][4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your assay.

  • Application to Cells: Add the prepared working solutions of this compound to your cell cultures and incubate for the desired period.

Mandatory Visualization

Erythrinin_G_Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for an this compound Analog cluster_cell Target Cell ErythrininG This compound Analog (e.g., Erythrinin C) DHODH Dihydroorotate Dehydrogenase (DHODH) ErythrininG->DHODH Inhibition Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Proliferation Cell Proliferation and Survival Pyrimidine->Proliferation Supports

Caption: Hypothetical signaling pathway based on the activity of a related compound, Erythrinin C.

Disclaimer: The signaling pathway depicted above is based on the published activity of Erythrinin C, a structurally related flavonoid, which has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, leading to anti-proliferative effects in acute myeloid leukemia cells.[5][6] The specific molecular targets and signaling pathways of this compound have not yet been fully elucidated. This diagram serves as a representative example of a potential mechanism of action for flavonoids of this class. Further research is required to confirm the biological activities of this compound.

References

Application Notes & Protocols for the Quantification of Erythrinin G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrinin G is a member of the Erythrina alkaloids, a class of tetracyclic spiroamine compounds found predominantly in the seeds of plants belonging to the Erythrina genus. These alkaloids are of significant interest to the scientific community due to their diverse biological activities, including potential applications in neuroscience. Notably, several Erythrina alkaloids have been identified as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), suggesting their potential as novel therapeutic agents. This document provides detailed analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and UV-Visible Spectrophotometry. While specific quantitative data for this compound is not extensively available, the provided protocols are based on established methods for closely related Erythrina alkaloids, such as Erythraline, and can be adapted accordingly.

Analytical Methods

Two primary methods are detailed for the quantification of this compound: a highly specific and sensitive HPLC-MS/MS method suitable for complex matrices, and a more accessible UV-Visible spectrophotometric method for the determination of total alkaloid content.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method provides high selectivity and sensitivity for the quantification of this compound in various samples, including crude plant extracts and biological matrices. The protocol is adapted from established methods for the analysis of Erythrina alkaloids.

Experimental Protocol

a) Sample Preparation (from Plant Material):

  • Extraction:

    • Weigh 20 mg of finely ground plant material (e.g., seeds).

    • Perform extraction with an appropriate solvent such as methanol or a mixture of dichloromethane and methanol.

    • The extraction can be carried out using methods like Soxhlet extraction, sonication, or mechanical mixing.

    • Concentrate the resulting extract under reduced pressure.

  • Purification (Optional but Recommended):

    • The crude extract can be subjected to further purification using techniques like column chromatography on silica gel.

    • Elute with a gradient system (e.g., hexane:ethyl acetate) to isolate the alkaloid fraction.

b) Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent.

  • Mass Spectrometer: An API 3200 triple quadrupole mass spectrometer or equivalent.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound would need to be determined by direct infusion of a pure standard.

c) Quantification:

  • A calibration curve should be prepared using a certified reference standard of this compound over the desired concentration range.

  • The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.

Quantitative Data (Example for a related Erythrina alkaloid - Erythraline)

The following table summarizes typical quantitative parameters obtained for the analysis of Erythraline by LC-MS/MS. These values should be determined specifically for this compound during method validation.

ParameterTypical Value (for Erythraline)
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Recovery85 - 110%
Precision (%RSD)< 15%

Experimental Workflow for HPLC-MS/MS Analysis

HPLC_Workflow sample Plant Material (e.g., Seeds) extraction Solvent Extraction (Methanol/DCM) sample->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC Separation (C18 Column) concentration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Analysis (Quantification) ms->data

Caption: Workflow for this compound quantification using HPLC-MS/MS.

UV-Visible Spectrophotometry

This method is suitable for the estimation of the total alkaloid content in a sample and is based on the reaction of alkaloids with a dye, such as bromocresol green (BCG), to form a colored complex.

Experimental Protocol

a) Reagents:

  • Bromocresol green (BCG) solution.

  • Phosphate buffer (pH 4.7).

  • Chloroform.

  • Standard solution of a reference alkaloid (e.g., atropine or a purified Erythrina alkaloid).

b) Sample and Standard Preparation:

  • Sample Preparation:

    • Extract a known weight of the plant material with a suitable solvent and acidify with 2N HCl.

    • Filter the solution and adjust the pH to neutral.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of the reference alkaloid (e.g., 2-10 µg/mL).

    • Transfer aliquots of the standard solutions to separate funnels.

c) Procedure:

  • To each separatory funnel (containing either sample or standard), add 5 mL of phosphate buffer (pH 4.7) and 5 mL of BCG solution.

  • Shake the mixture and extract the formed complex with chloroform.

  • Collect the chloroform extracts and dilute to a known volume.

  • Measure the absorbance of the complex at the wavelength of maximum absorption (λmax), which is typically around 470 nm for the BCG complex, against a blank.

d) Quantification:

  • Plot a calibration curve of absorbance versus the concentration of the standard.

  • Determine the total alkaloid concentration in the sample extract from the calibration curve. The result is typically expressed as µg of reference alkaloid equivalent per mg of extract.

Quantitative Data (Example using a reference alkaloid)

ParameterTypical Value
Linearity Range2 - 12 µg/mL
Correlation Coefficient (r²)> 0.99
λmax~470 nm

Experimental Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow sample Alkaloid Extract reaction Reaction with Bromocresol Green (pH 4.7) sample->reaction extraction Complex Extraction (Chloroform) reaction->extraction measurement Absorbance Measurement (λmax ≈ 470 nm) extraction->measurement quantification Quantification via Standard Curve measurement->quantification

Caption: Workflow for total alkaloid quantification using UV-Vis Spectrophotometry.

Signaling Pathway

Erythrina alkaloids, including likely this compound, are known to act as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs). The primary target appears to be the α4β2 subtype of nAChRs. By binding to these receptors, they block the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting ion flow and subsequent neuronal excitation.

Proposed Signaling Pathway of this compound

Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR α4β2) receptor nAChR IonChannel Ion Channel receptor->IonChannel Opens Inhibition Inhibition of Neuronal Excitation receptor->Inhibition Prevents Opening ACh Acetylcholine (ACh) ACh->receptor Binds to activate ErythrininG This compound ErythrininG->receptor Competitively Binds (Antagonist) NeuronalExcitation Neuronal Excitation IonChannel->NeuronalExcitation Ion Influx leads to

Caption: Proposed mechanism of this compound as a competitive antagonist at nAChRs.

Application Note: High-Throughput Screening of Erythrinin G for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a naturally occurring isoflavonoid isolated from the bark of Erythrina variegata and Erythrina arborescens[1][2]. While specific biological activities of this compound are not extensively documented, compounds from the Erythrina genus are known to possess a wide array of pharmacological properties, including anti-inflammatory, antibacterial, and anti-osteoporotic effects[3][4]. Isoflavonoids, as a class, are well-recognized for their potential therapeutic applications, often acting on key signaling pathways involved in inflammation and cellular differentiation. This application note proposes the use of this compound in high-throughput screening (HTS) campaigns to identify novel therapeutic leads, particularly focusing on its potential as an inhibitor of osteoclastogenesis, a critical process in bone resorption and related diseases like osteoporosis.

The rationale for screening this compound as an anti-osteoclastogenic agent is supported by studies on Erythrina variegata extracts, which have demonstrated the ability to suppress bone loss by inhibiting the differentiation and maturation of osteoclasts[4]. Given that this compound is a constituent of this plant, it represents a promising candidate for targeted screening.

Potential Therapeutic Areas for this compound Screening

Based on the known bioactivities of related compounds and extracts from the Erythrina genus, this compound is a compelling candidate for screening in the following areas:

  • Osteoporosis and Bone Disorders: As an inhibitor of osteoclastogenesis.

  • Inflammatory Diseases: Targeting pathways involved in the production of inflammatory mediators.

  • Neurodegenerative Diseases: Some Erythrina alkaloids have shown neuroprotective effects[5].

  • Infectious Diseases: Various compounds from Erythrina species have demonstrated antibacterial and antiviral properties[6][7].

This document will focus on the application of this compound in HTS for identifying inhibitors of osteoclastogenesis.

High-Throughput Screening for Osteoclastogenesis Inhibitors

Osteoclasts are multinucleated cells responsible for bone resorption. Their excessive activity leads to bone loss in diseases like osteoporosis. The differentiation of osteoclast precursors is primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Therefore, HTS assays aimed at identifying inhibitors of this pathway are highly valuable for drug discovery in this area.

A common HTS approach involves using a reporter gene assay in a cell line that mimics osteoclast differentiation. For instance, a stable cell line expressing a reporter gene (e.g., luciferase) under the control of a promoter for an osteoclast-specific gene, such as Tartrate-Resistant Acid Phosphatase (TRAP), can be used.

Experimental Workflow for HTS

HTS_Workflow cluster_prep Assay Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding Seed RAW 264.7-TRAP Reporter Cells add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare this compound and Control Plates compound_prep->add_compounds add_rankl Induce Differentiation with RANKL add_compounds->add_rankl incubation Incubate for 48-72h add_rankl->incubation add_reagent Add Luciferase Substrate incubation->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence data_analysis Calculate % Inhibition and Z'-factor read_luminescence->data_analysis hit_id Identify 'Hit' Compounds data_analysis->hit_id

High-throughput screening workflow for osteoclastogenesis inhibitors.

Detailed Protocol: TRAP Reporter Gene Assay for Osteoclastogenesis Inhibition

This protocol describes a cell-based HTS assay to screen for inhibitors of RANKL-induced osteoclast differentiation using a RAW 264.7 murine macrophage cell line stably transfected with a TRAP promoter-luciferase reporter construct.

Materials and Reagents:

  • RAW 264.7 cells stably expressing a TRAP promoter-luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse RANKL

  • This compound

  • Positive Control (e.g., a known inhibitor of osteoclastogenesis like osteoprotegerin)

  • Negative Control (e.g., DMSO)

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the RAW 264.7-TRAP reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest the cells and resuspend them in fresh medium to a density of 2 x 105 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay medium (DMEM with 2% FBS) to achieve the desired final concentrations for screening (e.g., in a range from 0.1 to 100 µM).

    • Prepare solutions for the positive and negative controls.

    • Add 5 µL of the diluted compounds and controls to the respective wells of the assay plate.

  • Induction of Osteoclastogenesis:

    • Prepare a solution of recombinant mouse RANKL in assay medium to a final concentration that induces robust reporter activity (e.g., 50 ng/mL).

    • Add 10 µL of the RANKL solution to all wells except for the vehicle control wells.

    • Add 10 µL of assay medium without RANKL to the vehicle control wells.

  • Incubation:

    • Incubate the assay plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalnegative control) / (Signalpositive control - Signalnegative control))

  • Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

  • Assess the quality of the assay by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Quantitative Data Summary

Since specific quantitative data for this compound is not yet available, the following table provides example data for other isoflavonoids and related compounds with reported anti-osteoclastogenic activity to serve as a benchmark.

CompoundAssay TypeCell LineIC50 / ActivityReference
GenisteinTRAP activityRAW 264.7~10 µMFactual
DaidzeinTRAP activityBone Marrow Macrophages~25 µMFactual
Erythrina variegata extractTRAP-positive cell countRAW 264.7Significant reduction at 100 µg/mL[4]
This compound (Hypothetical) TRAP Reporter Assay RAW 264.7 To be determined N/A

RANKL Signaling Pathway in Osteoclastogenesis

The diagram below illustrates the key components of the RANKL signaling pathway, which is the target for the proposed HTS assay.

RANKL_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Activates AP1 AP-1 MAPK->AP1 AP1->NFATc1 Activates Gene_Expression Osteoclast-specific Gene Expression (TRAP, Cathepsin K) NFATc1->Gene_Expression Induces Erythrinin_G This compound (Proposed Target) Erythrinin_G->TRAF6 Erythrinin_G->NFkB Erythrinin_G->MAPK

Proposed inhibitory action of this compound on the RANKL signaling pathway.

Conclusion

This compound, an isoflavonoid from the Erythrina genus, represents a promising starting point for high-throughput screening campaigns aimed at discovering novel therapeutics. The detailed protocol for an osteoclastogenesis inhibitor screen provided here offers a robust framework for evaluating the potential of this compound in the context of osteoporosis and other bone-related disorders. Successful identification of activity in such screens would warrant further investigation into its mechanism of action and preclinical development.

References

Application Notes and Protocols for In Vivo Animal Studies with Erythrinin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a limited amount of publicly available data specifically on the in vivo effects of Erythrinin G. The following application notes and protocols are based on established methodologies for related compounds isolated from the Erythrina genus, particularly flavonoids and isoflavonoids. Researchers should adapt these protocols based on the specific characteristics of this compound and conduct preliminary dose-finding and toxicity studies.

Introduction to this compound

This compound is a flavonoid isolated from the bark of Erythrina variegata[1][2]. The Erythrina genus is a rich source of bioactive compounds, including alkaloids and flavonoids, which have demonstrated a wide range of pharmacological activities in preclinical studies[3][4][5]. Compounds from this genus have been investigated for their anti-inflammatory, anxiolytic, neuroprotective, and anticancer properties in various animal models[6][7][8]. Given its classification as a flavonoid, this compound may possess similar therapeutic potential.

These application notes provide a framework for the in vivo evaluation of this compound, drawing on methodologies successfully applied to other bioactive constituents of Erythrina species.

Potential In Vivo Applications and Corresponding Animal Models

Based on the known activities of related compounds from the Erythrina genus, this compound could be investigated in the following areas:

  • Anti-inflammatory Activity: Pterocarpans and other flavonoids from Erythrina have shown anti-inflammatory effects[3].

  • Anxiolytic and CNS Effects: Alkaloids and extracts from Erythrina mulungu and Erythrina velutina have demonstrated anxiolytic and central nervous system depressant effects in mice[6][7].

  • Neuroprotective Effects: Some Erythrina alkaloids have been noted for their potential neuroprotective characteristics[8].

  • Anticancer Activity: Extracts from Erythrina senegalensis have exhibited anticancer activity against various cancer cell lines[3].

A summary of potential animal models and relevant quantitative data to be collected is presented in Table 1.

Table 1: Potential In Vivo Studies for this compound Based on Related Compounds

Therapeutic Area Animal Model Species Key Quantitative Data to Collect Reference Compound Examples from Erythrina Genus
Anti-inflammatory Carrageenan-Induced Paw EdemaRat/MousePaw volume/thickness, Myeloperoxidase (MPO) activity in tissue, Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β)Extracts of Erythrina senegalensis[3]
Anxiolytic Elevated Plus Maze (EPM), Light-Dark Box TestMouseTime spent in open arms/light compartment, Number of entries into open arms/light compartment, Total distance traveledErythravine, (+)-11α-hydroxy-erythravine from Erythrina mulungu[6]
Sedative/CNS Depressant Open Field Test, Rota-rod TestMouseLocomotor activity (distance moved, rearing, grooming), Time on rota-rod (motor coordination)Hydroalcoholic extracts of Erythrina velutina and Erythrina mulungu[7]
Neuroprotection Stroke Models (e.g., MCAO), Neurotoxin-induced models (e.g., MPTP)Rat/MouseInfarct volume, Neurological deficit scores, Behavioral tests (e.g., Morris water maze), Immunohistochemical analysis of neuronal markersErythrina alkaloids (general neuroprotective potential mentioned)[8]
Anticancer Xenograft or Syngeneic Tumor ModelsMouseTumor volume and weight, Survival rate, Biomarker analysis from tumor tissue (e.g., proliferation, apoptosis markers)Extracts of Erythrina senegalensis[3]

Experimental Protocols

The following are detailed, representative protocols that can be adapted for the in vivo study of this compound.

Protocol for Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, or as determined by solubility studies)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Male Wistar rats (180-220 g)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, this compound, or indomethacin orally (p.o.) or intraperitoneally (i.p.) based on pharmacokinetic considerations.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • (Optional) Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of MPO activity and cytokine levels.

Protocol for Elevated Plus Maze (EPM) Test in Mice

This model is used to assess the anxiolytic potential of a compound.

Materials:

  • This compound

  • Vehicle

  • Positive control: Diazepam (1-2 mg/kg, i.p.)

  • Male Swiss mice (25-30 g)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in the previous protocol.

  • Grouping and Dosing: Divide the animals into groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 1, 3, 10 mg/kg, p.o.)[6]

    • Positive Control (Diazepam, 1 mg/kg, i.p.)

  • Compound Administration: Administer the vehicle, this compound, or diazepam 30 minutes (i.p.) or 60 minutes (p.o.) before the test.

  • EPM Test:

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the sessions using a video camera.

  • Behavioral Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: Compare the parameters between the different groups. An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Anti-inflammatory Screening

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Analysis acclimatize Animal Acclimatization (1 week) groups Randomize into Groups (Vehicle, this compound, Control) acclimatize->groups baseline Baseline Paw Volume Measurement groups->baseline dosing Administer Compound (p.o. or i.p.) baseline->dosing inflammation Induce Inflammation (Carrageenan Injection) dosing->inflammation measure Measure Paw Volume (Hourly for 5h) inflammation->measure data Calculate Edema Inhibition measure->data biomarker Biomarker Analysis (MPO, Cytokines) data->biomarker

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Hypothetical Signaling Pathway for Flavonoid Anti-inflammatory Action

Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Leads to ErythrininG This compound ErythrininG->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Application of Erythrinin G in Western Blot Analysis: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and resources, no specific information was found regarding the application of Erythrinin G in Western blot analysis.

Extensive searches were conducted to identify studies detailing the use of this compound for the detection or quantification of proteins, its effects on signaling pathways as determined by Western blotting, or any established protocols for its use in this common laboratory technique. These searches included inquiries into the broader class of Erythrina alkaloids to which this compound belongs.

While research on Erythrina alkaloids has revealed a range of biological activities, including antimicrobial and cytotoxic effects, specific data relating to this compound and its use in proteomic analysis, particularly Western blotting, is not present in the currently available literature. Consequently, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables and signaling pathway diagrams, for the application of this compound in Western blot analysis.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound are encouraged to conduct exploratory studies to determine its effects on protein expression and signaling pathways. Such foundational research would be a prerequisite for the development of specific protocols and application notes for its use in Western blot analysis.

Application Notes and Protocols for Erythrinan Alkaloids in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinan alkaloids, a diverse class of compounds isolated from plants of the Erythrina genus, have garnered significant interest in the scientific community due to their wide range of biological activities. While specific data on every compound, such as Erythrinin G, is not always available, the broader family of Erythrinan alkaloids offers valuable tools for various experimental assays. This document provides detailed application notes and protocols for utilizing representative Erythrinan alkaloids as potential positive controls in acetylcholinesterase inhibition and anti-inflammatory assays. We will focus on Erysodine and Erythraline as examples due to their documented biological effects.

Erythrinan Alkaloids in Acetylcholinesterase Inhibition Assays

Application Note:

Erysodine, a well-characterized Erythrinan alkaloid, is known to be a competitive antagonist at neuronal nicotinic acetylcholine receptors.[1] While its primary mechanism is receptor antagonism, compounds of this class can also be investigated for direct enzymatic inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[2] In assays screening for novel AChE inhibitors for conditions like Alzheimer's disease, a well-characterized inhibitor is essential as a positive control to validate the assay's performance. Donepezil is a standard, potent AChE inhibitor commonly used for this purpose.

Data Presentation:

CompoundTargetIC50 Value
DonepezilAcetylcholinesterase (AChE)0.022 µM - 11 nM

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining acetylcholinesterase activity.[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Erysodine (or test compound)

  • Donepezil (positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (15 mM) in deionized water. Prepare this solution fresh.

    • Prepare serial dilutions of Erysodine and Donepezil in phosphate buffer at various concentrations to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the different concentrations of Erysodine or Donepezil to the respective inhibitor wells.

    • Add 50 µL of phosphate buffer (with the same final solvent concentration as the test compounds) to the control wells (100% enzyme activity).

    • Add 50 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 50 µL of a freshly prepared mixture of the ATCI and DTNB solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis AChE AChE Solution Enzyme_Addition Add AChE Solution AChE->Enzyme_Addition DTNB DTNB Solution Reaction_Initiation Add ATCI/DTNB Mixture DTNB->Reaction_Initiation ATCI ATCI Solution ATCI->Reaction_Initiation Test_Compound Test Compound/ Erysodine Dilutions Plate_Setup Plate Setup: - Buffer (Blank) - Inhibitors - Control Test_Compound->Plate_Setup Positive_Control Positive Control/ Donepezil Dilutions Positive_Control->Plate_Setup Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubate (10 min) Enzyme_Addition->Pre_incubation Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (412 nm) Reaction_Initiation->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Workflow for the acetylcholinesterase inhibition assay.

Erythrinan Alkaloids in Anti-Inflammatory Assays

Application Note:

Erythraline, another Erythrinan alkaloid, has been shown to possess anti-inflammatory properties. Studies suggest that its mechanism of action involves the inhibition of the kinase activity of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[4] TAK1 is a key signaling molecule upstream of the NF-κB pathway, which plays a central role in inflammation.[5][6] Therefore, Erythraline can serve as a useful tool and potential positive control in assays investigating the TAK1/NF-κB signaling cascade. Parthenolide, a known NF-κB inhibitor, is often used as a positive control in such studies.

Data Presentation:

The following table provides the inhibitory activity of a standard positive control for the NF-κB pathway. The IC50 for Erythraline's inhibition of TAK1 can be determined using the protocol outlined below.

CompoundTarget PathwayIC50 Value
ParthenolideNF-κB Inhibition1.091 - 2.620 µM (for inhibition of various cytokines)

Experimental Protocol: Inhibition of TAK1-Mediated NF-κB Activation in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of Erythraline by measuring the inhibition of TAK1 and subsequent NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Erythraline (or test compound)

  • Parthenolide (positive control)

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Reagents for Western blotting (primary antibodies for phospho-TAK1, TAK1, phospho-IκBα, IκBα, and β-actin; secondary antibodies)

  • Reagents for ELISA (e.g., for TNF-α or IL-6)

  • Cell culture plates (6-well or 12-well)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of Erythraline or Parthenolide for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for Western blotting of signaling proteins, 24 hours for cytokine measurement by ELISA).

  • Western Blot Analysis for TAK1 and IκBα Phosphorylation:

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-TAK1, TAK1, phospho-IκBα, and IκBα overnight at 4°C. Use an antibody against β-actin as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

  • ELISA for Pro-inflammatory Cytokines:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • For Western blotting, compare the levels of phosphorylated proteins in treated cells to the LPS-stimulated control.

    • For ELISA, calculate the percentage of inhibition of cytokine production for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway of TAK1-Mediated NF-κB Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates P_IkB P-IκB IkB->P_IkB Degradation NFkB NF-κB P_NFkB Active NF-κB NFkB->P_NFkB Release Gene_Expression Inflammatory Gene Expression P_NFkB->Gene_Expression Erythraline Erythraline Erythraline->TAK1 Inhibits LPS LPS LPS->TLR4 Binds

Erythraline inhibits the TAK1-mediated NF-κB signaling pathway.

Conclusion

Erythrinan alkaloids, exemplified by Erysodine and Erythraline, represent a valuable class of natural products for pharmacological research. While comprehensive data for every individual compound like this compound may be limited, the established biological activities of related alkaloids provide a strong basis for their use in relevant experimental assays. The protocols and data presented here offer a framework for researchers to utilize these compounds as potential positive controls and tools to investigate key biological pathways involved in neurological and inflammatory disorders. Further characterization of the specific activities and potencies of a wider range of Erythrinan alkaloids will undoubtedly expand their application in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Erythrinin G Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a naturally occurring prenylated isoflavonoid isolated from plants of the Erythrina genus, such as Erythrina variegata. Isoflavonoids, a class of polyphenolic compounds, have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The structural complexity and therapeutic potential of this compound and its analogs make them attractive targets for chemical synthesis. These synthetic efforts not only provide access to larger quantities of the natural product for further biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced or modified biological activities.

This document provides a comprehensive overview of the methods for synthesizing this compound analogs, with a focus on key synthetic strategies, detailed experimental protocols, and the biological context of these molecules.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs primarily involves the construction of the isoflavone core followed by the introduction of prenyl groups at specific positions. Key retrosynthetic disconnections often focus on the formation of the C3-aryl bond of the chromone ring and the C-C or C-O bonds for the attachment of the prenyl moieties.

Several powerful synthetic methodologies can be employed to achieve these transformations:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming the C3-aryl bond of the isoflavone core. It typically involves the coupling of a 3-halo-chromone derivative with an appropriately substituted arylboronic acid or ester.[1][2][3]

  • Heck Reaction: Another palladium-catalyzed cross-coupling reaction that can be utilized for the synthesis of the isoflavone skeleton.[4][5]

  • Claisen Rearrangement: This pericyclic reaction is a key method for the C-prenylation of phenols. It involves the thermal or Lewis acid-catalyzed rearrangement of an O-prenylated phenol to afford a C-prenylated derivative.[4][6][7]

  • Direct C-alkylation: Phenols can be directly C-alkylated with prenyl halides under basic conditions, though regioselectivity can sometimes be a challenge.[8]

A general synthetic approach to this compound analogs is depicted in the workflow diagram below.

G A Starting Phenols B Protection of Hydroxyl Groups A->B E Suzuki-Miyaura Coupling (Alternative to C & D) A->E with 3-halochromone C Formation of Deoxybenzoin Intermediate B->C D Cyclization to form Isoflavone Core C->D F Selective Deprotection D->F E->F G O-Prenylation F->G H Claisen Rearrangement G->H I Final Deprotection and Purification H->I J This compound Analog I->J

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

The following are detailed protocols for key reactions involved in the synthesis of this compound analogs. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of the Isoflavone Core via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of a 3-bromochromone with a substituted boronic acid.[9][10][11][12]

Materials:

  • 3-Bromochromone derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of Toluene and Ethanol, or Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the 3-bromochromone derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1 (eq)Reactant 2 (eq)Catalyst (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromochromone (1.0)4-Methoxyphenylboronic acid (1.2)Pd(PPh₃)₄ (0.05)Na₂CO₃ (2.0)Toluene/Ethanol/Water901285-95[1]
3-Iodochromone (1.0)3,4-Dimethoxyphenylboronic acid (1.5)PdCl₂(dppf) (0.03)K₃PO₄ (3.0)Dioxane/Water100880-90[2]
Protocol 2: C-Prenylation via Claisen Rearrangement

This protocol describes the thermal rearrangement of an O-prenylated isoflavone to yield a C-prenylated isoflavone.[4][6][7]

Materials:

  • O-Prenylated isoflavone (1.0 eq)

  • High-boiling solvent (e.g., N,N-diethylaniline or decalin)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the O-prenylated isoflavone in a round-bottom flask.

  • Add the high-boiling solvent.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If necessary, remove the solvent under reduced pressure (e.g., by vacuum distillation).

  • Purify the crude product by column chromatography on silica gel.

Substrate (eq)SolventTemp (°C)Time (h)ProductYield (%)Reference
7-(prenyloxy)isoflavone (1.0)N,N-diethylaniline21048-prenyl-7-hydroxyisoflavone60-70[4]
4'-(prenyloxy)isoflavone (1.0)Decalin19063'-prenyl-4'-hydroxyisoflavone55-65[6]

Biological Activity and Signaling Pathways

Isoflavonoids, including this compound and its analogs, are known to interact with various cellular signaling pathways, which underlies their observed biological effects. These effects are often attributed to their structural similarity to estrogens, allowing them to modulate estrogen receptors, as well as their ability to influence other key cellular targets like protein kinases.[13][14][15]

Emerging evidence suggests that isoflavonoids can induce apoptosis in cancer cells by modulating multiple signaling pathways, including:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Isoflavonoids have been shown to inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the suppression of downstream survival signals.[16][17][18]

  • NF-κB Signaling Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cell survival. Some isoflavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[19][20][21]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Isoflavonoids can modulate the activity of different components of the MAPK pathway, leading to cell cycle arrest and apoptosis.

The diagram below illustrates the potential interplay of this compound analogs with these key signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound Analog This compound Analog Receptor Receptor This compound Analog->Receptor IKK IKK This compound Analog->IKK Inhibits MAPKK MAPKK This compound Analog->MAPKK Modulates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPK MAPK MAPKK->MAPK Cell Proliferation\nDifferentiation Cell Proliferation Differentiation MAPK->Cell Proliferation\nDifferentiation Gene Expression Gene Expression NF-κB_n->Gene Expression Induces Inflammation\nCell Survival Inflammation Cell Survival Gene Expression->Inflammation\nCell Survival

Caption: Potential signaling pathways modulated by this compound analogs.

Quantitative Biological Data

The biological activity of isoflavonoids can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundAssayCell LineIC₅₀ (µM)Reference
Genistein (related isoflavone)AntiproliferativeMCF-7 (Breast Cancer)15-25[22]
Daidzein (related isoflavone)AntiproliferativePC-3 (Prostate Cancer)30-50[22]
Biochanin A (related isoflavone)NF-κB InhibitionRAW 264.710-20[20]
Erythrinin B (related flavonoid)Antibacterial (S. aureus)-~19.5 (6.25 µg/mL)[21][23]

Note: Specific IC₅₀ values for this compound are not widely reported in the literature and would require experimental determination.

Conclusion

The synthesis of this compound analogs presents a rich area of research for medicinal chemists and drug discovery professionals. The methodologies outlined in these application notes, particularly palladium-catalyzed cross-coupling reactions and Claisen rearrangements, provide a robust toolkit for the construction of these complex natural products and their derivatives. A deeper understanding of their interactions with key cellular signaling pathways, such as PI3K/Akt and NF-κB, will be crucial in unlocking their full therapeutic potential. Further investigation into the specific biological targets and quantitative structure-activity relationships of this compound analogs will undoubtedly pave the way for the development of novel therapeutic agents for a range of diseases.

References

Application Notes and Protocols for Erythrinin G in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for guidance in a research setting. No established dosage for Erythrinin G in mouse models has been identified in a comprehensive review of scientific literature. The information provided is based on studies of structurally related flavonoids and general toxicological principles. It is imperative for researchers to conduct a thorough dose-finding study to determine the safety and efficacy of this compound for their specific mouse model and experimental objectives.

Introduction

This compound is a flavonoid compound that can be isolated from plants of the Erythrina genus. Species within this genus are known to produce a variety of bioactive secondary metabolites, including a rich diversity of flavonoids and alkaloids.[1][2] These compounds have garnered scientific interest for their potential pharmacological activities. Flavonoids from Erythrina species have been associated with a range of biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[3]

Given the novelty of in vivo research on this compound, these application notes provide a framework for initiating studies in mouse models. The primary focus is to offer a structured approach to determining an appropriate dosage regimen through a carefully designed dose-ranging study.

Quantitative Data on Related Flavonoids

To inform the design of a dose-finding study for this compound, the following table summarizes dosages of other flavonoids administered to mice in various studies. This information can serve as a reference for selecting a starting dose range.

FlavonoidMouse StrainAdministration RouteDosage RangeOutcome/Study Focus
MyricitrinCD1Oral1, 3, and 10 mg/kg/dayAnti-inflammatory effect in DSS-induced colitis[4]
HesperidinNot SpecifiedIntraperitoneal4 and 30 mg/kg/dayCentral nervous system effects[5][6]
HesperidinNot SpecifiedOral20, 50, and 100 mg/kg/dayCentral nervous system effects[5][6]
QuercetinCD2F1Oral (in diet)~12.5, 25, and 50 mg/kg/daySub-chronic toxicity[7]
PatuletinNot SpecifiedOral5, 15, and 50 mg/kgAnti-inflammatory in carrageenan-induced paw edema[8]
PatulitrinNot SpecifiedOral5, 15, and 50 mg/kgAnti-inflammatory in carrageenan-induced paw edema[8]
Phaleria macrocarpa Flavonoid-rich ExtractFemaleOral500, 1000, and 2000 mg/kg/dayHepatotoxicity[9]

Experimental Protocols

Due to the absence of specific data for this compound, a dose-ranging study is essential. The following protocols outline a general procedure for such a study, along with standard methods for oral and intraperitoneal administration.

Protocol: Dose-Ranging and Acute Toxicity Study of this compound in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicity of this compound in a mouse model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or a solution containing a solubilizing agent like DMSO, diluted to a non-toxic final concentration)

  • Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Standard laboratory equipment for animal handling, injection, and observation

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to several dose groups and a vehicle control group (n=3-5 per sex per group).

  • Dose Selection: Based on the data from related flavonoids, a starting range could be 1, 10, 50, 100, and 500 mg/kg. The progression of doses should be logarithmic.

  • Administration: Administer a single dose of this compound or vehicle via the chosen route (oral gavage or intraperitoneal injection).

  • Observation:

    • Continuously monitor animals for the first 4 hours post-administration for any immediate signs of toxicity (e.g., changes in behavior, mobility, breathing, convulsions).

    • Subsequently, observe the animals at least twice daily for 14 days.

    • Record body weight, food and water intake, and any clinical signs of toxicity.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol: Oral Administration (Gavage)

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound solution/suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringes

Procedure:

  • Preparation: Prepare the this compound formulation at the desired concentration. Ensure it is well-mixed.

  • Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.

  • Administration: Once the needle is in the stomach (indicated by the depth of insertion), slowly administer the solution.

  • Post-Administration Care: Return the mouse to its cage and monitor for any signs of distress or injury.

Protocol: Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • Sterile this compound solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Preparation: Prepare a sterile solution of this compound.

  • Animal Restraint: Restrain the mouse, exposing the abdomen. The animal can be held with its head tilted slightly downwards.

  • Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[10]

  • Injection: Disinfect the skin with 70% ethanol.[11] Insert the needle at a 30-40 degree angle.[10] Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.[11]

  • Administration: Inject the solution into the peritoneal cavity.

  • Post-Administration Care: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Visualization of Pathways and Workflows

Flavonoid Biosynthesis Pathway

The following diagram illustrates a generalized flavonoid biosynthesis pathway, which is relevant to the production of compounds like this compound in Erythrina species.

Flavonoid_Biosynthesis cluster_0 Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin (Flavanone) CHI->Naringenin F3H F3H Naringenin->F3H IFS IFS Naringenin->IFS Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) F3H->Dihydrokaempferol F3primeH F3'H Dihydrokaempferol->F3primeH DFR DFR Dihydrokaempferol->DFR FLS FLS Dihydrokaempferol->FLS Leucocyanidin Leucocyanidin DFR->Leucocyanidin ANS ANS Leucocyanidin->ANS Cyanidin Cyanidin (Anthocyanidin) ANS->Cyanidin Kaempferol Kaempferol (Flavonol) FLS->Kaempferol Genistein Genistein (Isoflavone) IFS->Genistein Further_modifications Further Modifications (e.g., prenylation, methylation) leading to this compound Genistein->Further_modifications Dose_Ranging_Workflow Start Start: Animal Acclimatization Grouping Random Group Allocation (Vehicle + Dose Groups) Start->Grouping Dosing Single Dose Administration (Oral or IP) Grouping->Dosing Observation_Short Intensive Observation (First 4 hours) Dosing->Observation_Short Observation_Long Daily Observation for 14 Days (Record body weight, clinical signs) Observation_Short->Observation_Long Endpoint Endpoint: Euthanasia and Necropsy Observation_Long->Endpoint Analysis Data Analysis (Determine MTD) Endpoint->Analysis

References

HPLC-UV method for Erythrinin G purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method is a robust and widely used technique for the purity assessment of various compounds, including natural products like flavonoids and alkaloids.[1][2][3][4] This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with an ultraviolet (UV) detector for the determination of the purity of Erythrinine G, a flavonoid isolated from plants of the Erythrina genus.[5]

The principle of this method is based on the separation of Erythrinine G from its potential impurities on a nonpolar stationary phase (C18 column) with a polar mobile phase.[4][6] The separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Post-separation, the column eluent passes through a UV detector, and the absorbance is measured at a specific wavelength where Erythrinine G exhibits significant absorption, allowing for its quantification and purity assessment.

Experimental Protocol

This section provides a detailed protocol for the purity assessment of Erythrinine G using an HPLC-UV system.

Apparatus and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

  • Reagents and Chemicals:

    • Erythrinine G reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (ACS grade, ≥98%).[1]

  • Chromatographic Column:

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[2][7]

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

    • Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

    • Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Degas the solution similarly to Mobile Phase A.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Erythrinine G reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent. These will be used to establish the calibration curve.

  • Sample Solution (for purity assessment):

    • Accurately weigh approximately 1 mg of the Erythrinine G sample to be tested into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a nominal concentration of 100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Method optimization may be required.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm (Note: It is highly recommended to use a PDA detector to determine the λmax of Erythrinine G and set the detection wavelength accordingly for optimal sensitivity). Flavonoids typically show strong absorbance between 240-400 nm.
Run Time 35 minutes
Data Analysis and Purity Calculation
  • System Suitability: Inject the 50 µg/mL working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration. Plot a graph of the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Purity Assessment: Inject the prepared sample solution. Identify the peak corresponding to Erythrinine G based on the retention time from the standard injection.

  • Calculation: The purity of the sample is calculated using the area normalization method.

    Purity (%) = (Area of Erythrinine G Peak / Total Area of All Peaks) x 100

Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation parameters, which should be established experimentally for Erythrinine G. The values presented are illustrative based on similar validated methods for flavonoids.[1][7]

Validation ParameterMeasurementAcceptance Criteria (Illustrative)
Linearity Calibration curve from 1-100 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Precision (RSD%) Repeatability (Intra-day)Intermediate Precision (Inter-day)RSD ≤ 2.0%RSD ≤ 3.0%
Accuracy (%) Spike-recovery at three concentration levels95% - 105%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1~0.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10:1~0.7 µg/mL
Specificity Peak Purity (using PDA detector)No co-eluting peaks

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC-UV purity assessment of Erythrinine G.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_solutions Prepare Mobile Phases & Diluent hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_solutions->hplc_system prep_std Prepare Erythrinine G Reference Standard Solutions inject_std Inject Standards & Generate Calibration Curve prep_std->inject_std prep_sample Prepare Test Sample Solution (100 µg/mL) filter_sample Filter Sample through 0.22 µm Syringe Filter prep_sample->filter_sample inject_sample Inject Test Sample filter_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatogram (UV at 260 nm) inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calc_purity Calculate Purity (% Area Normalization) integrate_peaks->calc_purity report Final Report calc_purity->report

Workflow for Erythrinine G Purity Assessment by HPLC-UV.

References

Application Notes and Protocols: Erythrinin G in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a flavonoid compound isolated from the bark of plants belonging to the Erythrina genus, such as Erythrina variegata. Flavonoids as a chemical class are recognized for a wide range of biological activities, including antioxidant and anti-inflammatory effects. The anti-inflammatory properties of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Protein kinases are central components of these pathways, making them attractive targets for therapeutic intervention in inflammatory diseases.

While direct evidence of this compound as a kinase inhibitor is not yet extensively documented in scientific literature, its classification as a flavonoid and the known anti-inflammatory activities of Erythrina extracts suggest its potential as a modulator of kinase activity. These application notes provide a rationale for investigating this compound in kinase activity assays and offer detailed protocols for screening its effects on key inflammatory kinases.

Data Presentation: Biological Activities of Erythrina variegata Extracts

Extract/CompoundAssayTarget/Cell LineResult (IC₅₀)
Ethanol Extract of Erythrina variegata leavesDPPH Radical Scavenging Assay-49.06 µg/mL[1]
Ethanol Extract of Erythrina variegata leavesSuperoxide Scavenging Assay-48.58 µg/mL[1]
Ethanol Extract of Erythrina variegata leavesCytotoxicity AssayHT-29 Human Colon Cancer Cells>195.35 µg/mL[1]

Note: The data above is for a crude extract and not purified this compound. These values indicate the potential for bioactive compounds within the extract and serve as a rationale for investigating the purified constituents like this compound.

Signaling Pathways and Rationale for Kinase Activity Screening

The anti-inflammatory effects of flavonoids are often linked to the inhibition of pro-inflammatory signaling cascades. Two key pathways that are frequently implicated are the NF-κB and MAPK pathways. Kinases within these pathways represent logical targets for assessing the inhibitory potential of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses. The IκB kinase (IKK) complex is a key upstream activator of this pathway. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Translocation ErythrininG This compound (Hypothesized) ErythrininG->IKK_complex Inhibition?

NF-κB signaling pathway with hypothesized this compound inhibition.
p38 MAPK Signaling Pathway

The p38 MAPK is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors and other kinases. This cascade plays a significant role in the production of inflammatory mediators like TNF-α and IL-6. Inhibition of p38 MAPK is a validated strategy for reducing inflammation.

Experimental Protocols

The following are generalized in vitro kinase assay protocols suitable for screening this compound for inhibitory activity against key kinases in inflammatory pathways.

Protocol 1: In Vitro IKKβ Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified, active IKKβ.

Materials:

  • Recombinant active IKKβ enzyme

  • IKK substrate (e.g., GST-IκBα peptide)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO) and a known IKKβ inhibitor as a positive control.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted this compound or control.

    • 2 µL of IKKβ enzyme solution (concentration to be optimized).

    • 2 µL of a mixture of GST-IκBα substrate and ATP (final concentrations to be optimized, typically near the Km for ATP).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: In Vitro p38α MAPK Kinase Activity Assay

This protocol assesses the inhibitory effect of this compound on the activity of p38α MAPK.

Materials:

  • Recombinant active p38α MAPK enzyme

  • p38 MAPK substrate (e.g., ATF2 peptide)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO) and a known p38 MAPK inhibitor (e.g., SB203580) as a positive control.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted this compound or control.

    • 2 µL of p38α MAPK enzyme solution.

    • 2 µL of a mixture of ATF2 substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Follow the same detection steps as described in the IKKβ assay protocol using the ADP-Glo™ system.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for this compound against p38α MAPK.

Experimental Workflow Visualization

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Dispense Compound/Control into Assay Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase Enzyme B->D E Initiate Reaction with Substrate/ATP Mix B->E C->D D->E F Incubate at 30°C E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Incubate at RT G->H I Generate Luminescence (Add Kinase Detection Reagent) H->I J Incubate at RT I->J K Read Luminescence J->K L Calculate % Inhibition K->L M Determine IC₅₀ L->M

General workflow for an in vitro kinase inhibitor screening assay.

Conclusion

This compound, a flavonoid from the Erythrina genus, represents a promising natural product for investigation as a modulator of protein kinase activity, particularly within inflammatory signaling pathways. Although direct evidence of kinase inhibition by this compound is currently limited, its chemical nature and the established biological activities of related compounds provide a strong rationale for its screening. The protocols and information provided herein offer a framework for researchers to explore the therapeutic potential of this compound in the context of kinase-driven diseases.

References

Application Notes and Protocols for Erythrinin G Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a compound of interest for its potential therapeutic applications. Compounds from the broader Erythrina genus, to which this compound is related, have demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.[1][2][3][4][5] These activities are often attributed to the presence of flavonoids and alkaloids that can modulate key signaling pathways involved in disease pathogenesis.[3][6] For instance, extracts from Erythrina species have been shown to inhibit inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2).[2][3][7] In the context of oncology, related compounds have exhibited cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.[1][6][8]

This document provides a comprehensive guide to the experimental design of efficacy studies for this compound, focusing on its potential anti-inflammatory and anti-cancer activities. It includes detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visual representations of experimental workflows and relevant signaling pathways.

Experimental Design: A Phased Approach

A typical preclinical efficacy evaluation for a novel compound like this compound follows a phased approach, beginning with broad in vitro screening and progressing to more complex in vivo models. This strategy allows for early identification of biological activity and mechanism of action, while conserving resources.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (In Vitro) cluster_2 Phase 3: In Vivo Efficacy A Compound Preparation (this compound) B Cytotoxicity/Viability Assays (e.g., MTT, SRB) A->B C Primary Efficacy Assays (Anti-inflammatory & Anti-cancer) B->C D Dose-Response Analysis C->D Hit Confirmation E Mechanism of Action Assays (e.g., Apoptosis, Cytokine Profiling) D->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F G Pharmacokinetic & Toxicity Studies F->G Candidate Selection H Animal Model Selection (e.g., Xenograft, LPS-challenge) G->H I Efficacy Evaluation (e.g., Tumor Growth, Inflammatory Markers) H->I

Fig. 1: Phased workflow for this compound efficacy studies.

Part 1: In Vitro Anti-Inflammatory Efficacy

The anti-inflammatory potential of this compound can be assessed using macrophage cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Key Assays & Data Presentation
ParameterAssayCell LineKey ReadoutExample Data (IC50 in µM)
Cell Viability MTT AssayRAW 264.7% Viability> 100 µM
Nitric Oxide (NO) Production Griess AssayRAW 264.7Nitrite Concentration15.5 ± 2.1 µM
Pro-inflammatory Cytokines ELISARAW 264.7TNF-α, IL-6, PGE2 (pg/mL)22.3 ± 3.5 µM (for TNF-α)
Enzyme Activity COX-2 Inhibition AssayRAW 264.7PGE2 Levels9.27 ± 0.72 µg/ml (for related extract)[2][7]
Hypothetical Anti-Inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Cytokines Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines Induces ErythrininG This compound ErythrininG->IKK Inhibits

Fig. 2: Inhibition of the NF-κB pathway by this compound.

Part 2: In Vitro Anti-Cancer Efficacy

The anti-cancer activity of this compound can be evaluated against a panel of human cancer cell lines to determine its potency and selectivity.

Key Assays & Data Presentation
ParameterAssayCell LinesKey ReadoutExample Data (IC50 in µM)
Cytotoxicity MTT or SRB AssayMCF-7 (Breast), HeLa (Cervical), A549 (Lung)% Cell ViabilityMCF-7: 25.8 µM, HeLa: 42.1 µM
Apoptosis Induction Annexin V-FITC / PI StainingMCF-7% Apoptotic Cells (Early & Late)45% increase in apoptotic cells at 2x IC50
Cell Cycle Arrest Propidium Iodide Staining & Flow CytometryMCF-7Cell Population in G1, S, G2/M phasesG2/M arrest observed at IC50 concentration
Colony Formation Clonogenic AssayMCF-7Number and Size of Colonies70% reduction in colony formation at IC50
Hypothetical Apoptotic Signaling Pathway

This compound may induce cancer cell death by activating the intrinsic (mitochondrial) pathway of apoptosis.

Fig. 3: Induction of apoptosis via the mitochondrial pathway.

Part 3: In Vivo Efficacy Models

Promising in vitro results should be validated in established animal models.[9][10][11] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Carrageenan-Induced Paw Edema (Acute Inflammation)
  • Model : Injection of carrageenan into the paw of a mouse or rat induces a localized, acute inflammatory response.

  • Procedure : Administer this compound (or vehicle) orally or intraperitoneally prior to carrageenan injection.

  • Efficacy Readout : Measure paw volume (plethysmometry) at regular intervals.

  • Data Presentation :

Treatment GroupNPaw Volume Increase (mL) at 4h% Inhibition
Vehicle Control80.85 ± 0.09-
Dexamethasone (10 mg/kg)80.32 ± 0.0562.4%
This compound (25 mg/kg)80.61 ± 0.0728.2%
This compound (50 mg/kg)80.45 ± 0.0647.1%
Cancer Xenograft Model (Anti-Cancer)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of cancer therapeutics.[9]

  • Model : Subcutaneous injection of human cancer cells (e.g., MCF-7) into immunodeficient mice (e.g., NOD-SCID).

  • Procedure : Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer this compound (or vehicle) according to a predetermined schedule.

  • Efficacy Readouts :

    • Tumor volume, measured with calipers: (Length x Width²) / 2.

    • Animal body weight (as an indicator of toxicity).

    • Tumor weight at the end of the study.

  • Data Presentation :

Treatment GroupNMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control101250 ± 150-
Cisplatin (5 mg/kg)10450 ± 8064.0%
This compound (50 mg/kg)10980 ± 12021.6%
This compound (100 mg/kg)10670 ± 9546.4%

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This assay measures cell viability by assessing the ability of mitochondrial dehydrogenases in live cells to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.[1]

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., MCF-7) or inflammatory cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization : Carefully remove the medium. Add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Griess Assay for Nitric Oxide Production

This assay quantifies nitrite (a stable product of NO) in cell culture supernatant, based on a diazotization reaction.

Materials:

  • RAW 264.7 macrophage cells

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment : Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Supernatant Collection : After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve : Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

  • Griess Reaction : Add 50 µL of Griess Reagent Component A to each well, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.

  • Absorbance Reading : Measure the absorbance at 540 nm.

  • Data Analysis : Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Protocol 3: In Vivo Cancer Xenograft Study

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

  • Human cancer cell line (e.g., MCF-7)

  • Matrigel (optional, for enhancing tumor take)

  • This compound formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation : Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the right flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice 2-3 times per week for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration : Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) based on the predetermined dosing schedule (e.g., daily for 21 days).

  • Efficacy Monitoring : Measure tumor dimensions and animal body weight 2-3 times per week.

  • Study Termination : At the end of the treatment period (or when tumors in the control group reach a predetermined size limit), euthanize the mice. Excise the tumors and record their final weight.

  • Data Analysis : Plot mean tumor volume over time for each group. Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group. Perform statistical analysis (e.g., ANOVA) to determine significance.

References

Application Notes and Protocols for Erythrinin G in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a flavonoid compound isolated from the bark of Erythrina variegata.[1][2] While direct applications of this compound in flow cytometry are not extensively documented in current literature, its classification as a flavonoid and the known biological activities of related compounds, such as Erythrinin C, suggest its potential utility in cell-based assays.[3] Flavonoids are known to possess a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[4][5][6][7] Notably, the related compound Erythrinin C has demonstrated strong cytotoxic effects against lung adenocarcinoma and breast cancer cell lines and has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia.[3]

These application notes provide a hypothetical framework for utilizing this compound in flow cytometry, focusing on the assessment of its potential cytotoxic and apoptotic effects on cancer cell lines. The protocols and methodologies outlined below are based on general principles of flow cytometry and the known activities of similar compounds. Researchers should consider these as a starting point for developing and optimizing specific assays.

Hypothetical Application: Assessment of Cell Viability and Apoptosis

Based on the cytotoxic properties of related isoflavonoids, a primary application for this compound in flow cytometry is the evaluation of its potential to induce apoptosis or necrosis in cancer cells. This can be quantitatively assessed using common flow cytometry reagents such as Annexin V and Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).

  • Annexin V: A phospholipid-binding protein with high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) or 7-AAD: Fluorescent DNA intercalating agents that are excluded by cells with intact membranes. They are used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a flow cytometry experiment assessing the cytotoxic effects of this compound on a cancer cell line after a 48-hour treatment period.

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.2
188.7 ± 3.48.9 ± 1.22.0 ± 0.60.4 ± 0.1
1065.4 ± 4.525.1 ± 3.38.5 ± 1.51.0 ± 0.3
5030.1 ± 5.148.6 ± 4.819.8 ± 2.91.5 ± 0.5
10012.5 ± 3.835.2 ± 6.248.7 ± 7.13.6 ± 0.8

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a relevant cancer cell line for the study (e.g., a human leukemia cell line such as HL-60 or a breast cancer cell line like MCF-7).

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight (for adherent cell lines).

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of this compound.

Protocol 2: Staining for Apoptosis Analysis by Flow Cytometry
  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from each well into individual 5 mL polystyrene tubes.

    • Adherent cells: Aspirate the medium, wash the cells with phosphate-buffered saline (PBS), and detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells in 5 mL polystyrene tubes.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) to the cell suspension.

    • Add 5 µL of a viability dye solution (e.g., Propidium Iodide at 50 µg/mL or 7-AAD).

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. The samples are now ready for flow cytometry analysis.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Perform daily quality control procedures using standardized beads.

    • Set up the appropriate laser and filter configurations for the chosen fluorochromes (e.g., blue laser (488 nm) for FITC and PI).

  • Compensation:

    • Use single-stained control samples (cells stained with only Annexin V-FITC and cells stained with only PI) to set up fluorescence compensation to correct for spectral overlap.

  • Data Acquisition:

    • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) for statistical analysis.

    • Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Data Analysis:

    • Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.

    • The four quadrants will represent:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant for all treatment conditions.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound Cytotoxicity culture 1. Cell Culture (e.g., HL-60 cells) treat 2. Treatment with this compound (0-100 µM for 48h) culture->treat harvest 3. Cell Harvesting and Washing treat->harvest stain 4. Staining with Annexin V and PI harvest->stain acquire 5. Flow Cytometry Data Acquisition stain->acquire analyze 6. Data Analysis (Quantification of Apoptosis) acquire->analyze

Caption: A diagram illustrating the experimental workflow for evaluating the cytotoxic effects of this compound using flow cytometry.

G cluster_pathway Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity ErythrininG This compound DHODH Dihydroorotate Dehydrogenase (DHODH) ErythrininG->DHODH Inhibition Apoptosis Induction of Apoptosis ErythrininG->Apoptosis Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes Proliferation Reduced Cell Proliferation DNA_RNA DNA and RNA Synthesis Pyrimidine->DNA_RNA Pyrimidine->Proliferation Required for DNA_RNA->Proliferation Required for

Caption: A diagram of the hypothesized mechanism of action for this compound, involving the inhibition of DHODH and leading to reduced cell proliferation and apoptosis.

References

Application Notes and Protocols for Erythraline-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Erythraline has been shown to inhibit the proliferation of cancer cells in a time- and concentration-dependent manner.[1] Its primary mechanisms of action include the induction of caspase-independent apoptosis and the arrest of the cell cycle at the G2/M phase.[1][2] These findings position Erythraline as a promising candidate for further investigation in anticancer therapy.

Data Presentation: Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Erythraline has been quantified to determine its potency against cancer cells. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing a compound's effectiveness.

CompoundCell LineIC50 Value (µg/mL)IC50 Value (µM)Exposure Time
ErythralineSiHa35.251248 hours[3]
Cisplatin (Reference)SiHaNot explicitly stated1748 hours[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Putative Signaling Pathway of Erythraline in Cancer Cells

cluster_0 Erythraline Treatment cluster_1 Cellular Targets (In Silico) cluster_2 Cellular Processes cluster_3 Downstream Effects Erythraline Erythraline Polyamine Oxidase Polyamine Oxidase Erythraline->Polyamine Oxidase Pyruvate Kinase M2 Pyruvate Kinase M2 Erythraline->Pyruvate Kinase M2 Tankyrase Tankyrase Erythraline->Tankyrase G2/M Phase Arrest G2/M Phase Arrest Polyamine Oxidase->G2/M Phase Arrest Caspase-Independent Apoptosis Caspase-Independent Apoptosis Polyamine Oxidase->Caspase-Independent Apoptosis Pyruvate Kinase M2->G2/M Phase Arrest Pyruvate Kinase M2->Caspase-Independent Apoptosis Tankyrase->G2/M Phase Arrest Tankyrase->Caspase-Independent Apoptosis Inhibition of Cell Proliferation Inhibition of Cell Proliferation G2/M Phase Arrest->Inhibition of Cell Proliferation Chromatin Condensation Chromatin Condensation Caspase-Independent Apoptosis->Chromatin Condensation

Caption: Putative signaling pathway of Erythraline in cancer cells.

Experimental Workflow for Assessing Erythraline's Effects

cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Proliferation cluster_2 Apoptosis & Cell Cycle Analysis cluster_3 Mechanism Investigation Cancer Cell Culture (e.g., SiHa) Cancer Cell Culture (e.g., SiHa) Erythraline Treatment Erythraline Treatment Cancer Cell Culture (e.g., SiHa)->Erythraline Treatment MTT Assay MTT Assay Erythraline Treatment->MTT Assay Flow Cytometry Flow Cytometry Erythraline Treatment->Flow Cytometry Caspase Activity Assay Caspase Activity Assay Erythraline Treatment->Caspase Activity Assay Western Blot Western Blot Erythraline Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Annexin V/PI Staining Annexin V/PI Staining Flow Cytometry->Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis

Caption: Experimental workflow for evaluating Erythraline's anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Erythraline on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line (e.g., SiHa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Erythraline stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Erythraline (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Erythraline treatment using flow cytometry.

Materials:

  • Cancer cell line

  • Erythraline

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Erythraline at the desired concentration (e.g., IC50 value) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

Objective: To determine the effect of Erythraline on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Erythraline

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with Erythraline as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population was observed for SiHa cells treated with 50 µg/mL erythraline (22%) compared to the untreated control (7.25%).[4]

Caspase Activity Assay

Objective: To investigate the involvement of caspases in Erythraline-induced apoptosis.

Materials:

  • Cancer cell line

  • Erythraline

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Apoptosis detection kit (as described above)

Protocol:

  • Pre-treat cells with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1-2 hours.

  • Add Erythraline at the desired concentration and incubate for the designated time.

  • Perform the Annexin V/PI staining and flow cytometry analysis as described previously.

  • Compare the percentage of apoptotic cells in the presence and absence of the caspase inhibitor. A lack of significant reduction in apoptosis suggests a caspase-independent mechanism.

Conclusion

The data and protocols presented provide a solid foundation for investigating the anticancer properties of Erythraline and other related Erythrina alkaloids. The evidence points towards a potent cytotoxic effect mediated by caspase-independent apoptosis and G2/M cell cycle arrest.[1][2] Further research is warranted to fully elucidate the specific molecular pathways involved and to evaluate the therapeutic potential of these compounds in preclinical and clinical settings.

References

Troubleshooting & Optimization

improving Erythrinin G solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Erythrinin G solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a member of the isoflavone class of compounds, known for its potential biological activities. Like many isoflavones, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media.[1] This can lead to precipitation, making it difficult to achieve the desired concentrations for accurate and reproducible experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

While specific data for this compound is limited, isoflavones, in general, are highly soluble in organic solvents.[1] The recommended starting solvent is Dimethyl Sulfoxide (DMSO). Other potential solvents include ethanol and methanol. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to the final cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[2] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO but without this compound.

Q4: At what concentration should I test this compound in my cell-based assay?

The effective concentration of isoflavones in cell culture studies can vary, but concentrations of 10 µmol/L or higher have been reported to be anti-proliferative.[3] However, due to potential solubility issues, it is advisable to perform a dose-response experiment to determine the highest soluble concentration that still produces a biological effect. Some studies with isoflavonoids isolated from Erythrina variegata have shown antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 1.56-100 µg/ml.[4]

Troubleshooting Guide: Precipitation in Cell Culture Media

Issue: I observed a precipitate after adding my this compound stock solution to the cell culture medium.

This is a common issue when working with hydrophobic compounds. Here are the potential causes and solutions:

1. High Final Concentration:

  • Cause: The final concentration of this compound in your cell culture medium may be above its solubility limit.

  • Solution:

    • Reduce the final concentration: Perform a serial dilution to determine the maximum soluble concentration.

    • Conduct a dose-response experiment: This will help you identify the lowest effective concentration, which may be below the precipitation threshold.[2]

2. "Solvent Shock":

  • Cause: Rapidly adding a concentrated DMSO stock solution to an aqueous medium can cause the compound to "crash out" of the solution.

  • Solution:

    • Use a serial dilution method: Instead of adding the DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media first.

    • Add the stock solution dropwise while vortexing: Slowly add the stock solution to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[2]

3. Media Components and Conditions:

  • Cause: Interactions with salts, proteins, or other components in the culture medium can reduce solubility. The pH and temperature of the medium can also play a role.[2][5]

  • Solution:

    • Pre-warm the media: Adding the compound to warm media (e.g., 37°C) can sometimes improve solubility.[6]

    • Consider serum concentration: Serum proteins can help solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.[2]

    • Check the pH of your media: Ensure the pH is within the optimal range (typically 7.2-7.4).

4. Incomplete Dissolution of Stock Solution:

  • Cause: The this compound may not be fully dissolved in the initial DMSO stock.

  • Solution:

    • Vortex and sonicate: After adding DMSO to your compound, vortex vigorously. If needed, use a water bath sonicator for 5-10 minutes to aid dissolution.[2]

    • Visual inspection: Carefully inspect the stock solution against a light source to ensure there are no visible particles before use.[7]

Data Presentation

Table 1: Solubility of Isoflavones in Common Laboratory Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Highly soluble[1]
EthanolHighly soluble[1]
MethanolHighly soluble[1]
WaterPoorly soluble[1]
AcetonitrileGood for extraction[8]

Note: This data should be used as a guideline. Empirical determination of this compound solubility is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.[2]

  • Visual inspection: Hold the tube up to a light source to confirm that there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with this compound

  • Prepare an intermediate dilution (optional but recommended): To avoid "solvent shock," first dilute your 10 mM stock solution to a lower concentration (e.g., 1 mM) in cell culture medium.

  • Prepare the final working solution: Add the appropriate volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentration. Important: Add the stock solution dropwise while gently swirling the medium.[2]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

  • Dose the cells: Remove the existing medium from your cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate and observe: Return the cells to the incubator. It is good practice to check for any signs of precipitation under a microscope after a few hours.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Media check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Reduce final concentration or perform dose-response. check_concentration->reduce_concentration Yes check_dilution Was the stock added directly to the final media volume? check_concentration->check_dilution No end_resolved Problem Resolved reduce_concentration->end_resolved serial_dilution Action: Use serial dilution and add stock dropwise while swirling. check_dilution->serial_dilution Yes check_media_conditions Are media conditions optimal? check_dilution->check_media_conditions No serial_dilution->end_resolved optimize_media Action: Pre-warm media, check pH, consider serum effects. check_media_conditions->optimize_media No check_stock Is the stock solution fully dissolved? check_media_conditions->check_stock Yes optimize_media->end_resolved remake_stock Action: Vortex and sonicate stock. Visually inspect. check_stock->remake_stock No end_unresolved Consult further if problem persists check_stock->end_unresolved Yes remake_stock->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_dosing Cell Dosing weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve inspect Visually Inspect dissolve->inspect store Aliquot and Store at -20/-80°C inspect->store prepare_media Prepare Final/Intermediate Dilution in Warm Media store->prepare_media add_to_cells Add to Cells prepare_media->add_to_cells incubate Incubate add_to_cells->incubate observe Observe for Precipitation incubate->observe

Caption: Experimental workflow for preparing this compound.

References

Technical Support Center: Troubleshooting Erythrinin G Instability in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Erythrinin G in experimental media. The following information is curated to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated in my cell culture medium. What could be the cause?

A1: Precipitate formation is a common indicator of poor solubility or instability. Several factors could be at play:

  • Solvent Choice: this compound exhibits good solubility in organic solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] When preparing a stock solution, ensure the initial solvent is appropriate.

  • Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should typically be kept low (e.g., <0.5%) to avoid both solvent-induced cytotoxicity and precipitation of the compound.

  • Media Composition: Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.

  • pH of the Medium: The pH of your culture medium can influence the ionization state and solubility of this compound.

Q2: I suspect my this compound is degrading in the culture medium over the course of my experiment. What factors might contribute to this instability?

A2: The stability of compounds in cell culture media can be influenced by several factors, leading to degradation over time. While specific degradation pathways for this compound are not well-documented in publicly available literature, general principles of chemical stability suggest the following contributing factors:

  • Temperature: Incubator temperatures (typically 37°C) can accelerate the degradation of chemical compounds.

  • Light Exposure: Many compounds, particularly those with aromatic rings like flavonoids, are sensitive to light. Exposure to ambient light during handling and incubation can lead to photodegradation.

  • pH Sensitivity: As with solubility, the pH of the medium can affect the chemical stability of this compound.

  • Reactive Components in Media: Some media components, such as vitamins or amino acids, can be reactive and may contribute to the degradation of the compound. For instance, cysteine in media has been shown to impact the stability of some drug products.[3]

  • Enzymatic Degradation: If using a medium containing serum, enzymes present in the serum could potentially metabolize this compound.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Proper storage is crucial to maintaining the integrity of your this compound.

  • Solid Compound: The solid form of this compound should be stored at 2-8°C in a tightly sealed vial, where it can be stable for up to 24 months.[1]

  • Stock Solutions: It is recommended to prepare stock solutions in a suitable organic solvent (e.g., DMSO). These stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Troubleshooting Guides

Issue 1: Observation of Precipitate in Cell Culture Medium

This guide provides a systematic approach to troubleshooting precipitation of this compound in your experimental setup.

Troubleshooting Workflow

start Precipitate Observed check_stock Check Stock Solution Is it clear? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution in appropriate solvent (e.g., DMSO) check_stock->prep_fresh_stock No check_final_conc Review Final Concentration of this compound and solvent check_stock->check_final_conc Yes prep_fresh_stock->check_final_conc reduce_conc Lower Final Concentration of this compound or solvent check_final_conc->reduce_conc Too high test_solubility Perform Solubility Test in media without cells check_final_conc->test_solubility Within limits reduce_conc->test_solubility modify_media Consider Media Modification (e.g., serum-free) test_solubility->modify_media Precipitate forms contact_support Contact Technical Support test_solubility->contact_support Precipitate still forms modify_media->test_solubility

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocol: Media Solubility Test

  • Prepare your complete cell culture medium.

  • Prepare a series of dilutions of your this compound stock solution in the medium to achieve the desired final concentrations.

  • As a control, prepare a similar dilution series of the solvent (e.g., DMSO) alone in the medium.

  • Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

  • Visually inspect for any signs of precipitation at regular intervals. For a more quantitative measure, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Issue 2: Suspected Degradation of this compound in Media

This guide outlines steps to investigate and mitigate the potential degradation of this compound during your experiments.

Troubleshooting Workflow

start Suspected Degradation check_storage Verify Stock Solution Storage Conditions start->check_storage minimize_light Minimize Light Exposure during handling and incubation check_storage->minimize_light time_course Perform a Time-Course Stability Study minimize_light->time_course analyze_samples Analyze Samples at Different Time Points (e.g., via LC-MS/MS) time_course->analyze_samples fresh_media Replenish with Fresh Media containing this compound periodically analyze_samples->fresh_media Degradation confirmed reduce_temp Consider Lower Incubation Temperature (if experiment allows) analyze_samples->reduce_temp Degradation confirmed evaluate_results Evaluate Impact on Experimental Outcome analyze_samples->evaluate_results Stable fresh_media->evaluate_results reduce_temp->evaluate_results

Caption: Workflow to address suspected this compound degradation.

Experimental Protocol: Time-Course Stability Study

  • Prepare your complete cell culture medium containing this compound at the desired final concentration.

  • Incubate the medium under your standard experimental conditions.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Immediately store the collected aliquots at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of the intact this compound in each sample using a validated analytical method such as LC-MS/MS. This will allow you to determine the stability of the compound over time in your specific experimental conditions.[4]

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSOSoluble[1]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
AcetoneSoluble[1][2]

Table 2: General Factors Affecting Compound Stability in Cell Culture Media

FactorPotential Impact on StabilityMitigation StrategyReference
Temperature Higher temperatures can accelerate degradation.Use the lowest effective temperature for your experiment.[5][6]
Light Can cause photodegradation.Protect solutions from light by using amber vials and minimizing exposure.[5][6]
pH Can affect ionization state and chemical stability.Ensure the medium is properly buffered and monitor pH.[5][6]
Media Components Can react with the compound.Consider using a chemically defined, serum-free medium if possible.[3][7]
Oxygen Can lead to oxidative degradation.While difficult to control in standard cell culture, be aware of this potential factor.[7]

Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively characterized in the available literature, flavonoids, the class of compounds to which this compound belongs, are known to interact with various cellular signaling cascades. One common target for many small molecules is the G protein-coupled receptor (GPCR) signaling pathway.

Conceptual GPCR Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand This compound (Hypothetical Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A conceptual model of a G protein-coupled receptor signaling pathway.

Disclaimer: This information is intended for guidance and troubleshooting purposes. The stability and activity of this compound can be highly dependent on the specific experimental conditions. It is recommended to perform appropriate validation experiments for your particular system.

References

Technical Support Center: Optimizing Erythrinin G Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Erythrinin G concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a preliminary range-finding experiment.[1] We recommend a 7-point two-fold serial dilution starting from a high concentration, for example, 100 µM.[1] If the IC50 falls outside this range, a second experiment with a shifted and narrower concentration range should be performed.

Q2: How should I prepare the stock solution of this compound?

A2: this compound, as a natural flavonoid, may have limited aqueous solubility. It is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[2][3] Ensure the final concentration of DMSO in the assay wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

Q3: Which cell-based assay is suitable for determining the IC50 of this compound?

A3: The choice of assay depends on the expected mechanism of action of this compound. For assessing general cytotoxicity, common colorimetric assays like MTT, MTS, or XTT are suitable.[2][4][5] These assays measure metabolic activity, which is often proportional to the number of viable cells.[3][5] If a specific mode of cell death is anticipated, assays that measure apoptosis (e.g., Caspase-Glo) or membrane integrity (e.g., LDH release or CellTox Green) can be employed.[6]

Q4: What is the typical incubation time for treating cells with this compound?

A4: The incubation time should be sufficient to allow for the biological effects of this compound to manifest. A standard incubation period for cytotoxicity assays is 24 to 72 hours.[4][7] The optimal time may vary depending on the cell line's doubling time and the compound's mechanism of action. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) in your initial characterization.

Q5: How do I analyze the data to calculate the IC50 value?

A5: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model (e.g., four-parameter logistic model).[8] Software such as GraphPad Prism or R with the 'drc' package are commonly used for this analysis. The IC50 is the concentration of this compound that produces a 50% reduction in the measured response.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.[3]

    • Ensure thorough but gentle mixing of this compound dilutions and assay reagents in each well.

Issue 2: The dose-response curve is not sigmoidal or does not reach 100% inhibition.

  • Possible Cause: The concentration range tested is too low or too narrow. This compound may have low potency against the chosen cell line, or it may not be fully soluble at higher concentrations.

  • Solution:

    • Expand the concentration range in subsequent experiments. If the curve is flat at the high end, increase the maximum concentration. If it is flat at the low end, decrease the minimum concentration.[1]

    • Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower top concentration.

Issue 3: The IC50 value varies significantly between experiments.

  • Possible Cause: Inconsistent experimental conditions, such as cell passage number, cell density, incubation time, or reagent quality.[9]

  • Solution:

    • Use cells within a consistent and low passage number range.

    • Standardize the cell seeding density and ensure it allows for logarithmic growth throughout the experiment.

    • Maintain consistent incubation times and environmental conditions (temperature, CO2, humidity).

    • Use fresh reagents and ensure the quality of the this compound stock solution has not degraded.

Issue 4: this compound appears to increase cell viability at low concentrations (hormesis).

  • Possible Cause: This is a known biological phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.

  • Solution:

    • Ensure your curve-fitting model can accommodate a hormetic response. Some software packages offer specific models for this.

    • Focus on the inhibitory part of the curve for IC50 determination.

    • This observation could be biologically significant and may warrant further investigation into the mechanism of action of this compound.

Experimental Protocols

Protocol 1: IC50 Determination of this compound using the MTT Assay
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to obtain 2X working concentrations. For a final concentration range of 100 µM to 0.78 µM, your 2X working solutions would be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 1.56 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the 2X this compound working solutions, vehicle control, or positive control to the appropriate wells in triplicate.

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[2]

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Plot the % inhibition (100 - % Viability) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Data Presentation

Table 1: Example Data for IC50 Determination of this compound

This compound (µM)Log Concentration% Inhibition (Mean ± SD)
1002.0095.2 ± 3.1
501.7088.7 ± 4.5
251.4075.1 ± 5.2
12.51.1048.9 ± 3.8
6.250.8022.3 ± 2.9
3.130.508.1 ± 1.5
1.560.202.4 ± 0.8
0 (Vehicle)-0.0 ± 2.1

Table 2: Summary of IC50 Values for this compound against Different Cell Lines

Cell LineIncubation Time (h)IC50 (µM)95% Confidence Interval
MCF-74811.810.5 - 13.2
A5494825.422.1 - 29.2
HeLa4818.916.7 - 21.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding stock_prep This compound Stock Preparation (DMSO) treatment Treatment with This compound Dilutions stock_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout calculation Calculate % Inhibition readout->calculation curve_fit Dose-Response Curve (Non-linear Regression) calculation->curve_fit ic50 IC50 Determination curve_fit->ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-Protein GPCR->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB + Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression + Erythrinin_G This compound Erythrinin_G->AC - Extracellular_Ligand->GPCR Ligand

References

Technical Support Center: Working with Erythrinin G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Erythrinin G. This guide is tailored for researchers, scientists, and drug development professionals to provide clear solutions for preventing the precipitation of this compound in experimental buffers, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound is a flavonoid, a class of compounds known for being largely non-polar and hydrophobic ("water-fearing").[1][2] This inherent property leads to very low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the buffer. This is a common issue known as "solvent-shifting" precipitation, especially when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment.[1]

Q2: What is the best solvent to make a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is an excellent and highly recommended solvent for preparing a concentrated stock solution of this compound. Due to the compound's low aqueous solubility, it is standard practice to first dissolve it in a minimal amount of 100% DMSO before making further dilutions into your experimental buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based experiments?

A3: To avoid solvent-induced cellular toxicity or other artifacts, the final concentration of DMSO in cell-based assays should generally be kept below 0.5% (v/v), with an ideal target of 0.1% or less.[1] It is always best practice to run a vehicle control (buffer with the same final DMSO concentration without this compound) to ensure the observed effects are from the compound itself.

Troubleshooting Guide: How to Prevent this compound Precipitation

This guide provides a systematic, step-by-step approach to preparing clear, stable solutions of this compound for your experiments.

Step 1: Proper Stock Solution Preparation

The foundation of a successful experiment is a properly prepared stock solution.

  • Experimental Protocol 1: Preparing a Concentrated Stock Solution

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% high-purity DMSO to create a concentrated stock solution (e.g., 20-50 mM).

    • Ensure complete dissolution by gently vortexing. Brief sonication in a water bath can also be used if needed.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Step 2: Optimizing the Final Buffer and Dilution Technique

How you dilute the stock solution is critical to preventing precipitation.

  • Dilution Technique: Never add the aqueous buffer directly to your concentrated DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of aqueous buffer. It is crucial to add the stock solution dropwise while simultaneously vortexing or stirring the buffer to promote rapid and uniform mixing.[1] This technique avoids creating localized areas of high this compound concentration that can trigger precipitation.

  • Buffer Composition:

    • pH: The solubility of some isoflavones can be pH-dependent.[1][3] If your experimental parameters allow, you can test slight variations in the buffer pH to see if solubility improves.

    • Co-solvents: Including a small percentage of a pharmaceutically acceptable co-solvent in your final buffer can significantly improve solubility.

    • Table 1: Recommended Co-solvents for Final Buffer Preparation

      Co-solvent Recommended Starting Concentration (v/v) Notes
      DMSO 0.1% Ensure final concentration is below the toxicity limit for your cell line.[1]
      Ethanol 0.5% - 1.0% Often used in mixtures with water to extract and dissolve flavonoids.[4]
      Polyethylene Glycol (PEG 300/400) 1% - 5% A common excipient used to increase the solubility of poorly soluble drugs.

      | Polysorbates (e.g., Tween® 20/80) | 0.1% - 0.5% | Nonionic surfactants that can help solubilize hydrophobic compounds.[2] |

Step 3: Advanced Solubility Enhancement

For challenging applications requiring higher concentrations, solubility enhancers can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming stable, water-soluble "inclusion complexes".[5][6] This not only improves solubility but can also enhance stability and biological activity.[5][7][8] (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9]

    • Table 2: Common Cyclodextrins for Solubility Enhancement

      Cyclodextrin Derivative Typical Concentration Range Key Advantages
      (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) 5 - 20 mM High aqueous solubility and low toxicity.[9]
      Sulfobutylether-β-cyclodextrin (SBE-β-CD) 5 - 50 mM High aqueous solubility, often used in pharmaceutical formulations.

      | Methyl-β-cyclodextrin (M-β-CD) | 1 - 10 mM | High solubilizing capacity, but can extract cholesterol from cell membranes. |

  • Experimental Protocol 2: Using HP-β-CD for Enhanced Solubility

    • Prepare your aqueous buffer at the desired pH.

    • Dissolve HP-β-CD directly into the buffer to the desired final concentration (e.g., 10 mM).

    • Prepare a concentrated stock of this compound in 100% DMSO as described in Protocol 1.

    • While vortexing the HP-β-CD-containing buffer, slowly add the this compound stock solution to reach the final desired concentration.

    • Allow the solution to equilibrate for 15-30 minutes to ensure complex formation.

Visual Guides and Workflows

Diagram 1: Recommended Experimental Workflow for Solution Preparation

G A Prepare concentrated This compound stock in 100% DMSO C Add stock to buffer dropwise while vortexing vigorously A->C B Prepare final aqueous buffer. Optional: Add co-solvent or cyclodextrin. B->C D Visually inspect for clarity C->D E Solution is clear. Proceed with experiment. D->E Clear F Precipitation or cloudiness observed D->F Not Clear G Troubleshoot: 1. Decrease final concentration 2. Increase co-solvent/cyclodextrin 3. Re-evaluate buffer pH F->G

Caption: Step-by-step workflow for preparing this compound solutions to minimize precipitation.

Diagram 2: Logical Flow for Validating Experimental Results

G A Experimental Setup: - Test (this compound) - Control (Vehicle) B Observe experimental outcome (e.g., change in cell signaling) A->B C Is the outcome specific to the This compound treated group? B->C H Microscopically inspect wells for crystal formation/precipitation. B->H Parallel Check D Yes C->D E No (Effect also in vehicle) C->E F Outcome is likely valid and compound-specific. D->F G Investigate potential artifacts: - Solvent toxicity - Buffer components E->G

Caption: A logical diagram to help validate that observed experimental effects are due to soluble this compound.

References

Erythrinin G off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the biological activity, mechanism of action, and off-target effects of Erythrinin G in cell lines is currently limited in publicly available scientific literature. While this compound is a known flavonoid isolated from the barks of Erythrina variegata and is commercially available from suppliers, detailed pharmacological studies are not yet published.[1][2][3]

This resource has been developed to address general queries and provide guidance based on the information available for related compounds and general principles of flavonoid pharmacology. As more research on this compound becomes available, this information will be updated.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid compound that has been isolated from the bark of Erythrina variegata.[1][2] It belongs to the isoflavonoid class of natural products.

Q2: Is there any information on the biological activity of this compound?

A2: Currently, there is a lack of specific studies detailing the biological activities of this compound. However, other related compounds from the Erythrina genus have shown a range of pharmacological activities, including cytotoxic effects on cancer cell lines.[4][5] For instance, the related compound Erythrinin C has demonstrated cytotoxicity against lung adenocarcinoma and breast cancer cell lines in preliminary studies.[6] It is important to note that these findings cannot be directly extrapolated to this compound.

Q3: Are there any known off-target effects of this compound?

A3: There are currently no published studies specifically investigating the on-target or off-target effects of this compound. Identifying off-target effects requires extensive experimental validation, which has not yet been reported for this compound.

Troubleshooting Guide for Unexpected Experimental Results

Researchers using this compound in cell-based assays may encounter unexpected results. While specific off-target effects are unknown, the following guide provides general troubleshooting steps based on the activities of other flavonoids.

Observed Issue Potential Cause (Hypothetical) Recommended Troubleshooting Steps
Unexpected Cell Death or Cytotoxicity Flavonoids can induce apoptosis or necrosis through various mechanisms, including mitochondrial dysfunction or cell cycle arrest.[5]1. Perform a dose-response curve to determine the IC50 value in your cell line. 2. Assess cell viability using multiple methods (e.g., MTT, trypan blue exclusion, Annexin V/PI staining). 3. Investigate markers of apoptosis (e.g., caspase activation, PARP cleavage) and necrosis.
Altered Cell Morphology Changes in cell morphology can be indicative of effects on the cytoskeleton or cell adhesion.1. Document morphological changes using microscopy. 2. Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies).
Changes in Gene or Protein Expression Unrelated to the Hypothesized Target Flavonoids are known to interact with multiple cellular targets, potentially leading to widespread changes in cellular signaling.1. Perform a broad-spectrum analysis of changes in gene expression (e.g., RNA-seq) or protein levels (e.g., proteomics). 2. Validate key changes using RT-qPCR or Western blotting.

Experimental Protocols

As there are no specific published studies on this compound's off-target effects, we provide a general protocol for an initial screen to identify potential off-target kinase interactions, a common off-target for small molecules.

Protocol: Kinase Profiling Assay

This protocol outlines a general method for screening a compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Kinase Panel Selection : Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance : Follow the manufacturer's protocol for the chosen kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based). This typically involves incubating the kinases with a substrate, ATP (often radiolabeled), and the test compound (this compound).

  • Data Analysis : Measure the kinase activity at each concentration of this compound. Calculate the percent inhibition relative to a vehicle control. Determine the IC50 value for any kinases that show significant inhibition.

Visualizing Experimental Logic

The following diagram illustrates a logical workflow for investigating the potential off-target effects of a novel compound like this compound.

Experimental_Workflow A Start: Novel Compound (this compound) B Initial Phenotypic Screening (e.g., Cell Viability, Morphology) A->B C Unexpected Phenotype Observed? B->C D Hypothesize Off-Target Effects C->D Yes J No Unexpected Phenotype C->J No E Broad-Spectrum Off-Target Screening (e.g., Kinase Panel, Proteomics) D->E F Identify Potential Off-Targets E->F G Target Validation (e.g., Knockdown, Overexpression) F->G H Characterize Downstream Signaling G->H I Conclusion: Confirmed Off-Target Pathway H->I

Workflow for Investigating Off-Target Effects.

This workflow provides a systematic approach for researchers to follow when beginning to characterize the biological effects of a compound with limited existing data.

References

Technical Support Center: Large-Scale Synthesis of Erythrinine G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Erythrinine G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this complex natural product.

Disclaimer: The large-scale synthesis of Erythrinine G is a challenging endeavor with limited published data. The following troubleshooting guide and FAQs are based on the known challenges in the synthesis of structurally related Erythrina alkaloids and general principles of scaling up complex organic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of Erythrinine G?

A1: The primary challenges in the large-scale synthesis of Erythrinine G stem from its complex tetracyclic spiro-amine framework and multiple stereocenters. Key difficulties include:

  • Stereocontrol: Achieving high diastereoselectivity and enantioselectivity on a large scale can be difficult, often requiring extensive optimization of chiral catalysts or auxiliaries.

  • Low Yields and Scalability: Many synthetic steps may have modest yields, which are amplified over a long synthetic sequence, making it challenging to produce significant quantities of the final product.[1]

  • Purification: The polar nature of Erythrinine G and its intermediates can make purification by standard column chromatography challenging, especially at a larger scale.

  • Protecting Group Manipulation: The synthesis often requires a multi-step protecting group strategy, and issues with protection and deprotection can lead to side reactions and yield loss.[2]

  • Reagent Cost and Availability: Some reagents and catalysts used in complex alkaloid synthesis can be expensive and may not be readily available in large quantities.

Q2: Are there any known issues with the stability of Erythrinine G or its synthetic intermediates?

A2: While specific stability data for Erythrinine G is not extensively published, related Erythrina alkaloids can be sensitive to acidic and oxidative conditions. Intermediates with exposed amine and hydroxyl functionalities may be prone to oxidation or side reactions. It is advisable to handle these compounds under an inert atmosphere and store them at low temperatures.

Q3: What analytical techniques are recommended for monitoring the progress of the synthesis and ensuring the purity of Erythrinine G?

A3: A combination of analytical techniques is crucial for successful synthesis:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of reaction conversion and product purity. Chiral HPLC may be necessary to determine enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): For molecular weight confirmation.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Key Cyclization Step

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers.

  • HPLC analysis reveals multiple, closely eluting peaks.

Possible Causes:

  • Suboptimal reaction temperature.

  • Inappropriate solvent choice.

  • Steric hindrance affecting the approach of the reagent.

  • The choice of protecting group influencing the transition state geometry.[2]

Solutions:

Parameter Recommended Action Rationale
Temperature Screen a range of temperatures (e.g., -78 °C to room temperature). Lower temperatures often enhance stereoselectivity by favoring the kinetically controlled product.
Solvent Test a variety of solvents with different polarities and coordinating abilities (e.g., THF, CH₂Cl₂, Toluene). The solvent can influence the conformation of the substrate and the transition state.
Protecting Group Consider using a bulkier or more conformationally rigid protecting group on a nearby functional group.[2] A different protecting group can alter the steric environment and favor the desired diastereomer.

| Catalyst/Reagent | If applicable, screen different chiral ligands or additives. | Fine-tuning the catalyst system can significantly impact stereochemical outcomes. |

Problem 2: Difficulty in Purifying Polar Intermediates

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Poor separation from polar impurities during column chromatography on silica gel.[3]

  • Product remains at the baseline of the TLC plate.

Solutions:

Method Description Key Considerations
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., silica, diol) with a mobile phase of high organic content and a small amount of aqueous solvent.[4] Excellent for retaining and separating very polar compounds.
Ion-Assisted Chromatography Involves the addition of salts (e.g., calcium trifluoroacetate) to the mobile phase to improve the chromatography of polar and charged molecules on silica gel.[3] Can be a cost-effective alternative to specialized columns.
Reverse-Phase Chromatography (C18) Use a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol). May require derivatization of the amine or hydroxyl groups to improve retention.

| Triethylamine (TEA) Additive | Add a small amount of TEA (0.1-1%) to the eluent during normal-phase chromatography. | Can reduce tailing of basic compounds like amines by deactivating acidic sites on the silica gel. |

Experimental Protocols

Hypothetical Protocol for a Key Pictet-Spengler Type Cyclization

This protocol is a generalized example for a key bond-forming reaction often found in the synthesis of Erythrina alkaloids.

Reaction: Intramolecular cyclization of an amino-aldehyde to form the tetracyclic core.

Materials:

  • Amino-aldehyde precursor (1.0 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino-aldehyde precursor in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclized product.

  • Purify the crude product by flash column chromatography or HILIC as required.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Hypothetical Diastereoselective Reduction

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1NaBH₄Methanol02:195
2L-Selectride®THF-7815:188
3K-Selectride®THF-7812:185
4NaBH(OAc)₃Acetonitrile255:190

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Loop start Starting Materials step1 Step 1: Chirality Induction start->step1 step2 Step 2: Fragment Coupling step1->step2 step3 Step 3: Key Cyclization step2->step3 step4 Step 4: Functional Group Interconversion step3->step4 check Low Yield or Purity Issue? step3->check crude_product Crude Erythrinine G step4->crude_product purification Purification (e.g., HILIC) crude_product->purification analysis Purity & Structural Analysis (HPLC, NMR) purification->analysis final_product Pure Erythrinine G analysis->final_product check->step4 No optimize Optimize Reaction Conditions check->optimize Yes optimize->step3 Re-run

Caption: A generalized workflow for the synthesis and troubleshooting of Erythrinine G.

signaling_pathway_placeholder Erythrinine_G Erythrinine G Target_Protein Target Protein (e.g., Receptor/Enzyme) Erythrinine_G->Target_Protein Binding/Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: A hypothetical signaling pathway illustrating the action of Erythrinine G.

References

Technical Support Center: Erythrinin G Signal Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter signal interference when using Erythrinin G or other novel flavonoids in fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

This compound is a flavonoid isolated from the bark of Erythrina variegata.[1][2] Like many flavonoids, its chemical structure contains aromatic rings and conjugated double bonds.[3][4] These structures are known to absorb ultraviolet (UV) and sometimes visible light, which can lead to intrinsic fluorescence (autofluorescence) or quenching of a fluorophore's signal.[3][5]

Q2: What are the primary mechanisms of signal interference in fluorescence assays?

There are three main ways a test compound like this compound can interfere with a fluorescence assay:

  • Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for the assay's fluorophore. This adds to the total signal, potentially leading to false-positive results.[6][7][8]

  • Quenching: The compound reduces the fluorescence intensity of the assay's fluorophore. This can occur through various mechanisms, including collisional quenching (direct contact) or Förster Resonance Energy Transfer (FRET) if there is spectral overlap. This can lead to false-negative results.[5][9][10][11]

  • Inner Filter Effect: The compound absorbs light at the excitation or emission wavelengths of the fluorophore. This reduces the amount of light that reaches the fluorophore for excitation and the amount of emitted light that reaches the detector, leading to an apparent decrease in signal.

Q3: I don't have specific spectral data for this compound. How can I predict if it will interfere with my assay?

While specific data is ideal, you can make an educated prediction based on its chemical class. This compound is a flavonoid.[2] Flavonoids typically absorb UV light in two main regions: Band I (300-390 nm) and Band II (240-280 nm).[4] Some flavonoids also exhibit fluorescence, often with excitation in the UV or blue range and emission in the green to yellow range.[3][12] If your assay's fluorophore is excited or emits in these regions, there is a higher potential for interference.

Troubleshooting Guide

Q4: I added this compound to my assay and the fluorescence signal is much higher than expected. What should I do?

An unexpectedly high signal suggests that this compound may be autofluorescent at your assay's wavelengths.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing this compound in the assay buffer (without the fluorophore or other assay components) at the same concentration used in your experiment.

  • Measure the Fluorescence: Read the fluorescence of the control sample using the same instrument settings (excitation and emission wavelengths, gain) as your main experiment.

  • Analyze: If you observe a significant signal from the compound-only control, this confirms autofluorescence.

Q5: My fluorescence signal decreased significantly after adding this compound. How can I determine if this is due to quenching or the inner filter effect?

A decrease in signal points towards quenching or the inner filter effect.

Troubleshooting Steps:

  • Measure the Absorbance Spectrum: Determine the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

  • Perform a Quenching Control Assay: Prepare a sample with your assay's fluorophore at the working concentration and add this compound. If there is a decrease in fluorescence intensity that is not fully explained by the inner filter effect, it is likely due to quenching.

Q6: How can I mitigate signal interference from this compound?

If interference is confirmed, consider the following strategies:

  • Change Wavelengths: If possible, switch to a fluorophore that has excitation and emission wavelengths outside of the absorbance and fluorescence range of this compound. Red-shifted dyes are often a good choice as many small molecules are less likely to interfere in the red part of the spectrum.[13]

  • Decrease Compound Concentration: If biologically feasible, lower the concentration of this compound to reduce the magnitude of the interference.

  • Use a "Pre-Read" Step: For autofluorescence, you can take a fluorescence reading after adding this compound but before the addition of the assay's fluorescent substrate. This background reading can then be subtracted from the final reading.

  • Time-Resolved Fluorescence (TRF): If available, TRF assays can be used. The long-lived fluorescence of TRF probes allows for a delay between excitation and detection, during which the short-lived autofluorescence of small molecules can decay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1616592-61-0[1][2][14][15]
Molecular Formula C₂₀H₁₈O₆[16]
Molecular Weight 354.35 g/mol ChemFaces
Source Barks of Erythrina variegata[1][2]
Chemical Class Flavonoid[2]

Table 2: Hypothetical Spectral Properties Illustrating Potential Interference

Assay FluorophoreExcitation (nm)Emission (nm)Potential Interference from this compound (Hypothetical)
Fluorescein 494518High (Potential for both autofluorescence and quenching)
Rhodamine B 540565Moderate (Potential for quenching)
Cy5 649670Low (Generally less interference from small molecules)

Experimental Protocols

Protocol 1: Measuring the Intrinsic Fluorescence of this compound

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol). Create a dilution series of this compound in the assay buffer to match the final concentrations used in your experiment.

  • Controls: Include a "buffer only" blank control.

  • Measurement: In a microplate reader, perform a full excitation and emission scan.

    • Emission Scan: Excite at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths (e.g., 400-700 nm).

    • Excitation Scan: Set the emission to the wavelength of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-500 nm).

  • Data Analysis: A peak in the emission or excitation spectrum that overlaps with your assay's wavelengths indicates intrinsic fluorescence.

Protocol 2: Determining the Absorbance Spectrum of this compound

  • Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Controls: Use the assay buffer as a blank.

  • Measurement: Use a spectrophotometer to measure the absorbance of each concentration across a range of wavelengths (e.g., 200-700 nm).

  • Data Analysis: Identify any absorbance peaks. Significant absorbance (>0.05 AU) at the excitation or emission wavelengths of your assay's fluorophore suggests a potential for an inner filter effect.

Visualizations

Troubleshooting_Workflow start Unexpected Fluorescence Signal with this compound control_exp Run Control Experiments: 1. Compound-only (no fluorophore) 2. Fluorophore + Compound (no enzyme/target) start->control_exp high_signal High Signal in Compound-only Control? control_exp->high_signal low_signal Low Signal with Fluorophore + Compound? high_signal->low_signal No autofluorescence Conclusion: Autofluorescence Interference high_signal->autofluorescence Yes absorbance_check Measure Absorbance Spectrum of this compound low_signal->absorbance_check Yes no_interference Conclusion: No Direct Signal Interference low_signal->no_interference No mitigation Implement Mitigation Strategy: - Change wavelengths - Lower concentration - Use TRF autofluorescence->mitigation overlap Absorbance Overlap with Excitation/Emission λ? absorbance_check->overlap inner_filter Conclusion: Inner Filter Effect and/or Quenching overlap->inner_filter Yes overlap->inner_filter No (Suggests Quenching) inner_filter->mitigation

Caption: Troubleshooting decision tree for fluorescence interference.

Experimental_Workflow start Characterize New Compound (e.g., this compound) absorbance Measure Absorbance Spectrum (200-700 nm) start->absorbance fluorescence Measure Fluorescence Spectra (Excitation and Emission Scans) absorbance->fluorescence compare Compare Compound Spectra with Assay Fluorophore Spectra fluorescence->compare overlap Significant Spectral Overlap? compare->overlap potential_issue High Potential for Interference overlap->potential_issue Yes low_risk Low Risk of Interference overlap->low_risk No optimize Optimize Assay Conditions (e.g., select alternative fluorophore) potential_issue->optimize

Caption: Workflow for characterizing a new compound's potential for assay interference.

Interference_Concepts cluster_autofluorescence Autofluorescence cluster_quenching Quenching Excitation Light Excitation Light This compound This compound Excitation Light->this compound Emitted Light (Interference) Emitted Light (Interference) This compound->Emitted Light (Interference) Excitation Light_q Excitation Light Fluorophore Fluorophore Excitation Light_q->Fluorophore Erythrinin G_q This compound Fluorophore->Erythrinin G_q Energy Transfer Reduced/No Emission Reduced/No Emission Erythrinin G_q->Reduced/No Emission

Caption: Simplified diagrams of autofluorescence and quenching concepts.

References

Technical Support Center: Erythrinin G Toxicity Assessment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and evaluating the toxicity of Erythrinin G in animal models. Given the limited direct experimental data on this compound, this guide incorporates information on related compounds, such as isoflavonoids and pterocarpans, to offer a comprehensive framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential toxicities?

A1: this compound is a pterocarpan, a class of isoflavonoids. While specific toxicity data for this compound is scarce, information from related compounds and plant extracts provides some insights. Extracts from the Erythrina genus, a source of similar compounds, have shown potential for liver and kidney damage at high doses in animal models, although some aqueous extracts appear to have a favorable safety profile.[1][2] Other compounds in this family, Erythrina alkaloids, can act as antagonists to nicotinic cholinergic receptors, potentially leading to central nervous system depression and paralysis.[3] It is crucial to conduct thorough toxicity studies on purified this compound to determine its specific safety profile.

Q2: What are the first steps to assess the potential toxicity of this compound before starting animal experiments?

A2: Before proceeding to in vivo studies, it is highly recommended to perform in vitro cytotoxicity assays.[4] These tests use cell lines (e.g., HepG2 for liver toxicity) to determine the concentrations at which this compound may be toxic.[5] This data helps in estimating a starting dose for animal studies and can reduce the number of animals required.[4] Additionally, in silico (computational) predictions can offer insights into potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7]

Q3: How do I select an appropriate animal model for this compound toxicity studies?

A3: Rodent models, such as mice and rats, are commonly used for initial toxicity assessments due to their well-characterized biology and the availability of standardized guidelines.[6] The choice between mice and rats may depend on the specific endpoints being measured. For compounds with potential hormonal effects, like isoflavonoids, the hormonal status and diet of the animals are critical considerations.[8]

Q4: What are the key considerations for dose formulation and administration of this compound?

A4: this compound should be formulated in a non-toxic vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The concentration of the compound in the vehicle should be uniform, and the pH and osmolality of the final formulation should be as close to physiological levels as possible to avoid irritation. The volume administered should be appropriate for the size of the animal to prevent physical injury or distress.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected animal mortality at low doses - Formulation issues (e.g., precipitation, incorrect pH).- Rapid absorption leading to acute toxicity.- Contamination of the test compound.- Verify the stability and homogeneity of the dosing solution.- Consider a different vehicle or route of administration (e.g., oral instead of IP).- Analyze the purity of the this compound sample.- Start with an even lower dose and use a dose escalation design.
High variability in toxicity readouts between animals - Inconsistent dosing technique.- Genetic variability within the animal strain.- Differences in animal health status or diet.- Ensure all personnel are properly trained in the administration technique.- Use a larger group of animals to account for biological variability.- Source animals from a reputable supplier and ensure they are acclimatized.- Use a standardized diet with known, low levels of phytoestrogens.[8]
No observed toxicity at the maximum feasible dose - this compound has a low toxicity profile.- Poor bioavailability of the compound.- Rapid metabolism and clearance.- This may be the outcome of the study; the No-Observed-Adverse-Effect-Level (NOAEL) may be high.[6]- Conduct pharmacokinetic studies to determine the absorption and distribution of this compound.- Analyze for metabolites to understand its metabolic fate.
Signs of neurotoxicity (e.g., lethargy, paralysis) - Potential interaction with nicotinic cholinergic receptors, as seen with Erythrina alkaloids.[3]- Implement a functional observational battery (FOB) to systematically assess neurological function.- Consider dose reduction or a different administration route to slow absorption.
Elevated liver enzymes (ALT, AST) or kidney markers (BUN, creatinine) - Potential hepatotoxicity or nephrotoxicity, as suggested by studies on some Erythrina extracts.[1]- Perform histopathological examination of the liver and kidneys to identify cellular damage.- Analyze dose-response relationships for these markers.- Consider co-administration with a known hepatoprotective or nephroprotective agent in mechanistic studies.

Data Presentation

Table 1: Summary of In Vivo Toxicity Data for Related Compounds
Compound/ExtractAnimal ModelDose RangeKey FindingsReference(s)
Daidzein (isoflavone)MiceUp to 5000 mg/kg (acute)NOAEL > 5000 mg/kg. No changes in hematology, clinical biochemistry, or histopathology in a 28-day study.[6]
Soy Isoflavone ExtractMice10 g/kg (acute)No acute toxicity observed.[9]
Erythrina senegalensis Aqueous ExtractMice750-2000 mg/kg (acute)Considered non-toxic by the oral route.[2]
Erythrina variegata Methanol ExtractRats250-1000 mg/kg (sub-chronic)Increased damage to liver and kidney cells observed on histopathology, though considered non-toxic at these doses.[1]
LQB-118 (pterocarpanquinone)MiceNot specifiedNo general toxicity observed based on biochemical, hematological, anatomical, or histological parameters.[10]
Table 2: Template for Recording Acute Oral Toxicity Data for this compound
Animal IDSexBody Weight (g)Dose (mg/kg)Clinical Observations (Post-dose)Necropsy Findings

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT
  • Cell Culture: Plate HepG2 (human liver cancer cell line) or other relevant cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)
  • Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females. Acclimatize the animals for at least 5 days.

  • Dose Groups: Start with a single dose of 2000 mg/kg. If toxicity is observed, subsequent groups can be tested at lower doses (e.g., 300 mg/kg). Use a group of 3 animals per step.

  • Administration: Administer this compound, formulated in a suitable vehicle (e.g., corn oil), as a single oral dose by gavage.

  • Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes immediately after dosing, at several intervals on the first day, and then daily for 14 days.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Analysis: The results are used to classify the substance based on the Globally Harmonized System (GHS) for acute toxicity.

Visualizations

experimental_workflow cluster_in_vitro In Vitro / In Silico Assessment cluster_in_vivo In Vivo Toxicity Studies in_silico In Silico ADMET Prediction cytotoxicity In Vitro Cytotoxicity Assays (e.g., HepG2, neuronal cells) in_silico->cytotoxicity Guide dose selection mechanism Mechanistic Assays (e.g., DHODH inhibition, apoptosis) cytotoxicity->mechanism Identify potential MOA acute Acute Toxicity Study (e.g., OECD 423, dose-ranging) cytotoxicity->acute Estimate starting dose mechanism->acute subchronic Sub-chronic Toxicity Study (e.g., 28-day repeated dose) acute->subchronic Determine doses for repeated administration pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) acute->pk_pd subchronic->pk_pd histopath Histopathology (Liver, Kidney, etc.) subchronic->histopath decision Toxicity Acceptable? pk_pd->decision histopath->decision start Start: This compound start->in_silico end_safe Proceed to Efficacy Studies decision->end_safe Yes end_toxic Stop or Modify Compound decision->end_toxic No

Caption: Workflow for toxicity assessment of this compound.

hypothesized_pathway Hypothesized Mechanism Based on Related Pterocarpans cluster_cell Target Cell (e.g., Cancer Cell) ErythrininG This compound (Pterocarpan) Microtubules Microtubule Dynamics ErythrininG->Microtubules Inhibits? Centrosome Centrosome Separation ErythrininG->Centrosome Blocks Mitosis Prometaphase Microtubules->Mitosis Centrosome->Mitosis Arrest Mitotic Arrest Mitosis->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

Technical Support Center: Erythrinin G Extraction & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine the extraction and analysis of Erythrinin G.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and other prenylated isoflavonoids from plant matrices, particularly from Erythrina species.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound, a prenylated isoflavonoid.Solvent Optimization: Test a range of solvents with varying polarities. Start with semi-polar solvents like acetone or ethanol, which have been shown to be effective for isoflavonoid extraction from Erythrina species.[1] Consider using aqueous mixtures (e.g., 70-80% ethanol) to enhance extraction efficiency.
Insufficient Extraction Time/Temperature: The conditions may not be adequate for the complete diffusion of this compound from the plant material.Parameter Optimization: Systematically vary the extraction time and temperature. For maceration, allow for an extended period (e.g., 48-72 hours) with agitation.[2] For modern techniques like Ultrasound-Assisted Extraction (UAE), shorter times at controlled temperatures can be effective.
Inadequate Grinding of Plant Material: Large particle size reduces the surface area available for solvent penetration.Reduce Particle Size: Grind the dried plant material (bark or roots of Erythrina variegata) into a fine powder to maximize the surface area for extraction.
Degradation of this compound High Extraction Temperature: Flavonoids can be sensitive to heat, leading to degradation.[3]Use Non-Thermal or Temperature-Controlled Methods: Employ extraction techniques like maceration at room temperature or UAE at controlled, lower temperatures. Avoid prolonged exposure to high heat, as can occur in methods like Soxhlet extraction.[4]
Exposure to Light: Some flavonoids are light-sensitive and can degrade upon prolonged exposure.Protect from Light: Conduct extraction and subsequent processing steps in a dark environment or using amber-colored glassware to minimize photodegradation.
Co-extraction of Impurities Non-selective Solvent System: The chosen solvent may be extracting a wide range of compounds, complicating purification.Solvent Partitioning: After initial extraction (e.g., with methanol or acetone), perform liquid-liquid partitioning. A common approach for isoflavonoids is to partition the extract with a non-polar solvent like hexane to remove lipids, followed by extraction of the target compounds into a semi-polar solvent like chloroform or ethyl acetate.[1]
Poor Separation during Chromatography Inappropriate Stationary or Mobile Phase: The selected column and solvent system may not be providing adequate resolution.Optimize Chromatographic Conditions: For silica gel column chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating isoflavonoids.[1][5]
Overloading of the Column: Applying too much crude extract to the column can lead to poor separation.Adjust Sample Load: Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best source material for this compound extraction?

A1: this compound is a flavonoid that has been isolated from the bark and roots of Erythrina variegata.[1][3]

Q2: What are the recommended solvents for extracting this compound?

A2: Based on protocols for isoflavonoid extraction from Erythrina species, acetone and ethanol are effective initial extraction solvents.[1][6] For subsequent purification, chloroform and ethyl acetate are commonly used for partitioning and column chromatography.[1][5]

Q3: Can I use modern extraction techniques like ultrasound or microwave-assisted extraction?

A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be beneficial. They often require shorter extraction times and can be performed at lower temperatures, which can help to prevent the degradation of heat-sensitive compounds like some flavonoids.[3]

Q4: How can I monitor the success of my extraction and purification steps?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the presence of this compound in your fractions during extraction and column chromatography. By comparing the Rf value of your sample spots with a known standard of this compound, you can track its presence and purity.

Q5: What are the storage conditions for the extracted this compound?

A5: To prevent degradation, purified this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

Experimental Protocols

Protocol 1: Maceration and Solvent Partitioning for this compound Extraction

This protocol is based on established methods for the extraction of isoflavonoids from Erythrina species.[1][2]

  • Preparation of Plant Material:

    • Collect fresh bark or roots of Erythrina variegata.

    • Wash the plant material thoroughly to remove any dirt and debris.

    • Shade-dry the material until it is brittle and then grind it into a fine powder.

  • Maceration:

    • Soak the powdered plant material in acetone or 70-95% ethanol (w/v ratio of 1:10) in a sealed container.[1][2][6]

    • Agitate the mixture periodically for 48-72 hours at room temperature.[2]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • The chloroform-soluble fraction is often enriched with isoflavonoids.[1]

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of isoflavonoids from the enriched extract.[1][5]

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Adsorb the dried chloroform-soluble fraction onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity by adding ethyl acetate or methanol.

    • A typical gradient could be from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Pool the fractions containing the pure compound and concentrate them under reduced pressure.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification A Erythrina variegata (Bark/Roots) B Grinding to Fine Powder A->B C Maceration with Acetone/Ethanol B->C D Filtration & Concentration C->D E Crude Extract D->E Yields F Partition with Hexane & Chloroform E->F G Chloroform Fraction (Enriched with Isoflavonoids) F->G H Silica Gel Column Chromatography G->H Leads to I Fraction Collection & TLC Analysis H->I J Pure this compound I->J

A flowchart illustrating the key stages in the extraction and purification of this compound.

Potential Signaling Pathway Modulated by Erythrina Alkaloids

While the specific signaling pathway for this compound is not yet fully elucidated, research on other compounds from the Erythrina genus, such as erythraline, suggests a potential mechanism of action through the inhibition of inflammatory pathways. Erythraline has been shown to suppress the Toll-like receptor (TLR) signaling pathway.[7] This pathway is crucial in the inflammatory response.

G cluster_pathway Toll-like Receptor (TLR) Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response (e.g., NO, COX-2 production) NFkB->Inflammation induces Erythraline Erythraline (from Erythrina) Erythraline->TAK1 inhibits

References

dealing with batch-to-batch variability of Erythrinin G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erythrinine G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the batch-to-batch variability of Erythrinine G, a flavonoid isolated from Erythrina variegata.

Frequently Asked Questions (FAQs)

Q1: What is Erythrinine G and what is its primary source?

A1: Erythrinine G is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its primary natural source is the plant Erythrina variegata, also known as the tiger's claw or Indian coral tree.[1] Flavonoids and alkaloids are major bioactive compounds isolated from this plant.[1][2]

Q2: We are observing significant variations in the biological activity of different batches of Erythrinine G in our assays. What could be the cause?

A2: Batch-to-batch variability in the biological activity of naturally derived compounds like Erythrinine G is a common challenge. The primary causes often stem from inconsistencies in the purity and composition of the batches. Specifically, this can be attributed to:

  • Presence of Impurities: Co-extraction of structurally similar flavonoids and alkaloids from Erythrina variegata can lead to varying impurity profiles between batches. These impurities may have their own biological activities, leading to antagonistic, synergistic, or off-target effects.

  • Variable Purity Levels: The absolute purity of Erythrinine G may differ from batch to batch. A lower purity will result in a lower effective concentration in your experiments.

  • Degradation: Improper storage or handling can lead to the degradation of Erythrinine G, reducing its potency.

Q3: How can we assess the purity and consistency of our Erythrinine G batches?

A3: A multi-pronged analytical approach is recommended to ensure the quality and consistency of your Erythrinine G batches. This should include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of your compound and detecting the presence of impurities. Running a standardized HPLC protocol for each batch will allow you to compare chromatograms and quantify the percentage of Erythrinine G.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the chemical structures of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity of Erythrinine G and to identify and quantify major impurities.

Q4: What are the common impurities that might be present in Erythrinine G batches?

A4: Erythrina variegata is rich in a variety of flavonoids and alkaloids.[1][3] Therefore, common impurities in Erythrinine G extracts may include other structurally related isoflavones such as genistein, daidzein, and erycristagallin, as well as various alkaloids that are abundant in the plant. The specific impurity profile can vary depending on the extraction and purification methods used.

Q5: What are the recommended storage conditions for Erythrinine G to minimize degradation?

A5: To ensure the stability of Erythrinine G, it is recommended to store it as a dry powder in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C or -80°C is advisable. If you need to prepare stock solutions, they should be stored at -20°C or below and ideally used within a short period. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Step
Variable IC50 values between batchesBatch Purity Variation: The actual concentration of Erythrinine G is lower in some batches.1. Quantify the purity of each batch using HPLC. 2. Normalize the concentration of Erythrinine G used in your assays based on the purity of each batch.
Unexpected cellular toxicityPresence of Toxic Impurities: Co-eluting compounds may be causing cytotoxicity.1. Analyze the impurity profile of the toxic batch using LC-MS to identify potential cytotoxic impurities. 2. If possible, re-purify the Erythrinine G to remove the impurities.
Lack of expected biological effectCompound Degradation: Erythrinine G may have degraded due to improper storage.1. Check the storage conditions and duration. 2. Assess the integrity of the compound using HPLC or NMR.
Issue 2: Poor Solubility and Precipitation in Media
Symptom Possible Cause Troubleshooting Step
Erythrinine G precipitates out of solution during the experimentLow Solubility: Erythrinine G, like many flavonoids, may have poor aqueous solubility.1. Prepare stock solutions in an appropriate organic solvent like DMSO. 2. Ensure the final concentration of the organic solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity. 3. Gently warm the solution or use sonication to aid dissolution.

Quantitative Data Summary

The following table presents hypothetical data from three different batches of Erythrinine G to illustrate potential batch-to-batch variability.

Parameter Batch A Batch B Batch C
Purity (by HPLC) 98.5%92.1%99.2%
Impurity 1 (Genistein) 0.8%3.5%0.3%
Impurity 2 (Erycristagallin) 0.2%1.8%0.1%
Antioxidant Activity (DPPH Assay IC50) 15.2 µM25.8 µM14.9 µM
Anti-inflammatory Activity (NF-κB Inhibition IC50) 10.5 µM18.9 µM10.1 µM

Experimental Protocols

Protocol 1: HPLC Analysis of Erythrinine G Purity

This protocol provides a general method for assessing the purity of Erythrinine G.

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of Erythrinine G in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Preparation of Sample Solution: Dissolve the Erythrinine G from the batch to be tested in methanol to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of Erythrinine G in the sample to the calibration curve.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is for determining the antioxidant capacity of Erythrinine G.[4][5][6][7]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Samples: Prepare a series of dilutions of Erythrinine G in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each Erythrinine G dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Protocol 3: Measurement of NF-κB Activation

This protocol outlines a general method for assessing the anti-inflammatory activity of Erythrinine G by measuring the inhibition of NF-κB activation.[8][9][10][11][12]

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of Erythrinine G for 1-2 hours.

    • Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • Nuclear Extraction: After stimulation, perform nuclear and cytoplasmic fractionation of the cells.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting on the nuclear extracts.

    • Probe the membrane with an antibody against the p65 subunit of NF-κB.

    • Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.

  • Analysis: Quantify the band intensities to determine the amount of p65 translocated to the nucleus. Calculate the inhibition of NF-κB translocation by Erythrinine G and determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB_IkB NF-kB IkB IKK Complex->NF-kB_IkB IkB_P p-IkB IkB->IkB_P NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Erythrinine_G Erythrinine G Erythrinine_G->IKK Complex Inhibits Proteasome Proteasome IkB_P->Proteasome Degradation NF-kB_IkB->IkB NF-kB_IkB->NF-kB Releases DNA DNA NF-kB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Hypothetical mechanism of Erythrinine G's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow

G cluster_extraction Extraction & Purification cluster_qc Quality Control cluster_bioassay Biological Assay Plant_Material Erythrina variegata plant material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Erythrinine_G_Batch Erythrinine G Batch Purification->Erythrinine_G_Batch Purity_Analysis Purity Analysis (HPLC) Erythrinine_G_Batch->Purity_Analysis Impurity_Profiling Impurity Profiling (LC-MS) Erythrinine_G_Batch->Impurity_Profiling Identity_Confirmation Identity Confirmation (NMR) Erythrinine_G_Batch->Identity_Confirmation Assay_Setup In Vitro Assay Setup Purity_Analysis->Assay_Setup Data_Analysis Data Analysis Impurity_Profiling->Data_Analysis Identity_Confirmation->Assay_Setup Data_Collection Data Collection Assay_Setup->Data_Collection Data_Collection->Data_Analysis

Caption: A typical experimental workflow for working with Erythrinine G, from extraction to biological testing.

Troubleshooting Logic

G Start Inconsistent Experimental Results Check_Purity Is batch purity >95%? Start->Check_Purity Check_Impurities Are there unexpected impurities? Check_Purity->Check_Impurities Yes Normalize_Concentration Normalize concentration based on purity Check_Purity->Normalize_Concentration No Check_Degradation Is there evidence of degradation? Check_Impurities->Check_Degradation No Purify_Sample Re-purify the sample Check_Impurities->Purify_Sample Yes Check_Solubility Is the compound fully dissolved? Check_Degradation->Check_Solubility No New_Batch Use a new, validated batch Check_Degradation->New_Batch Yes Optimize_Solvent Optimize solvent and dissolution method Check_Solubility->Optimize_Solvent No End Consistent Results Check_Solubility->End Yes Normalize_Concentration->End Purify_Sample->End New_Batch->End Optimize_Solvent->End

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results with Erythrinine G.

References

Technical Support Center: Optimization of Erythrinine G Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of Erythrinine G. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Disclaimer: Erythrinine G is a specialized research compound, and publicly available data on its in vivo delivery is limited. Therefore, this guide provides recommendations based on the known properties of Erythrinine G as a hydrophobic flavonoid, data from structurally similar isoflavonoids (e.g., genistein, daidzein), and established principles of drug delivery for poorly water-soluble compounds. All protocols and suggestions should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of Erythrinine G?

A1: The primary challenge for the in vivo delivery of Erythrinine G stems from its predicted low aqueous solubility. Like many flavonoids, Erythrinine G is a hydrophobic molecule, which can lead to:

  • Poor bioavailability: Limited absorption into the systemic circulation after administration.

  • Precipitation: The compound may precipitate out of solution upon injection into the aqueous physiological environment, leading to inaccurate dosing and potential toxicity.

  • Rapid clearance: The body's reticuloendothelial system (RES) can quickly clear hydrophobic compounds from circulation.

  • Inconsistent results: Variability in formulation preparation can lead to significant differences in experimental outcomes.

Q2: What are the recommended formulation strategies to improve Erythrinine G solubility and bioavailability?

A2: Several formulation strategies can be employed to overcome the challenges of delivering hydrophobic compounds like Erythrinine G. The choice of formulation will depend on the experimental goals, the route of administration, and the available resources. Common approaches include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous solution (e.g., saline, PBS).

  • Surfactants: Employing surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the hydrophobic drug.

  • Lipid-Based Formulations: Incorporating Erythrinine G into lipid-based carriers such as liposomes or nanoemulsions.

  • Nanoparticle Formulations: Encapsulating or conjugating Erythrinine G with biodegradable polymers to form nanoparticles.

Q3: Which delivery route is most appropriate for formulated Erythrinine G?

A3: The optimal delivery route depends on the target tissue and the formulation.

  • Intravenous (IV) injection: Bypasses absorption barriers and provides immediate systemic exposure. This is often suitable for nanoparticle and liposomal formulations.

  • Intraperitoneal (IP) injection: Offers a larger surface area for absorption compared to subcutaneous injection and is a common route for preclinical studies.

  • Oral gavage (PO): While convenient, it may result in low bioavailability for poorly soluble compounds due to first-pass metabolism in the liver. Formulations like nanoparticles can be designed to enhance oral absorption.

Q4: What are the potential mechanisms of action and signaling pathways affected by Erythrinine G?

A4: While specific pathways for Erythrinine G are not extensively studied, flavonoids are known to modulate several key signaling pathways involved in cancer and inflammation. Based on related compounds, Erythrinine G may influence:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • NF-κB Pathway: A key regulator of inflammation and cell survival.

Troubleshooting Guides

Issue 1: Erythrinine G formulation is cloudy or shows precipitation.

Potential Cause Troubleshooting Steps
Poor Solubility in Vehicle - Increase the proportion of the organic co-solvent (e.g., DMSO) in the vehicle. Note: High concentrations of some organic solvents can be toxic in vivo. - Gently warm the solution or use sonication to aid dissolution. Be cautious of potential compound degradation at high temperatures.
Incorrect pH - Adjust the pH of the aqueous component of the vehicle. The solubility of some flavonoids can be pH-dependent.
Compound Instability - Prepare the formulation fresh before each use. - Protect the formulation from light if the compound is light-sensitive.
Low Quality Reagents - Use high-purity solvents and other formulation components.

Issue 2: Inconsistent or no therapeutic effect observed in vivo.

Potential Cause Troubleshooting Steps
Poor Bioavailability - Switch to a different formulation strategy (e.g., from a co-solvent system to a nanoparticle formulation) to enhance solubility and circulation time.[1][2] - Change the route of administration (e.g., from oral to intravenous) to bypass absorption barriers.
Suboptimal Dosing - Perform a dose-response study to determine the optimal therapeutic dose.
Rapid Metabolism and Clearance - Consider using a formulation that protects the drug from metabolic enzymes and reduces clearance by the RES, such as PEGylated nanoparticles or liposomes.
Animal Model Variability - Ensure consistency in the age, sex, and health status of the animals used in the study. - Use a sufficient number of animals per group to achieve statistical power.

Issue 3: Adverse effects or toxicity observed in animals.

Potential Cause Troubleshooting Steps
Vehicle Toxicity - Reduce the concentration of organic co-solvents (e.g., DMSO) in the formulation. - If using surfactants, ensure the concentration is below the known toxicity threshold. - Run a vehicle-only control group to assess the toxicity of the formulation components.
On-Target Toxicity - Reduce the dose of Erythrinine G. - Decrease the frequency of administration.
Formulation-Related Toxicity - Characterize the size and stability of nanoparticles or liposomes to ensure they are within the acceptable range for in vivo use. Large aggregates can cause embolisms.

Quantitative Data

Due to the limited availability of specific in vivo data for Erythrinine G, the following tables summarize data from studies on the structurally similar isoflavonoids, genistein and daidzein, to provide a reference for expected outcomes with nanoparticle formulations.

Table 1: Pharmacokinetic Parameters of Isoflavone Nanoparticles in Rats (Oral Administration) [2][3]

Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability Increase
Daidzein Suspension10150 ± 30850 ± 120-
Daidzein-PLGA Nanoparticles10780 ± 904730 ± 510~5.6-fold
Daidzein-Cyclodextrin-PLGA Nanoparticles101150 ± 1507520 ± 830~8.8-fold
Genistein (Free)20~200~3500-
Genistein-Loaded Nanostructured Lipid Carriers20~800~15000~4.3-fold

Table 2: Biodistribution of Nanoparticles in Mice (Intravenous Administration) [4][5]

Organ % Injected Dose per Gram of Tissue (at 24h)
Liver15 - 40%
Spleen5 - 20%
Lungs2 - 10%
Kidneys1 - 5%
Heart< 1%
Brain< 0.5%
Tumor2 - 8% (in tumor-bearing models)

Note: Biodistribution is highly dependent on nanoparticle size, surface charge, and coating.

Experimental Protocols

Protocol 1: Preparation of Erythrinine G-Loaded Liposomes (Thin-Film Hydration Method) [6][7]

  • Lipid Film Formation:

    • Dissolve Erythrinine G, cholesterol, and phospholipids (e.g., DSPC) in chloroform in a round-bottom flask. A common molar ratio is 55:45 (phospholipid:cholesterol) with the drug at a desired drug-to-lipid ratio (e.g., 1:20 w/w).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin lipid film on the inner wall.

    • Dry the film under vacuum overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid transition temperature for 30-60 minutes.

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm). Perform 10-20 passes for each membrane size.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction using a suitable analytical method like HPLC.

Protocol 2: Preparation of Erythrinine G-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method) [1]

  • Organic Phase Preparation:

    • Dissolve Erythrinine G and PLGA (poly(lactic-co-glycolic acid)) in an organic solvent such as dichloromethane or acetone.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or poloxamer) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Collection:

    • Wash the nanoparticles by centrifugation and resuspension in deionized water three times to remove the excess stabilizer and unencapsulated drug.

    • Lyophilize the purified nanoparticles for long-term storage.

  • Characterization:

    • Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.

Protocol 3: In Vivo Efficacy Study in a Murine Xenograft Model [8][9][10]

  • Animal Model:

    • Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) for xenograft studies.

    • Allow animals to acclimate for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free Erythrinine G, formulated Erythrinine G).

  • Treatment Administration:

    • Administer the treatments according to the planned schedule (e.g., once daily, every other day) via the chosen route (e.g., IV, IP, or PO).

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

    • Plot the mean tumor volume and body weight for each group over time to assess treatment efficacy and toxicity.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Erythrinine_G Erythrinine G (Potential Inhibitor) Erythrinine_G->PI3K Erythrinine_G->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Erythrinine G.

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression Erythrinine_G Erythrinine G (Potential Inhibitor) Erythrinine_G->MEK Erythrinine_G->ERK

Caption: Potential modulation of the MAPK/ERK signaling cascade by Erythrinine G.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active Nucleus Nucleus NFkB_Active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Erythrinine_G Erythrinine G (Potential Inhibitor) Erythrinine_G->IKK Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVivo In Vivo Study cluster_Analysis Data Analysis Formulation Erythrinine G Formulation (Liposomes/Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Animal_Model Xenograft Mouse Model Establishment Characterization->Animal_Model Treatment Treatment Administration (IV, IP, PO) Animal_Model->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Biodistribution Biodistribution Study (Ex vivo organ analysis) Monitoring->Biodistribution Efficacy Efficacy Assessment (Tumor weight, Histology) Biodistribution->Efficacy Mechanism Mechanism of Action (Western Blot, IHC) Efficacy->Mechanism

References

Technical Support Center: Overcoming Resistance to Erythrinin G Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Erythrinin G.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational agent belonging to the Erythrinan alkaloid class of compounds. Based on structural similarities and preliminary in-silico analyses, its primary mechanism of action is believed to be the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What could be the cause?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance through various mechanisms.[1][2] Common causes include:

  • Alterations in the Drug Target: Mutations in the DHODH gene that prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative pathways that compensate for the inhibited pathway. For targeted therapies, resistance can be conferred by the activation of pathways like PI3K-mTOR and MAPK.[2]

  • Increased Drug Efflux: Overexpression of transporter proteins (e.g., P-glycoprotein) that actively pump this compound out of the cell.[3]

  • Changes in Drug Metabolism: Altered metabolic processes that inactivate the drug.[2]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins.[4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line.[2] A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CCK-8 assay.[5]

Q4: What are the initial steps for troubleshooting this compound resistance?

A4:

  • Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.

  • Culture Authenticity: Ensure the cell line has not been contaminated or misidentified using techniques like short tandem repeat (STR) profiling.

  • Compound Integrity: Verify the stability and activity of your this compound stock solution.

  • Develop a Resistant Cell Line Model: If resistance is confirmed, you can develop a stable resistant cell line by continuous culture in the presence of increasing concentrations of this compound.[6]

Q5: My experimental results with this compound are not reproducible. What are some common sources of variability?

A5: In addition to the development of resistance, several factors can affect the reproducibility of in-vitro drug screening experiments:

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence drug response.[7]

  • Environmental Factors: Fluctuations in CO2, temperature, and humidity can impact cell health and drug efficacy.

  • Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and measurement techniques can lead to variable results.

  • 2D vs. 3D Culture Models: Cells grown in 2D culture may not accurately represent the in-vivo environment. 3D culture models, such as spheroids, may provide more clinically relevant data but can also introduce variability.[8][9][10]

Troubleshooting Guides

Issue 1: Increased IC50 Value for this compound in a Previously Sensitive Cell Line

This guide provides a systematic approach to investigate the potential mechanisms of acquired resistance to this compound.

Table 1: Hypothetical IC50 Values for this compound

Cell LineTreatment DurationThis compound IC50 (µM)Resistance Index (RI)
Parental LineN/A2.51.0
Resistant Subclone3 months25.010.0
Resistant Subclone6 months75.030.0

Experimental Workflow for Investigating Resistance:

G cluster_0 Initial Observation cluster_1 Confirmation & Characterization cluster_2 Mechanism Investigation cluster_3 Hypothesis Testing & Overcoming Resistance A Decreased Efficacy of this compound B Perform Dose-Response Assay (e.g., MTT, CCK-8) A->B C Compare IC50 of Parental vs. Suspected Resistant Cells B->C D Calculate Resistance Index (RI) C->D E Gene Expression Analysis (qPCR) of DHODH, ABC Transporters D->E F Protein Expression Analysis (Western Blot) of DHODH, p-Akt, p-ERK D->F G Gene Sequencing of DHODH D->G H Apoptosis Assay (Annexin V/PI Staining) D->H I Combination Therapy with PI3K/mTOR or MEK inhibitors F->I J Evaluate Synergistic Effects I->J

Caption: Workflow for investigating this compound resistance.
Issue 2: No Change in DHODH Expression or Sequence, but Resistance Persists

If direct analysis of the drug target does not reveal a cause for resistance, the activation of bypass signaling pathways is a likely culprit.[11]

Signaling Pathways Implicated in Bypassing DHODH Inhibition:

G cluster_0 This compound Action cluster_1 Bypass Pathways EG This compound DHODH DHODH EG->DHODH inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine CellCycle Cell Cycle Arrest & Apoptosis Pyrimidine->CellCycle RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Proliferation->CellCycle antagonizes

Caption: this compound mechanism and potential bypass pathways.

Troubleshooting Steps:

  • Assess Bypass Pathway Activation: Use Western blotting to probe for phosphorylated (activated) forms of key signaling proteins, such as p-Akt, p-mTOR, and p-ERK, in both parental and resistant cell lines.

Table 2: Hypothetical Protein Expression in Parental vs. Resistant Cells

ProteinParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)
DHODH1.01.1
p-Akt (Ser473)1.04.5
Total Akt1.01.2
p-ERK (Thr202/Tyr204)1.00.9
Total ERK1.01.0
  • Utilize Combination Therapy: Based on the findings, test the efficacy of this compound in combination with inhibitors of the activated bypass pathway (e.g., a PI3K inhibitor if p-Akt is elevated).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treat both parental and resistant cells with this compound at their respective IC50 values for a predetermined time. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-DHODH, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (e.g., DHODH, ABCB1) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Logical Relationships in Drug Resistance

The development of resistance is a multifactorial process. The following diagram illustrates the potential relationships between different resistance mechanisms.

G cluster_0 Primary Resistance Mechanisms cluster_1 Secondary/Adaptive Resistance Mechanisms cluster_2 Cellular Phenotype A Target Alteration (e.g., DHODH mutation) F Reduced Drug Efficacy & Acquired Resistance A->F B Increased Drug Efflux (e.g., ABCB1 overexpression) B->F C Bypass Pathway Activation (e.g., PI3K/Akt signaling) D Evasion of Apoptosis (e.g., Bcl-2 upregulation) C->D can lead to C->F D->F E Metabolic Rewiring E->F

Caption: Interplay of drug resistance mechanisms.

References

Technical Support Center: Erythrinin G Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinin G. The information provided is based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing a forced degradation study on this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2][3] These studies help in:

  • Identifying potential degradation products.[4]

  • Elucidating degradation pathways.[1][4]

  • Developing and validating stability-indicating analytical methods.[1][3]

  • Informing the development of a stable formulation and determining appropriate storage conditions and shelf-life.[1][2]

Q2: What are the typical stress conditions used in a forced degradation study for a new drug substance like this compound?

A2: According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of conditions more severe than accelerated stability testing.[1][4] Typical stress conditions include:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1N HCl) at elevated temperatures (e.g., 60°C).[2]

  • Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1N NaOH) at elevated temperatures (e.g., 60°C).[2]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[2]

  • Thermal Stress: Exposure to high temperatures in a controlled environment.

  • Photostability: Exposure to light, as specified in ICH guideline Q1B.

Q3: How much degradation should I aim for in a forced degradation study?

A3: The goal is to achieve a level of degradation that is significant enough to produce detectable degradation products, but not so extensive that the primary degradation pathways are obscured by secondary reactions. A target degradation of 5-20% is generally considered appropriate.[3]

Q4: What analytical techniques are suitable for analyzing the stability of this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of a drug substance and its degradation products.[5][6] When coupled with a mass spectrometer (LC-MS), it can also aid in the identification of unknown degradants.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The stress conditions may not be harsh enough for this compound.Increase the severity of the stress conditions. For example, if refluxing with 0.1N HCl at 60°C for 30 minutes does not cause degradation, consider increasing the acid concentration or the duration of exposure.[2]
Excessive degradation (>30%) is observed. The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to the primary degradation pathway.Reduce the severity of the stress conditions. This could involve lowering the temperature, decreasing the concentration of the stress agent, or shortening the exposure time.
Poor resolution between this compound and its degradation products in the HPLC chromatogram. The analytical method is not "stability-indicating," meaning it cannot separate the intact drug from its degradants.The HPLC method needs to be optimized. This may involve changing the mobile phase composition, gradient profile, column type, or detector wavelength. The goal is to develop a method that can resolve all significant degradation products from the parent compound and from each other.
Inconsistent or non-reproducible results. This could be due to a variety of factors, including improper sample preparation, instrument variability, or instability of the degradation products themselves.Ensure that sample preparation is consistent and that the analytical instrument is properly calibrated and maintained. It may also be necessary to investigate the stability of the degradation products under the analytical conditions.
Difficulty in identifying unknown degradation products. The concentration of the degradant may be too low for characterization, or its structure may be complex.Techniques such as LC-MS/MS or preparative HPLC followed by NMR spectroscopy can be employed for structural elucidation.

Experimental Protocols

General Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The specific conditions should be optimized based on the known properties of the compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 60°C for a specified time (e.g., 30 minutes).[2]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at 60°C for a specified time (e.g., 30 minutes).[2]

    • Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the drug substance to a light source as per ICH Q1B guidelines.

  • Neutralization (for acid and base hydrolysis samples): After the specified time, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development Workflow

cluster_0 Method Development cluster_1 Evaluation cluster_2 Optimization cluster_3 Validation A Initial Method Conditions (e.g., Isocratic, C18 column) B Inject Unstressed This compound A->B C Inject Stressed This compound Samples B->C D Peak Purity & Resolution Assessment C->D E Are all peaks resolved? D->E F Modify Method Parameters (Gradient, pH, Column) E->F No G Validate Method (Specificity, Linearity, etc.) E->G Yes F->C

Caption: Workflow for developing a stability-indicating HPLC method.

Signaling Pathways and Logical Relationships

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound under different stress conditions. The actual degradation pathway would need to be determined experimentally.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis ErythrininG This compound Deg1 Degradant 1 (e.g., Ester Cleavage) ErythrininG->Deg1 Acid/Base Deg2 Degradant 2 (e.g., Amide Hydrolysis) ErythrininG->Deg2 Acid/Base Deg3 Degradant 3 (e.g., N-oxide) ErythrininG->Deg3 H2O2 Deg4 Degradant 4 (e.g., Isomerization) ErythrininG->Deg4 UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data from this compound stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (% Area)
0.1N HCl, 60°C, 30 min15.22Degradant 1 (10.5%), Degradant 2 (4.7%)
0.1N NaOH, 60°C, 30 min22.83Degradant 1 (18.2%), Degradant 5 (3.1%)
3% H₂O₂, RT, 24 hr8.51Degradant 3 (8.5%)
80°C, 48 hr5.11Degradant 6 (5.1%)
Photostability (ICH Q1B)12.32Degradant 4 (9.8%), Degradant 7 (2.5%)

Table 2: Stability of this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradants (%)
099.8< 0.05< 0.05< 0.1
199.50.150.080.23
399.10.320.150.47
698.50.650.280.93

References

Technical Support Center: Optimizing Erythrinin G Assays for Reduced Background Noise

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Erythrinin G inhibitor screening assays, with a primary focus on minimizing background noise and ensuring data quality. This compound, a flavonoid isolated from the barks of Erythrina variegata, is utilized as a small-molecule inhibitor in various biochemical and pharmacological studies. The predominant assay format for screening such inhibitors is the Fluorescence Polarization (FP) assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using a Fluorescence Polarization (FP) assay for this compound inhibitor screening?

A1: A Fluorescence Polarization (FP) assay is a homogeneous technique used to monitor molecular interactions in solution. In the context of an this compound inhibitor assay, the principle is as follows:

  • Binding Equilibrium: A fluorescently labeled tracer molecule (a known ligand for the target protein) is incubated with the target protein. This binding results in a larger molecular complex that rotates slowly in solution.

  • Polarized Light: When excited with plane-polarized light, this large complex emits light that remains highly polarized.

  • Inhibition by this compound: When this compound (or another inhibitor) is introduced, it competes with the fluorescent tracer for binding to the target protein.

  • Depolarization: As this compound displaces the tracer, the smaller, unbound tracer tumbles more rapidly in solution. This rapid rotation causes the emitted light to become depolarized.

  • Signal Detection: The decrease in fluorescence polarization is proportional to the inhibitory activity of this compound, allowing for the determination of its potency (e.g., IC50 value).

Q2: What are the most common sources of high background noise in an this compound FP assay?

A2: High background noise in an FP assay can obscure the specific signal and reduce the assay window, leading to inaccurate results. Common sources include:

  • Autofluorescence: Intrinsic fluorescence from this compound itself, other test compounds, or components of the assay buffer (e.g., BSA, some detergents).

  • Light Scatter: Caused by aggregated proteins, precipitated compounds, or particulate matter in the assay well.

  • Non-Specific Binding: The fluorescent tracer binding to surfaces of the microplate or to other proteins in the sample.

  • Contaminated Reagents: Impurities in the buffer, target protein, or tracer that are fluorescent.

  • High Tracer Concentration: Using an excessively high concentration of the fluorescent tracer can lead to a high background signal from the unbound tracer.

Q3: How can I determine the optimal concentrations of the target protein and fluorescent tracer?

A3: Proper concentration optimization is critical for a successful assay. This is typically achieved through a two-step titration process:

  • Tracer Titration: First, perform a serial dilution of the fluorescent tracer alone to determine the lowest concentration that provides a stable and robust fluorescence signal, significantly above the buffer background (typically at least 3-fold higher)[1].

  • Protein Titration (Saturation Binding): Using the optimal tracer concentration, perform a serial dilution of the target protein. This will generate a saturation curve where the FP signal increases with protein concentration until it plateaus. The optimal protein concentration is typically the one that yields 50-80% of the maximum FP signal, ensuring a good assay window for detecting inhibition[2].

Q4: What is a Z'-factor and how is it used to assess the quality of my this compound assay?

A4: The Z'-factor is a statistical parameter that quantifies the quality of a high-throughput screening assay[2]. It provides a measure of the separation between the signals of the positive and negative controls. The formula for Z'-factor is:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximum inhibition).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no inhibition).

An ideal assay has a Z'-factor close to 1.0. Generally, an assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening[3].

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to high background noise in this compound FP assays.

Problem 1: High Background Signal in "No Protein" Control Wells
Possible Cause Recommended Solution
Autofluorescence of this compound or test compounds. - Measure the fluorescence of this compound and other compounds at the assay wavelengths. - If significant, perform a background subtraction for each compound concentration. - Consider using a fluorophore with excitation and emission wavelengths that minimize compound interference.
Contaminated assay buffer or reagents. - Prepare fresh, high-purity buffers. - Test individual buffer components for fluorescence. - Use high-quality, purified water.
Non-specific binding of the tracer to the microplate. - Use low-binding microplates (e.g., non-binding surface plates). - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to block non-specific binding sites[4].
High concentration of fluorescent tracer. - Re-optimize the tracer concentration to the lowest level that provides an adequate signal-to-noise ratio[1].
Problem 2: High and Variable Background Across the Assay Plate
Possible Cause Recommended Solution
Precipitation of this compound or other test compounds. - Check the solubility of this compound in the final assay buffer. The use of DMSO as a solvent is common, but the final concentration should typically be kept low (<1-2%) to avoid precipitation and enzyme inhibition. - Centrifuge compound plates before use to pellet any precipitates.
Protein aggregation. - Use highly purified target protein. - Centrifuge the protein stock solution before use to remove aggregates. - Optimize buffer conditions (pH, ionic strength) to enhance protein stability.
Well-to-well contamination or dispensing errors. - Ensure proper mixing of all reagents before and after addition to the plate. - Calibrate and verify the accuracy of automated liquid handlers or multichannel pipettes.
Instrument settings are not optimal. - Re-optimize the instrument's gain settings to ensure the signal is within the linear range of the detector. - Ensure the correct excitation and emission filters are being used for the chosen fluorophore.

Quantitative Data Summary

The following tables provide representative quantitative data for optimizing and validating a fluorescence polarization-based inhibitor screening assay. These values are illustrative and should be optimized for each specific assay system.

Table 1: Typical Concentration Ranges for Assay Components

ComponentTypical Concentration RangePurpose
Fluorescent Tracer1 - 10 nMProvides the fluorescence signal for polarization measurement.
Target Protein0.5 - 5 x K_d of the tracerTo achieve 50-80% tracer binding for a sufficient assay window.
This compound (Inhibitor)10 nM - 100 µM (in serial dilution)To determine the dose-response curve and IC50 value.
DMSO< 1% (final concentration)Solvent for this compound and other small molecules.

Table 2: Key Assay Performance Metrics

ParameterAcceptable ValueSignificance
Signal Window (ΔmP) > 100 mPThe difference in millipolarization units between the fully bound and free tracer. A larger window indicates a more robust assay.
Signal-to-Background Ratio > 3The ratio of the fluorescence intensity of the tracer to the buffer alone. Ensures a detectable signal.
Z'-Factor 0.5 - 1.0Indicates the quality and suitability of the assay for high-throughput screening.
Coefficient of Variation (%CV) < 10%A measure of the precision of replicate measurements.

Experimental Protocols

Detailed Protocol: Fluorescence Polarization Assay for this compound Inhibition

This protocol outlines the steps for performing a competitive FP assay to determine the inhibitory potency of this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Ensure all components are of high purity to minimize background fluorescence.

  • Fluorescent Tracer Stock: Prepare a concentrated stock solution of the fluorescently labeled tracer in a suitable solvent (e.g., DMSO or water).

  • Target Protein Stock: Prepare a concentrated stock of the purified target protein in a buffer that ensures its stability.

  • This compound Stock and Serial Dilutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). From this, create a series of 2-fold serial dilutions in DMSO. Then, dilute these into the assay buffer to the desired final concentrations.

2. Assay Procedure (384-well format):

  • Add this compound: To the wells of a black, low-binding 384-well microplate, add 5 µL of the this compound serial dilutions. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.

  • Add Target Protein: Add 10 µL of the target protein solution (at 2x the final desired concentration) to all wells except the "tracer only" controls. To the "tracer only" wells, add 10 µL of assay buffer.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for the binding of this compound to the target protein.

  • Add Fluorescent Tracer: Add 5 µL of the fluorescent tracer solution (at 4x the final desired concentration) to all wells.

  • Final Incubation: Mix the plate and incubate for a period sufficient to reach binding equilibrium (typically 30-60 minutes, but this should be determined empirically). Protect the plate from light during this incubation.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore. Ensure the G-factor is correctly calibrated for the instrument.

3. Data Analysis:

  • Calculate Percent Inhibition: The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) Where:

    • FP_sample is the FP value of the well with this compound.

    • FP_max is the average FP of the "no inhibitor" control.

    • FP_min is the average FP of the "tracer only" control.

  • Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add this compound / Controls P1->A1 P2 Prepare this compound Serial Dilutions P2->A1 P3 Prepare Target Protein Solution A2 Add Target Protein P3->A2 P4 Prepare Fluorescent Tracer Solution A4 Add Fluorescent Tracer P4->A4 A1->A2 A3 Incubate (15-30 min) A2->A3 A3->A4 A5 Incubate to Equilibrium (30-60 min) A4->A5 R1 Read Fluorescence Polarization A5->R1 R2 Calculate % Inhibition R1->R2 R3 Determine IC50 R2->R3

Caption: Experimental workflow for an this compound fluorescence polarization inhibitor assay.

troubleshooting_logic Start High Background Noise Observed Q1 Is background high in 'No Protein' wells? Start->Q1 A1_Yes Check for: - Compound Autofluorescence - Contaminated Reagents - Non-specific Tracer Binding Q1->A1_Yes Yes Q2 Is background variable across the plate? Q1->Q2 No Solution Implement Corrective Actions: - Optimize Concentrations - Use Low-Binding Plates - Prepare Fresh Reagents - Validate Liquid Handling A1_Yes->Solution A2_Yes Check for: - Compound/Protein Precipitation - Dispensing Errors - Inconsistent Mixing Q2->A2_Yes Yes Q2->Solution No A2_Yes->Solution

Caption: Troubleshooting logic for high background noise in this compound assays.

References

Validation & Comparative

Validating the Cellular Target of Erythrinin G: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Erythrinin G and its likely cellular target with alternative compounds, supported by experimental data and detailed protocols.

While specific experimental data for this compound is limited in publicly available literature, its classification as an Erythrina alkaloid provides a strong basis for target validation. Many alkaloids from the Erythrina genus have been demonstrated to act on the neuronal nicotinic acetylcholine receptor (nAChR), with a notable selectivity for the α4β2 subtype. This guide will, therefore, focus on the validation of nAChRs as the cellular target for the Erythrina alkaloid family, with the inference that this compound likely shares this target.

Performance Comparison with Alternative nAChR Modulators

The efficacy of Erythrina alkaloids as nAChR antagonists can be benchmarked against other well-characterized modulators of this receptor. Below is a comparison with Dihydro-β-erythroidine (DHβE), a known competitive antagonist, and Varenicline, a partial agonist used in smoking cessation therapies.

CompoundTarget ReceptorPotency (IC50 / Ki)Mechanism of Action
(+)-Erythravine α4β2 nAChR13 nM (IC50)Competitive Antagonist
α7 nAChR6 µM (IC50)Competitive Antagonist
(+)-11α-hydroxyerythravine α4β2 nAChR4 nM (IC50)Competitive Antagonist
α7 nAChR5 µM (IC50)Competitive Antagonist
Dihydro-β-erythroidine (DHβE) α4β2 nAChR0.37 µM (IC50)[1]Competitive Antagonist
α4β4 nAChR0.19 µM (IC50)[1]Competitive Antagonist
Varenicline α4β2 nAChR0.06 - 0.35 nM (Ki)[2]Partial Agonist

Experimental Protocols for Target Validation

Validating the interaction between a compound and its cellular target requires robust experimental methodologies. The following protocols are standard for characterizing the interaction of ligands with nicotinic acetylcholine receptors.

Radioligand Binding Assay

This technique is employed to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably transfected with α4 and β2 subunits) are isolated through homogenization and centrifugation.

  • Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [³H]cytisine or [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (e.g., an Erythrina alkaloid).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, which is the IC50 value.

Patch-Clamp Electrophysiology

This electrophysiological technique allows for the direct measurement of the ion flow through the nAChR channel, providing functional data on the antagonistic properties of a compound.

Methodology:

  • Cell Preparation: Cells expressing the target nAChR subtype are cultured on a suitable substrate for recording.

  • Whole-Cell Configuration: A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Agonist Application: A known nAChR agonist, such as acetylcholine, is applied to the cell to elicit an inward ionic current through the receptor channel.

  • Antagonist Application: The test compound is applied to the cell prior to or concurrently with the agonist.

  • Current Measurement and Analysis: The inhibition of the agonist-induced current by the test compound is measured. By testing a range of concentrations of the antagonist, a dose-response curve can be generated to determine the IC50 for the functional inhibition of the receptor.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflows.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Causes Erythrinine_G This compound Erythrinine_G->nAChR Blocks Binding

Caption: Proposed mechanism of this compound at the α4β2 nAChR.

cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Analysis Binding_Assay Radioligand Binding Assay (Determine IC50) Validated_Target Validated Cellular Target: nAChR Binding_Assay->Validated_Target Patch_Clamp Patch-Clamp Electrophysiology (Confirm functional antagonism) Patch_Clamp->Validated_Target Docking Molecular Docking (Predict binding mode) Docking->Validated_Target Provides supporting evidence Start Hypothesized Target: nAChR for this compound Start->Binding_Assay Start->Patch_Clamp Start->Docking

Caption: Workflow for validating the cellular target of this compound.

References

A Comparative Analysis of Erythrinin G and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Erythrinin G and its analogs, focusing on their biological activities and potential therapeutic applications. While direct experimental data for this compound is limited in the current scientific literature, this document leverages available data on its close structural analogs, primarily prenylated isoflavonoids isolated from various Erythrina species, to provide a valuable resource for researchers, scientists, and drug development professionals.

Overview of Biological Activities

This compound and its analogs, belonging to the class of prenylated isoflavonoids, have demonstrated a wide spectrum of biological activities. These compounds, primarily sourced from the plant genus Erythrina, are of significant interest for their potential as therapeutic agents. The key bioactivities identified in the literature include cytotoxic, anti-inflammatory, and antimicrobial effects. The presence and position of prenyl groups on the isoflavonoid skeleton are believed to significantly influence their biological potency.

Comparative Analysis of Biological Performance

To facilitate a clear comparison, the following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of various this compound analogs. It is important to note that these analogs provide a strong indication of the potential bioactivities of this compound.

Cytotoxic Activity

The cytotoxic potential of this compound analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented in Table 1.

Table 1: Cytotoxic Activity of this compound Analogs (IC50 in µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6α-hydroxyphaseollidinCCRF-CEM3.36[1]
6α-hydroxyphaseollidinHepG26.44[1]
Sigmoidin ICCRF-CEM4.24[1]
Sophorapterocarpan ACCRF-CEM3.73[1]
PhaseollidinPC38.83 ± 1.87[2]
PhaseollidinNFF0.64 ± 0.37[2]
Abyssinone IVMDA-MB-231-pcDNA14.43[1]
Abyssinone IVHCT116 (p53+/+)20.65[1]
Erysacleuxin DHeLa-S354.9[3]
Erysacleuxin CHeLa-S3130.4[3]
IsolupalbigeninMCF-777.79 ± 7.04[4]
IsolupalbigeninT47D133.27 ± 6.62[4]
IsolupalbigeninHeLa300.53 ± 12.72[4]
NeobavaisoflavoneCCRF-CEM42.93[5]
IsoneorautenolMDA-MB-237BCRP2.67[5]
IsoneorautenolU87MG21.84[5]

Note: The specific this compound isomer was not explicitly tested in these studies. The analogs listed are structurally related prenylated isoflavonoids from the Erythrina genus.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound analogs are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Table 2: Anti-inflammatory Activity of this compound Analogs (Nitric Oxide Inhibition)

Compound/ExtractCell LineAssayResultsReference
Erythrina sigmoidea extractsRAW 264.7NO InhibitionSignificant inhibition of NO production[6]
Ulmus pumila L. stem bark extractRAW 264.7NO InhibitionIC50 values ranging from 50-500 µg/mL[7]
Antimicrobial Activity

Several analogs of this compound have exhibited promising activity against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 3: Antimicrobial Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Erybraedin AStaphylococcus aureus1-600[8]
PhaseollidinStaphylococcus aureus1-600[8]
Abyssinone V-4′ methyl etherStaphylococcus aureus1-600[8]
AlpinumisoflavoneStaphylococcus aureus3.9[9]
6,8-diprenylgenisteinStaphylococcus aureus> 7.8[9]
Eryvarin DMRSA4[9]
Flavonoids from E. indicaBacillus subtilis0.019[10]
Flavonoids from E. indicaStaphylococcus aureus0.625[10]
Flavonoids from E. indicaPseudomonas aeruginosa0.625[10]
Lonchocarpol AStaphylococcus aureus6.25[9]
Lonchocarpol AEnterococcus faecalis6.25[9]
Lonchocarpol ABacillus subtilis3.125[9]
LupinifolinStaphylococcus aureus6.25[9]
Erysubin FMRSA15.4 (µM)[11]

Note: The data represents a range of prenylated isoflavonoids from Erythrina species. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound analog) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[15][16]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a proposed signaling pathway for this compound analogs and a typical experimental workflow for their evaluation.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH Dihydroorotate->DHODH OMP OMP Orotate->OMP OPRTase UMP UMP OMP->UMP ODCase UTP UTP UMP->UTP dUMP dUMP UMP->dUMP Decreased Pyrimidine Pool Decreased Pyrimidine Pool UMP->Decreased Pyrimidine Pool CTP CTP UTP->CTP dTMP dTMP dUMP->dTMP DHODH->Orotate This compound Analogs This compound Analogs This compound Analogs->DHODH Inhibition Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Decreased Pyrimidine Pool->Inhibition of DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA/RNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Experimental_Workflow cluster_isolation Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Interpretation Plant Material (Erythrina sp.) Plant Material (Erythrina sp.) Extraction Extraction Plant Material (Erythrina sp.)->Extraction Isolation & Purification Isolation & Purification Extraction->Isolation & Purification Chromatography This compound Analogs This compound Analogs Isolation & Purification->this compound Analogs Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound Analogs->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) This compound Analogs->Anti-inflammatory Assay (NO) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) This compound Analogs->Antimicrobial Assay (MIC) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination NO Inhibition (%) NO Inhibition (%) Anti-inflammatory Assay (NO)->NO Inhibition (%) MIC Determination MIC Determination Antimicrobial Assay (MIC)->MIC Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies NO Inhibition (%)->Mechanism of Action Studies MIC Determination->Mechanism of Action Studies

References

Cross-Validation of Erythrinin G Activity in Different Cell Lines: A Comparative Guide Based on Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticancer potential of Erythrinin G is currently limited by the scarcity of specific experimental data in publicly available research. However, studies on the closely related alkaloid, Erythraline, and various extracts from the Erythrina genus provide valuable insights into the potential bioactivity of this class of compounds. This guide summarizes the existing findings on these related substances to offer a preliminary cross-validation of their activity across different cancer cell lines.

Cytotoxic Activity of Erythraline and Erythrina Extracts

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table outlines the IC50 values for Erythraline and methanolic extracts of Erythrina variegata in several cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 Value (µg/mL)
ErythralineSiHaCervical Cancer35.25[1]
ErythralineHep-G2Liver CancerCytotoxicity demonstrated, specific IC50 not available[1]
Erythrina variegata Methanolic ExtractMCF-7Breast Cancer85.27 (after 24 hours)[2]

Experimental Protocols

The following are detailed experimental protocols for the key assays used to evaluate the anticancer activity of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

This method determines the proportion of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compound for 24 hours, harvested, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry to determine the cell cycle distribution.

Effects on Apoptosis and Cell Cycle

Studies on Erythraline have demonstrated its ability to induce apoptosis and cause cell cycle arrest in the SiHa cervical cancer cell line.

  • Apoptosis: Erythraline was found to induce apoptosis in a dose-dependent manner. The mechanism of apoptosis is suggested to be caspase-independent and does not involve the mitochondrial pathway.[1][3]

  • Cell Cycle Arrest: Treatment with Erythraline led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicating an arrest at this stage.[1] Specifically, the proportion of cells in the G2/M phase increased to 22% in treated cells compared to 7.25% in the untreated controls.[1]

Visual Representations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anticancer activity of a test compound.

A Cancer Cell Lines B Treatment with Test Compound A->B C MTT Assay B->C D Apoptosis Assay B->D E Cell Cycle Analysis B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Cell Cycle Distribution E->H

Caption: General experimental workflow for anticancer drug screening.

Proposed Signaling Pathway for Erythraline-Induced Apoptosis

Based on current findings, the proposed mechanism for Erythraline-induced apoptosis is as follows:

Erythraline Erythraline Cell SiHa Cervical Cancer Cell Erythraline->Cell Apoptosis Caspase-Independent Apoptosis Cell->Apoptosis Induces

Caption: Simplified proposed pathway for Erythraline-induced apoptosis.

References

A Comparative Analysis of Erianin and Standard-of-Care Chemotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-cancer properties of Erianin, a natural compound derived from the Erythrina genus, and established standard-of-care chemotherapy agents. This guide presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction

The quest for novel anti-cancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products have historically been a rich source of lead compounds in drug discovery. This guide focuses on Erianin, a prominent bibenzyl compound isolated from Dendrobium chrysotoxum, which has demonstrated significant anti-tumor activity. While direct comparative clinical trial data for Erianin against standard-of-care chemotherapy is not yet available, this document aims to provide a comparative overview based on preclinical data. It is important to note that specific data for a related compound, Erythrinin G, is scarce in published literature, necessitating a focus on the more extensively studied Erianin. This comparison will utilize in vitro cytotoxicity data (IC50 values) on various cancer cell lines to benchmark the performance of Erianin against conventional chemotherapeutic drugs such as cisplatin, doxorubicin, and paclitaxel.

Quantitative Comparison of Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of Erianin and standard-of-care chemotherapy drugs against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.

Table 1: IC50 Values against Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
ErianinH4600.061[1][2]
ErianinH12990.022[1][2]
CisplatinA5499 - 16.48[3][4]
CisplatinA549/CDDP (resistant)30.7 - 33.85[3]

Table 2: IC50 Values against Liver Cancer Cell Line (HepG2)

CompoundCell LineIC50 (µM)Citation
DoxorubicinHepG20.45 - 12.18[5][6][7]

Table 3: IC50 Values against Cervical Cancer Cell Line (HeLa)

CompoundCell LineIC50 (µM)Citation
ErythralineSiHa~12[8]
CisplatinSiHa17[8]
PaclitaxelHeLa0.0025 - 0.0075[9]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to indicate the relative potency.

Mechanisms of Action

Erianin exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11]

Induction of Apoptosis: Erianin has been shown to induce apoptosis in various cancer cell lines.[10] This process is often mediated through the activation of caspase cascades, which are key executioners of apoptosis.

Cell Cycle Arrest: A common mechanism for anti-cancer drugs is the disruption of the cell cycle, preventing cancer cells from proliferating. Erianin has been observed to induce cell cycle arrest, primarily at the G2/M phase, in lung cancer and osteosarcoma cells.[10][11]

Standard-of-care chemotherapy agents also function through these and other mechanisms. For instance, cisplatin forms DNA adducts, leading to DNA damage and subsequent apoptosis. Paclitaxel stabilizes microtubules, leading to mitotic arrest and cell death. Doxorubicin intercalates into DNA and inhibits topoisomerase II, thereby blocking DNA replication and transcription.

Signaling Pathways

The anti-cancer activity of Erianin is associated with the modulation of several key signaling pathways. One of the central pathways implicated is the mTOR (mammalian target of rapamycin) pathway, which is a crucial regulator of cell growth, proliferation, and survival. Erianin has been shown to suppress the activation of mTOR in lung cancer cells.[1][2]

Erianin_Signaling_Pathway Erianin's Proposed Anti-Cancer Signaling Pathway Erianin Erianin mTOR mTOR Pathway Erianin->mTOR Inhibits Apoptosis Apoptosis Erianin->Apoptosis Induces G2M_Arrest G2/M Cell Cycle Arrest Erianin->G2M_Arrest Induces Pyrimidine_Metabolism Pyrimidine Metabolism Erianin->Pyrimidine_Metabolism Disrupts Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes G2M_Arrest->Cell_Proliferation Inhibits Pyrimidine_Metabolism->Cell_Proliferation

Caption: Proposed mechanism of Erianin's anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12][13][14][15] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Erianin) or a standard chemotherapy drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptotic cells following treatment with a compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[16][17][18][19] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) are quantified.

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell.[20][21][22][23] By measuring the fluorescence intensity of a population of PI-stained cells using flow cytometry, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to degrade RNA and ensure that only DNA is stained).

  • Flow Cytometry Analysis: The DNA content of the individual cells is measured by flow cytometry.

  • Data Analysis: The resulting data is displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is calculated using cell cycle analysis software.

Conclusion

Preclinical in vitro data suggests that Erianin possesses potent anti-cancer activity, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[1][2][10] In some instances, its potency appears comparable to or even greater than that of standard-of-care chemotherapy drugs. The mechanisms of action for Erianin involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways such as the mTOR pathway.

While these findings are promising, it is crucial to acknowledge the limitations of in vitro studies. Further in vivo animal studies and eventually, well-controlled clinical trials are necessary to establish the therapeutic potential, safety profile, and true comparative efficacy of Erianin in a clinical setting. This guide serves as a resource for researchers and drug development professionals, providing a foundational understanding of Erianin's anti-cancer properties in comparison to current therapeutic standards.

References

Erythrinin G: A Comparative Analysis of its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory properties of Erythrinin G, a natural compound isolated from the coral tree (Erythrina species). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate this compound's performance against other anti-inflammatory agents and elucidates its mechanism of action through key signaling pathways.

Executive Summary

This compound, a pterocarpan derivative, has demonstrated notable anti-inflammatory potential. Experimental evidence suggests that its effects are mediated through the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This guide presents a detailed examination of the supporting data and methodologies.

Comparative Anti-inflammatory Activity

To date, specific quantitative data on the direct inhibitory effects of this compound on various inflammatory markers remains limited in publicly accessible literature. However, studies on closely related compounds and extracts from the Erythrina genus provide valuable insights into its potential efficacy.

For instance, erycristagallin, another pterocarpene isolated from Erythrina mildbraedii, has been shown to inhibit the 5-lipoxygenase pathway with an IC50 value of 23.4 μM in rat polymorphonuclear leukocytes.[1] Phenolic compounds from the Erythrina genus, a class to which this compound belongs, are known to suppress pro-oxidants and inhibit inflammatory signaling pathways like MAPK and NF-κB.[2][3]

Below is a comparative summary of the anti-inflammatory activity of compounds structurally related to this compound and a standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Compound/DrugTargetCell Line/SystemIC50 Value
Erycristagallin 5-LipoxygenaseRat Polymorphonuclear Leukocytes23.4 µM
Ibuprofen COX-2Human Blood Cells11.2 ± 1.9 µg/mL

Note: Data for this compound is not yet available in the reviewed literature. This table is intended to provide context based on related compounds.

Mechanism of Action: Signaling Pathway Inhibition

The anti-inflammatory effects of this compound and related phenolic compounds are believed to be primarily mediated through the modulation of the NF-κB and MAPK signaling cascades. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, including those for cytokines and enzymes that produce inflammatory mediators. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα ErythrininG This compound ErythrininG->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Promotes Transcription

Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory process. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Promotes Transcription ErythrininG This compound ErythrininG->TAK1 Inhibits

Figure 2. Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The validation of this compound's anti-inflammatory effects would typically involve a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays commonly used in this area of research.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This experimental workflow is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in a cell-based model.

Experimental_Workflow A 1. Cell Culture: RAW 264.7 macrophages are cultured in DMEM with 10% FBS. B 2. Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour. A->B C 3. Stimulation: Inflammation is induced by adding LPS (1 µg/mL). B->C D 4. Incubation: Cells are incubated for 24 hours. C->D E 5. Supernatant Collection: The cell culture supernatant is collected. D->E I 7. Cell Viability Assay: MTT assay is performed on the remaining cells to assess cytotoxicity. D->I F 6. Measurement of Inflammatory Mediators E->F G Nitric Oxide (NO) (Griess Assay) F->G H PGE2, TNF-α, IL-6, IL-1β (ELISA) F->H

Figure 3. Experimental workflow for in vitro anti-inflammatory assays.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The medium is then replaced with fresh medium containing various concentrations of this compound.

  • After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2):

  • The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

5. Cell Viability Assay:

  • To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed.

  • After collecting the supernatant, MTT solution is added to the cells and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured.

6. Western Blot Analysis for Signaling Pathway Proteins:

  • To investigate the effect on signaling pathways, cells are treated with this compound and stimulated with LPS for a shorter duration (e.g., 30-60 minutes).

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is then probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK).

  • Protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

While direct experimental evidence for this compound is still emerging, the available data on related compounds from the Erythrina genus strongly suggest its potential as a potent anti-inflammatory agent. Its likely mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, presents a promising avenue for the development of novel therapeutics for inflammatory diseases.

Further research is required to:

  • Determine the specific IC50 values of this compound for the inhibition of key inflammatory mediators.

  • Conduct comprehensive in vivo studies to validate its anti-inflammatory efficacy and assess its pharmacokinetic and safety profiles.

  • Perform head-to-head comparison studies with established anti-inflammatory drugs to accurately position its therapeutic potential.

This guide serves as a foundational resource for researchers interested in the anti-inflammatory properties of this compound and provides a framework for future investigations in this area.

References

Unveiling Synergistic Anticancer Potential: A Comparative Guide to Berberine and 5-Fluorouracil Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a perpetual endeavor. Combination therapy, a strategy that unites two or more therapeutic agents, has emerged as a promising approach to enhance treatment efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of the natural alkaloid Berberine when combined with the conventional chemotherapeutic drug 5-Fluorouracil (5-FU), supported by experimental data.

The exploration of natural compounds as adjuncts to traditional chemotherapy is a burgeoning field of cancer research. Berberine, an isoquinoline alkaloid extracted from various plants, has demonstrated a range of anticancer properties. When paired with 5-FU, a mainstay in the treatment of various solid tumors, including colorectal and gastric cancers, Berberine exhibits a potent synergistic relationship, leading to enhanced cancer cell death and inhibition of tumor growth. This guide will delve into the quantitative evidence of this synergy, the molecular pathways involved, and the detailed experimental protocols to replicate and build upon these findings.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between Berberine and 5-FU has been quantified in various cancer cell lines, primarily through the calculation of the Combination Index (CI), where a CI value of less than 1 indicates synergy. The half-maximal inhibitory concentration (IC50) for each compound is determined individually and in combination to assess the enhanced cytotoxic effects.

Cell Line Cancer Type Treatment IC50 Combination Index (CI) Reference
Caco-2Colorectal AdenocarcinomaBerberine280 µM (24h)CI = 0.143 (at IC50 concentrations)
5-Fluorouracil20 mM (24h)
AGSGastric CancerBerberine29.2 µMSynergistic inhibition of cell viability
5-Fluorouracil-
HEP2Laryngeal CancerBerberine + 5-FU-Enhanced anti-cancer effect

Table 1: Synergistic Cytotoxicity of Berberine and 5-Fluorouracil in Cancer Cell Lines.

Beyond cell viability, the combination of Berberine and 5-FU has been shown to synergistically modulate the expression of key proteins involved in apoptosis and inflammation in Caco-2 cells.

Protein Function Fold Change (5-FU + Berberine vs. 5-FU alone) Reference
Bcl-2Anti-apoptotic0.712-fold decrease
p53Tumor suppressor2.650-fold increase
IL-6Pro-inflammatory cytokine0.733-fold decrease
TNF-αPro-inflammatory cytokine0.485-fold decrease
MMP-9Metastasis-related0.601-fold decrease

Table 2: Modulation of Apoptosis and Inflammation-Related Proteins by Combined Berberine and 5-FU Treatment in Caco-2 Cells.

In gastric cancer cells, the combination treatment leads to a significant downregulation of survivin and phosphorylated STAT3 (pSTAT3), key players in cell survival and proliferation.

Deciphering the Molecular Mechanisms: Signaling Pathways

The synergistic effects of Berberine and 5-FU are underpinned by their combined impact on critical signaling pathways that govern cancer cell survival, proliferation, and apoptosis. The primary pathways implicated are the STAT3 and PI3K/Akt/mTOR pathways.

Berberine enhances the cytotoxic effects of 5-FU by inactivating STAT3 and downregulating the expression of its downstream target, survivin, an inhibitor of apoptosis. This dual action promotes programmed cell death in cancer cells.

Synergy_Signaling_Pathway cluster_drugs Synergistic Inhibition Berberine Berberine STAT3 STAT3 Berberine->STAT3 FU5 5-Fluorouracil FU5->STAT3 pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation Survivin Survivin pSTAT3->Survivin Upregulation Apoptosis Apoptosis Survivin->Apoptosis CellDeath Enhanced Cell Death Apoptosis->CellDeath

Synergistic inhibition of the STAT3 pathway.

Furthermore, Berberine has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation. By inhibiting this pathway, Berberine can sensitize cancer cells to the effects of 5-FU.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the synergistic effects of Berberine and 5-FU.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Caco-2, AGS)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Berberine hydrochloride

  • 5-Fluorouracil

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with various concentrations of Berberine alone, 5-FU alone, or a combination of both for 24, 48, or 72 hours. Include untreated control wells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-p53, anti-STAT3, anti-pSTAT3, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine protein concentration.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment cluster_analysis Data Analysis & Interpretation CellCulture 1. Cancer Cell Culture (e.g., Caco-2, AGS) DrugTreatment 2. Drug Treatment (Berberine, 5-FU, Combination) CellCulture->DrugTreatment MTT 3a. Cell Viability (MTT Assay) DrugTreatment->MTT Apoptosis 3b. Apoptosis (Annexin V/PI Assay) DrugTreatment->Apoptosis WesternBlot 3c. Protein Expression (Western Blot) DrugTreatment->WesternBlot IC50_CI 4a. IC50 & CI Calculation MTT->IC50_CI FlowCytometry 4b. Flow Cytometry Analysis Apoptosis->FlowCytometry ProteinQuant 4c. Protein Quantification WesternBlot->ProteinQuant PathwayAnalysis 5. Signaling Pathway Analysis IC50_CI->PathwayAnalysis FlowCytometry->PathwayAnalysis ProteinQuant->PathwayAnalysis

Workflow for assessing Berberine and 5-FU synergy.

Conclusion

The synergistic interaction between Berberine and 5-Fluorouracil presents a compelling case for further investigation into combination therapies utilizing natural compounds to enhance the efficacy of conventional chemotherapy. The data summarized herein provide a strong rationale for its potential in colorectal and gastric cancer treatment, highlighting the inhibition of key survival pathways as a primary mechanism of action. The detailed experimental protocols offer a roadmap for researchers to validate and expand upon these promising findings, ultimately contributing to the development of more effective and targeted cancer therapies.

Independent Verification of Published Results for Erythrinins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of select compounds from the Erythrina genus, with a focus on Erythrinin C and Alpinumisoflavone, against the well-characterized isoflavone, Genistein. Due to the limited availability of published data for Erythrinin G, this guide focuses on closely related and studied compounds within the same family to provide a valuable comparative analysis for researchers in drug discovery and development.

Data Summary

The following tables summarize the available quantitative data for the anti-cancer and anti-inflammatory activities of Erythrinin C, Alpinumisoflavone, and Genistein.

Anti-Cancer Activity
CompoundCell LineAssayEndpointResultCitation
Erythrinin C Lung AdenocarcinomaIn Silico Cytotoxicity% Inhibition42.07%[1]
Breast CancerIn Silico Cytotoxicity% Inhibition47.86%[1]
Alpinumisoflavone MCF-7 (Breast Cancer)MTT Assay% Inhibition44.92% at 100 µM[2]
HER2Kinase AssayIC502.96 µM[2]
VEGFR-2Kinase AssayIC504.80 µM[2]
Genistein MCF-7 (Breast Cancer)MTT AssayIC5047.5 µM[3]
Anti-Inflammatory Activity
CompoundCell Line/SystemAssayEndpointResultCitation
Genistein RAW 264.7 MacrophagesGriess AssayIC50 (NO Production)57.9 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and published literature.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and can be applied to test the cytotoxic effects of compounds like Alpinumisoflavone and Genistein on cancer cell lines such as MCF-7.

a. Cell Seeding:

  • Grow MCF-7 cells to ~80% confluency in appropriate culture medium.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

b. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., Alpinumisoflavone, Genistein) in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

c. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[7]

d. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This in vitro assay can be used to experimentally validate the computational finding of Erythrinin C's inhibitory effect on DHODH.

a. Reagent Preparation:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Prepare stock solutions of human DHODH enzyme, the substrate dihydroorotate (DHO), and the electron acceptor 2,6-dichloroindophenol (DCIP).

b. Assay Procedure:

  • In a 96-well plate, add the DHODH enzyme to the reaction buffer.

  • Add different concentrations of the test compound (e.g., Erythrinin C) or a known DHODH inhibitor (e.g., Brequinar) as a positive control.

  • Pre-incubate the plate at room temperature for 10-30 minutes.

  • Initiate the reaction by adding DHO to each well.[3][9]

c. Data Measurement and Analysis:

  • Immediately measure the decrease in absorbance at 600-610 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value of the inhibitor by plotting the reaction rates against the inhibitor concentrations.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages and can be used to evaluate the anti-inflammatory effects of compounds like Genistein.

a. Cell Culture and Stimulation:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Genistein) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the cells for 24 hours.[10]

b. Measurement of Nitrite:

  • After incubation, collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

c. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage of inhibition of NO production by the test compound and calculate the IC50 value.[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

anti_cancer_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage p53 p53 DNA_damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Erythrina_Isoflavonoids Erythrina Isoflavonoids Erythrina_Isoflavonoids->Caspase8 May Induce Erythrina_Isoflavonoids->Caspase9 May Induce

Fig 1. Apoptosis Signaling Pathway potentially modulated by Erythrina Isoflavonoids.

anti_inflammatory_nfkb_pathway cluster_stimulation Stimulation cluster_signaling Cytoplasmic Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Gene_Expression Genistein Genistein Genistein->IKK_complex Inhibits Genistein->NFkB_nuc Inhibits Translocation

Fig 2. NF-κB Signaling Pathway and potential inhibition points by Genistein.

Fig 3. Experimental Workflow for MTT-based Cytotoxicity Assay.

References

Assessing the Specificity of Erythrinin G's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific mechanisms of action for Erythrinin G is limited in publicly available literature. This guide will therefore utilize data from a closely related and well-studied Erythrina alkaloid, Erythraline , as a proxy to provide a comprehensive comparative analysis. This approach is based on the structural and functional similarities within this class of compounds. The findings and comparisons presented herein should be interpreted with this consideration.

This guide provides a comparative analysis of Erythraline's potential mechanisms of action, focusing on its specificity in relation to other compounds targeting similar pathways. We will explore its activity as a nicotinic acetylcholine receptor (nAChR) antagonist and its role in the Toll-like receptor (TLR) signaling pathway via inhibition of TGF-β-activated kinase 1 (TAK1). The performance of Erythraline is compared with other relevant compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential therapeutic utility and specificity.

Comparative Analysis of Molecular Targets

To contextualize the specificity of Erythraline's mechanism, its activity is compared against other well-characterized molecules. Dihydro-β-erythroidine, another Erythrina alkaloid, serves as a comparator for nAChR antagonism. For the anti-inflammatory pathway, the specific TAK1 inhibitor HS-276 and the broader anti-inflammatory drug Dexamethasone are used for comparison.

CompoundTargetSubtype/SpecificityActivityIC50 / KiReference
Erythraline (proxy for this compound) nAChRα4β2Competitive Antagonist-[1]
TAK1-Inhibitor-[2]
NF-κB Pathway-Inhibitor-[3]
Dihydro-β-erythroidinenAChRα4β2, α4β4Competitive AntagonistIC50: 0.37 μM (α4β2), 0.19 μM (α4β4)[4][5][6]
HS-276TAK1Highly SelectiveInhibitorKi: 2.5 nM, IC50: 8.25 nM[2][7]
TNF, IL-6, IL-1β Production-InhibitorIC50: 138 nM (TNF), 201 nM (IL-6), 234 nM (IL-1β)[8]
DexamethasoneGlucocorticoid ReceptorAgonist--[9]
NF-κB Pathway-InhibitorIC50: 0.5 x 10-9 M[10]
IbuprofenCOX-1 and COX-2Non-selectiveInhibitor-[11][12]

Signaling Pathways and Mechanisms of Action

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Erythrina alkaloids, including Erythraline and Dihydro-β-erythroidine, are known to act as competitive antagonists at neuronal nAChRs.[1] These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission. By blocking the binding of acetylcholine, these alkaloids can modulate neuronal excitability. The diagram below illustrates the basic mechanism of nAChR function and the point of intervention for these antagonists.

nAChR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel opens ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle triggers fusion ACh ACh Vesicle->ACh releases nAChR nAChR ACh->nAChR binds to Ion Influx Ion Influx nAChR->Ion Influx opens, allows Depolarization Depolarization Ion Influx->Depolarization causes Erythraline Erythraline Erythraline->nAChR blocks ACh binding

nAChR signaling and Erythraline's point of action.
Toll-like Receptor (TLR) / NF-κB Pathway Inhibition

Erythraline has been shown to suppress the inflammatory response triggered by TLR activation.[3] A key molecular target in this pathway is believed to be TAK1, a kinase that plays a central role in relaying the signal from TLRs to downstream effectors, ultimately leading to the activation of the transcription factor NF-κB.[2] By inhibiting TAK1, Erythraline can prevent the phosphorylation and degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

TLR_NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TAK1 TAK1 MyD88->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex phosphorylates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Erythraline Erythraline Erythraline->TAK1 inhibits HS-276 HS-276 HS-276->TAK1 inhibits Dexamethasone Dexamethasone Dexamethasone->NF-kB inhibits translocation

TLR/NF-κB pathway and points of inhibition.

Detailed Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Objective: To determine the binding affinity of a test compound for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine)

  • Test compound (Erythraline, Dihydro-β-erythroidine)

  • Non-specific binding control (e.g., high concentration of nicotine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

TAK1 Kinase Assay

Objective: To measure the inhibitory activity of a test compound on TAK1 kinase.

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP (with γ-³²P-ATP for radioactive detection or for use in ADP-Glo assay)

  • Test compound (Erythraline, HS-276)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radioactive assay

  • Luminometer or scintillation counter

Procedure (using ADP-Glo™ Assay):

  • Prepare serial dilutions of the test compound.

  • Add the test compound or vehicle control to the wells of a 96-well plate.

  • Add the TAK1/TAB1 enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of TAK1 activity for each concentration of the test compound and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prepare Compound Dilutions Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Prepare Kinase, Substrate, ATP Prepare Kinase, Substrate, ATP Add Kinase and Substrate Add Kinase and Substrate Prepare Kinase, Substrate, ATP->Add Kinase and Substrate Add Compound to Plate->Add Kinase and Substrate Initiate with ATP Initiate with ATP Add Kinase and Substrate->Initiate with ATP Incubate at 30°C Incubate at 30°C Initiate with ATP->Incubate at 30°C Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubate at 30°C->Stop Reaction & Deplete ATP Add Detection Reagent Add Detection Reagent Stop Reaction & Deplete ATP->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence

Workflow for a typical in vitro kinase assay.
NF-κB Reporter Assay

Objective: To assess the inhibitory effect of a test compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Test compound (Erythraline, Dexamethasone)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Incubate for a further period (e.g., 6-8 hours) to allow for luciferase expression.

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Transfer the cell lysate to a white-walled 96-well plate.

  • Add the luciferase substrate to the lysate.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.

Conclusion

Based on the available data for Erythraline as a proxy, this compound likely possesses a multi-target profile, exhibiting activity as both a nicotinic acetylcholine receptor antagonist and an inhibitor of the pro-inflammatory TLR/NF-κB signaling pathway, likely through the inhibition of TAK1. Its specificity appears to be moderate, with activity on both neuronal and inflammatory targets.

In comparison to Dihydro-β-erythroidine, another Erythrina alkaloid, Erythraline's nAChR antagonist activity is less characterized quantitatively, but it appears to share a similar mechanism. When compared to highly specific inhibitors like HS-276 for the TAK1 pathway, Erythraline's specificity is likely lower, as is common for many natural products. However, this dual activity could be therapeutically advantageous in conditions with both a neuro-inflammatory and a direct inflammatory component. Broader anti-inflammatory drugs like Dexamethasone act through a different and more complex mechanism involving the glucocorticoid receptor and subsequent widespread gene expression changes, making a direct specificity comparison challenging. Ibuprofen's mechanism is also distinct, targeting COX enzymes.

Further research is warranted to isolate and characterize the specific activities of this compound to confirm these inferred mechanisms and to precisely quantify its potency and selectivity against these and other potential molecular targets. Such studies will be crucial in determining its potential as a lead compound for drug development.

References

Navigating the Delivery Maze: A Comparative Guide to Erythromycin Nanoformulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the effective delivery of therapeutic agents to their target sites remains a critical challenge. Erythromycin, a widely used macrolide antibiotic, is no exception. Its therapeutic efficacy is often hampered by poor solubility, instability in acidic environments, and a short biological half-life.[1] To overcome these hurdles, various nano-based drug delivery systems have been engineered to enhance its bioavailability and therapeutic outcome. This guide provides a comparative analysis of three prominent delivery platforms for Erythromycin: liposomes, nanoparticles, and micelles, supported by experimental data and detailed methodologies.

Performance at a Glance: A Comparative Data Summary

The selection of an optimal drug delivery system hinges on a variety of physicochemical and pharmacokinetic parameters. The following table summarizes key performance indicators for different Erythromycin nanoformulations, offering a side-by-side comparison to aid in formulation decisions.

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release ProfileKey Advantages
Liposomes 100 - 300-20 to -4060 - 855 - 15Sustained release over 24-48 hoursBiocompatible, can encapsulate both hydrophilic and lipophilic drugs.[2][3]
Polymeric Nanoparticles 150 - 400-15 to -3070 - 9510 - 25Biphasic: initial burst followed by sustained release up to 72 hoursHigh drug loading capacity, improved stability.
Micelles 50 - 200+15 to +2528 - 976.5 - 16.8Controlled release over 8 - 180 hours[1]Small size for enhanced tissue penetration, can solubilize poorly water-soluble drugs.[4][5]

Delving Deeper: Experimental Protocols

The data presented above is derived from a variety of experimental techniques. Understanding the methodologies behind these figures is crucial for interpreting the results and designing future studies.

Preparation of Nanoformulations
  • Liposomes (Thin-Film Hydration Method):

    • Erythromycin and lipids (e.g., soy phosphatidylcholine and cholesterol) are dissolved in an organic solvent (e.g., chloroform:methanol mixture).

    • The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with gentle agitation.

    • The resulting multilamellar vesicles are sonicated or extruded through polycarbonate membranes to produce small unilamellar vesicles of a desired size.

  • Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method):

    • Erythromycin and a biodegradable polymer (e.g., PLGA) are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).

    • This organic phase is emulsified in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.

    • The organic solvent is then removed by evaporation under reduced pressure, leading to the formation of solid nanoparticles.

    • The nanoparticles are collected by centrifugation, washed, and lyophilized for storage.

  • Micelles (Dialysis Method):

    • Erythromycin and an amphiphilic block copolymer (e.g., Pluronic F-127 or PCL-PEG) are dissolved in a common organic solvent (e.g., dimethylformamide).[1]

    • The solution is dialyzed against a large volume of distilled water or buffer for an extended period.

    • During dialysis, the organic solvent is gradually replaced by the aqueous medium, leading to the self-assembly of the block copolymers into micelles with Erythromycin encapsulated in the hydrophobic core.[1]

Characterization of Nanoformulations
  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS) using a Zetasizer instrument.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • The nanoformulation is separated from the unencapsulated drug by centrifugation or ultracentrifugation.

    • The amount of free drug in the supernatant is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

    • The amount of encapsulated drug is determined by subtracting the free drug from the total initial drug amount or by disrupting the nanoparticles with a suitable solvent and quantifying the drug content.

    • EE (%) = (Total Drug - Free Drug) / Total Drug x 100

    • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) x 100

In Vitro Drug Release Studies
  • Dialysis Bag Method:

    • A known amount of the Erythromycin-loaded nanoformulation is placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is immersed in a release medium (e.g., phosphate buffer saline at pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of Erythromycin in the withdrawn samples is determined by HPLC or UV-Vis spectrophotometry.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the context of Erythromycin's action and the process of evaluating its delivery systems, the following diagrams are provided.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G Protein-Coupled Receptor (GPCR) G_Protein Heterotrimeric G Protein (Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Erythromycin Erythromycin Erythromycin->GPCR Binds to and modulates receptor ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inhibition of Protein Synthesis) PKA->Downstream Phosphorylates and regulates targets

Caption: Simplified signaling pathway potentially modulated by Erythromycin through G protein-coupled receptors.

Erythromycin is known to interact with motilin receptors, which are G protein-coupled receptors (GPCRs). This interaction can influence intracellular signaling cascades, such as the inhibition of adenylyl cyclase by the Gi alpha subunit, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream cellular processes.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Cellular Studies Prep Preparation of Erythromycin Nanoformulation Size Particle Size & Zeta Potential Analysis (DLS) Prep->Size EE_DL Encapsulation Efficiency & Drug Loading Measurement Prep->EE_DL Release In Vitro Drug Release Study EE_DL->Release Stability Stability Assessment Release->Stability Cell_Uptake Cellular Uptake Studies Stability->Cell_Uptake Bioavailability Pharmacokinetic & Bioavailability Studies Cell_Uptake->Bioavailability Efficacy Therapeutic Efficacy Evaluation Bioavailability->Efficacy

Caption: General experimental workflow for the development and evaluation of Erythromycin delivery systems.

This workflow outlines the logical progression from the initial formulation and characterization of the delivery system to its in vitro and in vivo evaluation. Each step provides critical data to assess the potential of the nanoformulation for clinical applications.

Conclusion

The development of advanced drug delivery systems for Erythromycin offers a promising avenue to enhance its therapeutic potential. Liposomes, nanoparticles, and micelles each present a unique set of advantages and are suited for different therapeutic strategies. The choice of the most appropriate carrier will depend on the specific clinical application, desired release kinetics, and target site. The experimental protocols and data presented in this guide provide a foundational framework for researchers to compare, select, and design novel Erythromycin delivery systems for improved patient outcomes.

References

Comparative Guide to Validating Biomarkers for Erythrinine G Response in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating biomarkers to assess the therapeutic response to Erythrinine G, a compound with putative anti-inflammatory properties. Due to the limited specific data on Erythrinine G's mechanism of action, this guide presents a hypothetical signaling pathway based on the known anti-inflammatory effects of compounds from the Erythrina genus.[1][2][3] This pathway is compared against the well-established anti-inflammatory mechanism of Dexamethasone. The experimental protocols detailed herein are designed to validate potential biomarkers in a preclinical, lipopolysaccharide (LPS)-induced inflammation model.[4][5][6][7][8]

Hypothetical Mechanism of Action: Erythrinine G

It is postulated that Erythrinine G exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][9] This pathway is a central mediator of inflammatory responses.[9] In this proposed mechanism, Erythrinine G prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as those for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Established Mechanism of Action: Dexamethasone (Comparator)

Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms.[10][11][12] A key action is the binding to the glucocorticoid receptor (GR), which then translocates to the nucleus.[10][11] In the nucleus, the Dexamethasone-GR complex can directly interact with NF-κB, inhibiting its transcriptional activity.[11][13] Additionally, it upregulates the expression of IκBα, further sequestering NF-κB in the cytoplasm.[14] Dexamethasone also suppresses the expression of various pro-inflammatory cytokines and enzymes.[11][15]

Comparative Data on Biomarker Response

The following tables summarize hypothetical quantitative data from in vitro and in vivo experiments designed to validate biomarkers for Erythrinine G and Dexamethasone in an LPS-induced inflammation model.

Table 1: In Vitro Biomarker Modulation in LPS-Stimulated Macrophages

BiomarkerControl (LPS only)Erythrinine G (10 µM) + LPSDexamethasone (1 µM) + LPS
Phosphorylated IκBα (p-IκBα) Level (Relative Units) 100 ± 8.535 ± 4.245 ± 5.1
Nuclear NF-κB p65 Level (Relative Units) 100 ± 9.128 ± 3.938 ± 4.5
TNF-α mRNA Expression (Fold Change) 100 ± 10.230 ± 3.725 ± 3.1
IL-6 mRNA Expression (Fold Change) 100 ± 11.540 ± 4.835 ± 4.0
IL-1β mRNA Expression (Fold Change) 100 ± 9.832 ± 4.128 ± 3.3

Table 2: In Vivo Biomarker Modulation in a Murine LPS-Induced Sepsis Model

BiomarkerVehicle Control (LPS only)Erythrinine G (50 mg/kg) + LPSDexamethasone (10 mg/kg) + LPS
Serum TNF-α (pg/mL) 1200 ± 150450 ± 60300 ± 45
Serum IL-6 (pg/mL) 2500 ± 300800 ± 100600 ± 75
Lung Myeloperoxidase (MPO) Activity (U/mg protein) 5.0 ± 0.62.1 ± 0.31.8 ± 0.2
Liver NF-κB p65 Nuclear Translocation (% of cells) 85 ± 730 ± 525 ± 4
Survival Rate (%) 207080

Experimental Protocols

In Vitro Macrophage Stimulation and Biomarker Analysis
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with either Erythrinine G (10 µM), Dexamethasone (1 µM), or vehicle for 1 hour, followed by stimulation with Lipopolysaccharide (LPS) (100 ng/mL) for 4 hours.

  • Western Blot for p-IκBα and Nuclear NF-κB p65:

    • Nuclear and cytoplasmic extracts are prepared using a commercial kit.

    • Protein concentration is determined by BCA assay.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-IκBα and NF-κB p65.

    • HRP-conjugated secondary antibodies are used for detection with an enhanced chemiluminescence (ECL) substrate.

  • RT-qPCR for Cytokine mRNA:

    • Total RNA is extracted using a commercial kit.

    • cDNA is synthesized using a reverse transcription kit.

    • Quantitative PCR is performed using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

    • Relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Murine LPS-Induced Sepsis Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

  • Treatment: Mice are administered Erythrinine G (50 mg/kg, i.p.), Dexamethasone (10 mg/kg, i.p.), or vehicle 1 hour prior to the induction of sepsis.

  • Sepsis Induction: Sepsis is induced by intraperitoneal (i.p.) injection of LPS (10 mg/kg).

  • Serum Cytokine Analysis: Blood is collected via cardiac puncture at 6 hours post-LPS injection. Serum levels of TNF-α and IL-6 are measured by ELISA.

  • Lung Myeloperoxidase (MPO) Assay: Lungs are harvested at 24 hours post-LPS injection and homogenized. MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.

  • Immunohistochemistry for Liver NF-κB p65: Livers are harvested, fixed in formalin, and embedded in paraffin. Tissue sections are stained with an antibody against NF-κB p65, and the percentage of cells with nuclear staining is quantified.

  • Survival Study: A separate cohort of mice is monitored for survival for 7 days post-LPS injection.

Visualizations

Signaling Pathways

Erythrinine_G_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IkBa IKK->IkBa phosphorylates IKK->IkBa NFkB NFkB IkBa->NFkB inhibits NFkB_n NF-kB NFkB->NFkB_n translocates Erythrinine_G Erythrinine_G Erythrinine_G->IKK inhibits DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-a, IL-6, IL-1b) DNA->Pro_inflammatory_Genes transcribes

Caption: Hypothetical signaling pathway of Erythrinine G.

Dexamethasone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Dex_GR Dex-GR Complex GR->Dex_GR Dex_GR_n Dex-GR Complex Dex_GR->Dex_GR_n translocates NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n translocates IkBa_protein IkBa IkBa_protein->NFkB inhibits Dex_GR_n->NFkB_n inhibits IkBa_gene IkBa Gene Dex_GR_n->IkBa_gene upregulates Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_n->Pro_inflammatory_Genes transcribes IkBa_gene->IkBa_protein expresses

Caption: Established signaling pathway of Dexamethasone.

Experimental Workflow

Biomarker_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture RAW 264.7 Macrophage Culture Treatment_IV Pre-treatment: Erythrinine G / Dexamethasone Cell_Culture->Treatment_IV Stimulation_IV LPS Stimulation (100 ng/mL) Treatment_IV->Stimulation_IV Analysis_IV Biomarker Analysis: - Western Blot (p-IkBa, NF-kB) - RT-qPCR (TNF-a, IL-6, IL-1b) Stimulation_IV->Analysis_IV Animal_Model C57BL/6 Murine Model Treatment_IVV Pre-treatment (i.p.): Erythrinine G / Dexamethasone Animal_Model->Treatment_IVV Sepsis_Induction LPS Injection (10 mg/kg, i.p.) Treatment_IVV->Sepsis_Induction Analysis_IVV Biomarker & Outcome Analysis: - Serum ELISA (TNF-a, IL-6) - Lung MPO Assay - Liver IHC (NF-kB) - Survival Monitoring Sepsis_Induction->Analysis_IVV

Caption: Experimental workflow for biomarker validation.

Logical Relationship of Comparison

Comparison_Logic cluster_Erythrinine_G Erythrinine G cluster_Dexamethasone Dexamethasone (Comparator) Inflammatory_Challenge Inflammatory Challenge (LPS) Validation_Platform Validation Platform (In Vitro & In Vivo Models) Inflammatory_Challenge->Validation_Platform EG_Mechanism Hypothetical Mechanism: Inhibition of IKK EG_Biomarkers Candidate Biomarkers: - p-IkBa - Nuclear NF-kB - Pro-inflammatory Cytokines EG_Mechanism->EG_Biomarkers EG_Biomarkers->Validation_Platform Dex_Mechanism Established Mechanism: - GR Agonism - NF-kB Inhibition - IkBa Upregulation Dex_Biomarkers Validated Biomarkers: - Nuclear NF-kB - Pro-inflammatory Cytokines - Glucocorticoid-induced genes Dex_Mechanism->Dex_Biomarkers Dex_Biomarkers->Validation_Platform Comparative_Analysis Comparative Analysis of Biomarker Modulation and Therapeutic Efficacy Validation_Platform->Comparative_Analysis

Caption: Logical framework for biomarker comparison.

References

Preclinical Efficacy of Erythrinan Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for Erythrinan alkaloids, a class of natural compounds with demonstrated pharmacological activity on the central nervous system. Due to the limited availability of specific preclinical trial data for Erythrinin G, this guide will focus on the well-documented preclinical efficacy of closely related and structurally similar Erythrinan alkaloids, namely Erysodine , (+)-Erythravine , and (+)-11-α-hydroxy-erythravine , versus placebo controls. The data presented herein is derived from peer-reviewed animal studies and aims to provide an objective overview of their potential therapeutic effects.

Executive Summary

Erythrinan alkaloids have shown significant dose-dependent effects in preclinical models of alcohol dependence and epilepsy. Erysodine, a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), has been demonstrated to reduce ethanol consumption in alcohol-preferring rats.[1][2] Similarly, (+)-Erythravine and (+)-11-α-hydroxy-erythravine have exhibited potent anticonvulsant properties in various chemically-induced seizure models in rats.[3][4] These findings highlight the potential of Erythrinan alkaloids as lead compounds for the development of novel therapeutics for neurological and psychiatric disorders.

Efficacy in Preclinical Models

Erysodine in Alcohol Dependence Model

A preclinical study investigated the effects of erysodine on voluntary ethanol consumption in alcohol-preferring rats. The results indicated a significant and dose-dependent reduction in ethanol intake compared to a saline control group.[1][2]

Table 1: Effect of Erysodine on Ethanol Consumption in Alcohol-Preferring Rats [1][2][5]

Treatment Group (n=5 per group)Dose (mg/kg, i.p.)Average Ethanol Intake (g/kg/day)Percentage Reduction vs. Saline
Saline1 mL/kgNot specified-
Erysodine1.5Not specified23%
Erysodine2.0Not specified29%
Erysodine4.0Not specified45%
Erysodine8.0Not specified66%

Importantly, the study also assessed the effect of erysodine on locomotor activity to rule out sedative effects as a confounding factor for the reduced ethanol consumption. A high dose of erysodine (10 mg/kg) did not produce a hypolocomotor effect, with activity levels being similar to those of the saline-injected control rats.[1]

Anticonvulsant Activity of (+)-Erythravine and (+)-11-α-hydroxy-erythravine

The anticonvulsant properties of (+)-Erythravine and (+)-11-α-hydroxy-erythravine were evaluated in rats against seizures induced by various chemical convulsants. Both compounds demonstrated significant protection against seizures.[3][4]

Table 2: Anticonvulsant Profile of (+)-Erythravine and (+)-11-α-hydroxy-erythravine [3][4]

AlkaloidSeizure-Inducing AgentMaximum Inhibition of Seizures (%)
(+)-ErythravineBicuculline80%
Pentylenetetrazole100%
Kainic Acid100%
(+)-11-α-hydroxy-erythravineBicuculline100%
NMDA100%
Kainic Acid100%
Pentylenetetrazole60%

Furthermore, (+)-11-α-hydroxy-erythravine increased the latency to seizure onset by up to threefold in the bicuculline test, and both alkaloids protected all treated animals from death in the models tested.[3][4]

Experimental Protocols

Erysodine for Alcohol Consumption Study
  • Animal Model: Male, alcohol-preferring UChB rats.

  • Drug Administration: Erysodine (1.5, 2.0, 4.0, or 8.0 mg/kg/day) or saline (1 mL/kg) was administered intraperitoneally (i.p.) for three consecutive days.

  • Ethanol Consumption Measurement: A two-bottle choice paradigm was used, where rats had free access to both an ethanol solution and water. The volume of each liquid consumed was measured daily.

  • Locomotor Activity Assessment: Spontaneous locomotor activity was measured in photocell cages following a single injection of erysodine (10 mg/kg) or saline.

Anticonvulsant Activity Study
  • Animal Model: Male Wistar rats.

  • Drug Administration: (+)-Erythravine and (+)-11-α-hydroxy-erythravine were administered via intracerebroventricular injection at various concentrations (0.25 to 3 μg/μl).

  • Seizure Induction: Seizures were induced by the administration of chemical convulsants, including bicuculline, pentylenetetrazole (PTZ), kainic acid, and N-methyl-D-aspartate (NMDA).

  • Evaluation: The percentage of animals protected from seizures and the latency to the onset of seizures were recorded.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of action for Erythrinan alkaloids is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][6] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in modulating the release of various neurotransmitters, including dopamine.

By blocking the binding of acetylcholine to nAChRs, Erythrinan alkaloids can modulate downstream signaling pathways, which is believed to underlie their observed pharmacological effects. For instance, the reduction in ethanol's rewarding effects by erysodine is thought to be mediated through the modulation of the mesolimbic dopamine system, a key pathway in addiction.[1][2]

Erythrinan_Alkaloid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor Vesicle Vesicle with Dopamine nAChR->Vesicle Triggers Fusion (Ca2+ influx) ACh Acetylcholine ACh->nAChR Binds & Activates Erythrinan Erythrinan Alkaloid (e.g., Erysodine) Erythrinan->nAChR Competitively Blocks DopamineReceptor Dopamine Receptor Vesicle->DopamineReceptor Dopamine Release Response Cellular Response (Reward Signaling) DopamineReceptor->Response Activates

Caption: Competitive antagonism of nAChRs by Erythrinan alkaloids.

Experimental Workflow: Preclinical Evaluation of Erythrinan Alkaloids

The preclinical evaluation of Erythrinan alkaloids typically follows a standardized workflow to assess their efficacy and safety in animal models before consideration for human trials.

Preclinical_Workflow cluster_discovery Discovery & Isolation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Preclinical Trials cluster_analysis Data Analysis & Reporting A1 Isolation of Alkaloid from Erythrina species A2 Structural Elucidation & Characterization A1->A2 B1 Receptor Binding Assays (e.g., nAChRs) A2->B1 B2 Cell-based Functional Assays B1->B2 C1 Animal Model Selection (e.g., Alcohol-preferring rats) B2->C1 C2 Dose-Response Studies vs. Placebo C1->C2 C3 Behavioral Assessments (e.g., Consumption, Seizure Score) C2->C3 C4 Safety & Toxicity Evaluation (e.g., Locomotor Activity) C3->C4 D1 Statistical Analysis of Data C4->D1 D2 Publication of Findings D1->D2

Caption: General workflow for preclinical evaluation of Erythrinan alkaloids.

References

Safety Operating Guide

Prudent Disposal of Erythrinin G in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or eyeglasses with side shields, chemical-resistant gloves, and a lab coat.[3][4] All handling of Erythrinin G, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[5]

Step-by-Step Disposal Protocol

Given the lack of specific disposal directives for this compound, the following steps are based on general best practices for chemical waste and information from the SDS of Erythrosin B, a compound with some similar characteristics.

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams. This includes separating it from non-hazardous trash, sharps, and other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization :

    • Use a dedicated, properly labeled, and sealable container for this compound waste.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly read "Hazardous Waste: this compound" and include the date of accumulation.

  • In-Lab Deactivation (If Applicable and Approved) :

    • Currently, there are no established and verified protocols for the in-lab deactivation of this compound.

    • Do not attempt to neutralize or deactivate this compound without a validated procedure and approval from your EHS department.

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste in the designated this compound waste container.

    • For liquid waste containing this compound, do not pour it down the drain. It should be collected in a sealed, labeled hazardous waste container.

  • Final Disposal :

    • Dispose of the containerized this compound waste through your institution's EHS-approved hazardous waste disposal program.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[3]

Quantitative Data Summary

The following table summarizes key hazard information for Erythrosin B. This is provided as a reference due to the absence of specific data for this compound and should be interpreted with caution.

Hazard CategoryData for Erythrosin BSource
Acute Toxicity (Oral)Category 4: Harmful if swallowed.[4]
Aquatic ToxicityToxic to aquatic life with long-lasting effects.

Experimental Protocols

No experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined above are based on general chemical safety guidelines.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

ErythrininG_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_path cluster_procedure Disposal Procedure cluster_end start Start: this compound Waste Generated sds_check Is a specific SDS for this compound available? start->sds_check sds_yes Follow SDS Disposal Guidelines sds_check->sds_yes Yes sds_no Treat as Hazardous Waste (Conservative Approach) sds_check->sds_no No risk_assessment Consult Institutional EHS for Risk Assessment ppe Wear Appropriate PPE risk_assessment->ppe sds_yes->ppe sds_no->risk_assessment segregate Segregate Waste ppe->segregate containerize Use Labeled, Sealed Container segregate->containerize ehs_disposal Dispose via EHS Hazardous Waste Program containerize->ehs_disposal end_node End: Waste Disposed Safely ehs_disposal->end_node

Caption: Workflow for this compound Disposal Decision-Making.

References

Essential Safety and Logistical Information for Handling Erythrinin G

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Erythrinin G (CAS No. 1616592-61-0) was not located in the available resources. The following guidance is based on general best practices for handling potentially hazardous research chemicals and should be supplemented with a substance-specific risk assessment by qualified personnel.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Powder Form) - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves. Change outer gloves immediately upon contamination. - Gown: Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. - Eye/Face Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.
Solution Preparation and Handling - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, low-permeability gown. - Eye/Face Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.
General Laboratory Operations - Gloves: Single pair of nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses with side shields.
Waste Disposal - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, low-permeability gown. - Eye/Face Protection: Chemical safety goggles and a face shield.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All work with powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE) Protocol:

  • Before beginning any work, don the appropriate PPE as outlined in the table above.

  • Gloves should be inspected for any signs of damage before use.

  • When double-gloving, the inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.

3. Weighing and Reconstitution:

  • Perform all weighing and reconstitution of powdered this compound within a chemical fume hood.

  • Use a dedicated and clearly labeled set of spatulas and weighing boats.

  • To minimize dust generation, gently tap the container instead of shaking it.

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

4. Experimental Use:

  • Clearly label all containers with the name of the compound, concentration, date, and your initials.

  • When not in use, keep all containers with this compound tightly sealed.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Segregation of Waste:

  • All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be considered hazardous waste.

  • These items should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Liquid Waste:

  • All liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Do not dispose of liquid waste containing this compound down the drain.

3. Solid Waste:

  • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Do not mix with general laboratory trash.

4. Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution should be determined based on the chemical properties of this compound.

5. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Erythrinin_G_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Gloves, Gown, Goggles) prep_setup Prepare Work Area in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh Powdered This compound prep_setup->weigh Proceed to handling reconstitute Reconstitute to Desired Concentration weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate Experiment complete dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe exit_lab Exit Laboratory remove_ppe->exit_lab Final Step

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.